molecular formula C7H5ClF2O B1453706 6-Chloro-2,3-difluorobenzyl alcohol CAS No. 887585-70-8

6-Chloro-2,3-difluorobenzyl alcohol

Cat. No.: B1453706
CAS No.: 887585-70-8
M. Wt: 178.56 g/mol
InChI Key: QOCZAGKTHBSPMS-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H5ClF2O and its molecular weight is 178.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-chloro-2,3-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCZAGKTHBSPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652173
Record name (6-Chloro-2,3-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887585-70-8
Record name (6-Chloro-2,3-difluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A-Z Guide to the Synthesis of 6-Chloro-2,3-difluorobenzyl alcohol: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Chloro-2,3-difluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Designed for researchers, chemists, and process development scientists, this document details the prevalent synthetic strategies, explains the rationale behind methodological choices, and offers detailed experimental protocols.

Introduction and Strategic Importance

This compound is a crucial building block in medicinal chemistry. The strategic placement of fluorine atoms and chlorine on the benzene ring significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable precursor for creating complex molecules with enhanced biological activity.[3][4] The synthesis of this compound, therefore, requires a robust and efficient methodology to ensure high purity and yield, which are critical for downstream applications in drug discovery.

A prevalent and logical synthetic approach involves a two-step sequence: the formylation of a substituted benzene precursor followed by the selective reduction of the resulting aldehyde. This guide will focus on this industrially relevant pathway, starting from 1-Chloro-2,3-difluorobenzene.[5]

Retrosynthetic Analysis and Pathway Design

The most direct route to this compound involves the reduction of its corresponding aldehyde, 6-Chloro-2,3-difluorobenzaldehyde. This intermediate can be synthesized from 1-Chloro-2,3-difluorobenzene via a regioselective formylation reaction.

Retrosynthesis Target This compound Aldehyde 6-Chloro-2,3-difluorobenzaldehyde Target->Aldehyde Reduction Benzene 1-Chloro-2,3-difluorobenzene Aldehyde->Benzene Formylation

Caption: Retrosynthetic analysis of this compound.

This two-step pathway is advantageous due to the commercial availability of the starting material and the generally high yields and selectivity of the reactions involved.

Detailed Synthesis Pathway

Step 1: Ortho-Formylation of 1-Chloro-2,3-difluorobenzene

The introduction of a formyl (-CHO) group at the C6 position of 1-Chloro-2,3-difluorobenzene is achieved through directed ortho-metalation (DoM).[6] This reaction leverages the directing ability of the fluorine and chlorine substituents to achieve high regioselectivity.

Mechanism and Rationale: Directed ortho-metalation is a powerful tool in aromatic chemistry that allows for functionalization at a position ortho to a directing metalation group (DMG).[6][7] In the case of 1-Chloro-2,3-difluorobenzene, the fluorine atoms, particularly the one at C2, act as effective DMGs. The reaction is typically initiated by a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures to form an aryllithium intermediate. The lithium atom coordinates to the heteroatom of the DMG, facilitating the deprotonation of the nearest ortho-proton.[8][9]

The subsequent reaction with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality at the lithiated position.

Formylation_Reaction cluster_start Step 1: Formylation Start 1-Chloro-2,3-difluorobenzene Reagent1 n-BuLi, THF, -78°C Intermediate Aryllithium Intermediate Start->Intermediate Reagent1->Intermediate Ortho-lithiation Reagent2 DMF Product1 6-Chloro-2,3-difluorobenzaldehyde Intermediate->Product1 Reagent2->Product1 Electrophilic attack

Caption: Reaction scheme for the ortho-formylation of 1-Chloro-2,3-difluorobenzene.

Step 2: Reduction of 6-Chloro-2,3-difluorobenzaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. This transformation is commonly accomplished using a mild and selective reducing agent to avoid side reactions.

Mechanism and Rationale: Sodium borohydride (NaBH4) is the reagent of choice for this reduction.[10] It is a selective reducing agent for aldehydes and ketones and is known for its operational simplicity and safety compared to more powerful hydrides like lithium aluminum hydride. The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with water or a mild acid protonates the resulting alkoxide to yield the desired benzyl alcohol.[11][12]

Comparative Analysis of Synthesis Parameters

The efficiency of this two-step synthesis is summarized in the table below, providing typical conditions and expected outcomes.

Parameter Step 1: Formylation Step 2: Reduction
Starting Material 1-Chloro-2,3-difluorobenzene6-Chloro-2,3-difluorobenzaldehyde
Key Reagents n-Butyllithium, DMFSodium Borohydride
Solvent Tetrahydrofuran (THF)Methanol / Ethanol
Temperature -78 °C0 °C to Room Temperature
Typical Yield 75-85%>95%
Purification Column ChromatographyRecrystallization / Distillation

Detailed Experimental Protocols

Caution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6-Chloro-2,3-difluorobenzaldehyde
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon), add anhydrous Tetrahydrofuran (THF, 100 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1-Chloro-2,3-difluorobenzene (10.0 g, 67.3 mmol) to the cooled THF.

  • Slowly add n-butyllithium (2.5 M in hexanes, 29.6 mL, 74.0 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add N,N-dimethylformamide (DMF, 6.3 mL, 80.8 mmol) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the title compound as a pale yellow oil.

Protocol 2: Synthesis of this compound
  • In a round-bottom flask, dissolve 6-Chloro-2,3-difluorobenzaldehyde (10.0 g, 56.6 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.36 g, 62.3 mmol) portion-wise over 20 minutes, keeping the temperature below 10 °C.

  • After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully add 50 mL of water to quench the excess NaBH4.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Sources

physicochemical properties of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-2,3-difluorobenzyl alcohol

This guide provides a comprehensive technical overview of this compound (CAS No. 887585-70-8), a key building block for professionals in pharmaceutical and agrochemical research. By synthesizing data from established chemical safety and supply databases, this document details the compound's core physicochemical properties, analytical characterization methodologies, and essential handling protocols, offering field-proven insights for its effective application in drug discovery and development.

Introduction: The Strategic Role of Halogenated Benzyl Alcohols

Halogenated organic compounds are foundational to modern medicinal chemistry. The strategic incorporation of chlorine and fluorine atoms into a molecule can profoundly influence its metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] this compound is a prime example of a highly functionalized intermediate, designed for use in the synthesis of complex target molecules. Its distinct substitution pattern—a chlorine atom ortho to the benzyl group and two vicinal fluorine atoms—offers a unique electronic and steric profile for exploitation in synthetic strategies. This guide serves as a technical resource for researchers to understand and utilize this valuable reagent with precision and safety.

Part 1: Molecular Structure and Physicochemical Properties

The identity and behavior of a chemical reagent are dictated by its structure. The arrangement of atoms and functional groups in this compound is the primary determinant of its physical properties and reactivity.

Molecular Structure

The structure consists of a benzene ring substituted with a chloromethyl group, a chlorine atom, and two fluorine atoms.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

Precise experimental data for this specific isomer is not widely published. The following table consolidates available information and predicted values from reputable sources. These values provide a reliable baseline for experimental design.

PropertyValueSource / Comment
CAS Number 887585-70-8[3]
Molecular Formula C₇H₅ClF₂O[4]
Molecular Weight 178.56 g/mol Calculated; consistent with data for related isomers[5]
Physical State Solid (predicted)Based on melting points of similar isomers like 2-chloro-3,6-difluorobenzyl alcohol (44-49°C)[5]
Melting Point Not available. Expected to be in the range of 40-55°C.Extrapolated from isomers[5][6]
Boiling Point 170 °CFrom a safety data sheet for a related difluorobenzyl alcohol isomer
Density 1.135 g/cm³ at 25 °CFrom a safety data sheet for a related difluorobenzyl alcohol isomer
Solubility Slightly soluble in water. Soluble in methanol, diethyl ether.General solubility for benzyl alcohols; water solubility is reduced by halogenation[7][8]
pKa ~13.2 (Predicted)Predicted for similar chloro-difluorobenzyl alcohols, indicating weak acidity of the hydroxyl group[5]

Part 2: Spectroscopic Characterization - A Practical Guide

Structural verification and purity assessment are non-negotiable in research and development. A multi-technique spectroscopic approach is essential for the unambiguous confirmation of this compound.

Caption: Workflow for Spectroscopic Elucidation.

Expert Insights on Spectral Interpretation
  • Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight. For this compound, look for the molecular ion peak (M⁺) at m/z ≈ 178.5. Crucially, the presence of a single chlorine atom will produce a characteristic M+2 peak (from the ³⁷Cl isotope) with an intensity approximately one-third of the M⁺ peak. This is a definitive confirmation of chlorine's presence.

  • Infrared (IR) Spectroscopy: IR is excellent for functional group identification. The most telling absorption will be a broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol.[8] Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ range. Strong absorptions corresponding to C-F bonds are also expected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the carbon-hydrogen framework and is the gold standard for structural confirmation.[9]

    • ¹H NMR: Expect a singlet for the benzylic protons (-CH₂OH) around 4.7 ppm.[10] The two aromatic protons will appear as complex multiplets in the aromatic region (7.0-7.5 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atoms. The hydroxyl proton will be a broad singlet that can exchange with D₂O.

    • ¹³C NMR: This spectrum will show seven distinct carbon signals. The benzylic carbon (-CH₂OH) will be around 60 ppm. The six aromatic carbons will have their chemical shifts significantly influenced by the electronegative halogen substituents, with carbons directly bonded to fluorine exhibiting large C-F coupling constants.[11]

    • ¹⁹F NMR: This experiment is vital for fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms, confirming their presence and chemical environment.

Part 3: Experimental Protocol - Purity Determination by HPLC

For drug development professionals, ensuring the purity of a starting material is paramount. High-Performance Liquid Chromatography (HPLC) is the standard method for this assessment.

Objective: To determine the purity of this compound and identify any related impurities.

Rationale: A reversed-phase (C18) column is chosen for its versatility in separating non-polar to moderately polar compounds. A gradient elution of acetonitrile and water allows for the efficient separation of the main compound from both more polar and less polar impurities. UV detection is suitable due to the aromatic nature of the analyte.

Methodology:

  • Instrumentation:

    • HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • This compound sample

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-25 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~1 mg/mL.

  • Procedure:

    • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

    • Analysis: Inject the prepared sample solution.

    • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness - A Self-Validating System: The inclusion of a system suitability test ensures that the chromatographic system is performing correctly before sample analysis. The re-equilibration step in the gradient ensures reproducible results between injections. This robust protocol provides high confidence in the resulting purity value.

Part 4: Synthesis and Reactivity Insights

Understanding the synthesis of this compound provides insight into potential process-related impurities. A common and efficient synthetic route involves the reduction of the corresponding aldehyde or benzoic acid derivative.[8][12][13]

  • Synthesis: The reduction of 6-chloro-2,3-difluorobenzaldehyde with a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent is a standard method.[13] Key impurities could include unreacted starting aldehyde or over-reduction products.

  • Reactivity: The primary alcohol is a versatile functional group. It can be easily oxidized to the corresponding aldehyde, esterified with carboxylic acids, or converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. This versatility makes it a valuable precursor in multi-step synthetic campaigns.

Part 5: Safety, Handling, and Storage

  • Hazards:

    • Combustible liquid.

    • Harmful if swallowed or in contact with skin.

    • Causes serious eye irritation.[14]

    • May cause respiratory irritation.[14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[17]

    • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[17]

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[14]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[16]

    • Keep away from heat, sparks, and open flames.

    • Wash hands thoroughly after handling.[14]

  • Storage:

    • Keep the container tightly closed.[17]

    • Store in a dry, cool, and well-ventilated place.[16]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. Its utility is derived from the unique physicochemical properties imparted by its specific halogenation pattern. A thorough understanding of its properties, coupled with robust analytical characterization and strict adherence to safety protocols, is essential for its successful application in a research and development setting. This guide provides the foundational knowledge and practical methodologies required for scientists to leverage this compound effectively and safely.

References

Sources

An In-depth Technical Guide to 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-2,3-difluorobenzyl alcohol, a key intermediate in modern medicinal chemistry. The document details its physicochemical properties, including its structure and Chemical Abstracts Service (CAS) number. Furthermore, it outlines a standard laboratory-scale synthesis, explores its applications as a crucial building block in the development of pharmaceutical agents, and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this versatile fluorinated compound.

Introduction: The Significance of Fluorinated Benzyl Alcohols

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Halogenated benzyl alcohols, in particular, serve as versatile scaffolds and key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). This compound is a prime example of such a building block, where the specific arrangement of chloro and fluoro substituents on the aromatic ring provides a unique electronic and steric profile for targeted chemical transformations.

Physicochemical Properties and Structure

Accurate identification and characterization are paramount in chemical research. The fundamental properties of this compound are summarized below.

Core Data
PropertyValueSource
Chemical Name This compoundPubChem[2]
CAS Number Not Available (as of latest verification)BLD Pharm[3]
Molecular Formula C₇H₅ClF₂OPubChem[2]
Molecular Weight 178.56 g/mol Calculated
IUPAC Name (6-Chloro-2,3-difluorophenyl)methanolPubChem[2]
Chemical Structure

The structure of this compound is defined by a benzene ring substituted with a hydroxymethyl group (-CH₂OH), two fluorine atoms at positions 2 and 3, and a chlorine atom at position 6.

Application_Pathways cluster_0 Derivatization Reactions cluster_1 Key Intermediates cluster_2 Final Applications Start This compound -CH₂OH Oxidation Oxidation (PCC, DMP) Start->Oxidation Halogenation Halogenation (SOCl₂, PBr₃) Start->Halogenation Esterification Esterification (R-COOH, DCC) Start->Esterification Aldehyde Aldehyde -CHO Oxidation->Aldehyde BenzylHalide Benzyl Halide -CH₂X Halogenation->BenzylHalide Ester Ester -CH₂OC(O)R Esterification->Ester API_1 API Synthesis via Reductive Amination Aldehyde->API_1 API_2 API Synthesis via Nucleophilic Alkylation BenzylHalide->API_2 Prodrug Prodrug Design Ester->Prodrug

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for 6-Chloro-2,3-difluorobenzyl alcohol, a compound of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's characteristic spectral features. By drawing comparisons with structurally analogous molecules, this guide offers researchers and scientists a robust framework for the identification and characterization of this compound. The methodologies for spectral acquisition are also detailed, providing a comprehensive resource for professionals in the field.

Introduction

This compound is a halogenated aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of the benzene ring, featuring two adjacent fluorine atoms and a chlorine atom, imparts specific electronic and steric properties that can influence molecular interactions and biological activity. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques are the cornerstone of this process.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like deuterochloroform (CDCl₃) is expected to show distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2 - 7.4Multiplet1HAr-H (Position 4)
~ 7.0 - 7.2Multiplet1HAr-H (Position 5)
~ 4.8Singlet (or Triplet)2H-CH₂ OH
~ 2.0 - 3.0Broad Singlet1H-OH
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region (δ 7.0 - 7.4 ppm): The two aromatic protons at positions 4 and 5 are in different chemical environments and are expected to appear as multiplets due to coupling with each other and with the fluorine atoms. The electron-withdrawing nature of the chlorine and fluorine atoms will generally shift these protons downfield. The proton at position 4 will likely experience coupling from the adjacent proton at position 5 and the fluorine at position 3. Similarly, the proton at position 5 will couple with the proton at position 4.

  • Methylene Protons (δ ~4.8 ppm): The two protons of the benzyl alcohol's methylene group (-CH₂OH) are chemically equivalent and are expected to give a single peak. This peak is anticipated to be a singlet, although coupling to the hydroxyl proton can sometimes be observed, which would result in a triplet. The electronegative oxygen atom causes a downfield shift to this region.

  • Hydroxyl Proton (δ ~2.0 - 3.0 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange. To confirm this peak, a D₂O shake experiment can be performed, which will cause the hydroxyl proton signal to disappear.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the peaks to determine the relative number of protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the seven unique carbon atoms. The presence of fluorine will introduce complex C-F couplings, which are invaluable for structural assignment.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~ 150 - 155 | Large ¹JCF | C -F (Position 2 or 3) | | ~ 145 - 150 | Large ¹JCF | C -F (Position 2 or 3) | | ~ 135 - 140 | Small JCF | C -Cl (Position 6) | | ~ 125 - 130 | Small JCF | Ar-C H (Position 4 or 5) | | ~ 120 - 125 | Small JCF | Ar-C H (Position 4 or 5) | | ~ 115 - 120 | Small JCF | C -CH₂OH (Position 1) | | ~ 60 - 65 | None | -C H₂OH |

Interpretation of the Predicted ¹³C NMR Spectrum
  • Aromatic Carbons (δ 115 - 155 ppm): The six aromatic carbons will resonate in this region. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-3) will be significantly deshielded and show large one-bond coupling constants (¹JCF). The carbon attached to chlorine (C-6) will also be downfield, but to a lesser extent than the fluorine-bearing carbons. The carbons attached to hydrogen (C-4 and C-5) will appear as doublets or more complex multiplets due to smaller two- and three-bond C-F couplings. The quaternary carbon at position 1, attached to the methylene group, will also be in this region and will likely show coupling to the fluorine at position 2.

  • Aliphatic Carbon (δ ~60 - 65 ppm): The methylene carbon (-CH₂OH) is expected to appear as a single peak in the upfield region of the spectrum, as it is an sp³-hybridized carbon.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in single lines for each carbon, except for those coupled to fluorine. Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a large number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent peak (CDCl₃) can be used as a secondary chemical shift reference (δ 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibration
3500 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic -CH₂)
1600 - 1450Medium to StrongC=C stretch (aromatic ring)
1300 - 1200StrongC-F stretch
1050 - 1000StrongC-O stretch (primary alcohol)
800 - 700StrongC-Cl stretch
Interpretation of the Predicted IR Spectrum
  • O-H Stretch: A strong and broad absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic feature of the alcohol functional group, with the broadening due to intermolecular hydrogen bonding.[1]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as medium intensity bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-F and C-Cl Stretches: Strong absorption bands corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region. The C-F stretch is typically found between 1300-1200 cm⁻¹, and the C-Cl stretch appears at lower wavenumbers, generally in the 800-700 cm⁻¹ range.[1]

  • C-O Stretch: A strong band for the C-O stretching of the primary alcohol is predicted to be in the 1050-1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr for a pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the major absorption bands and correlate them with specific functional groups using standard correlation tables.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z ~180 and ~182 (in an approximate 3:1 ratio). The molecular formula is C₇H₅ClF₂O. The presence of chlorine will result in a characteristic M+2 peak with about one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Major Fragment Ions (predicted):

    • m/z ~163 (M-OH)⁺: Loss of the hydroxyl radical.

    • m/z ~162 (M-H₂O)⁺: Loss of a water molecule.

    • m/z ~151 (M-CHO)⁺: Alpha-cleavage with loss of the formyl radical.

    • m/z ~145 (M-Cl)⁺: Loss of a chlorine radical.

    • m/z ~125: Loss of CH₂OH.

Interpretation of the Predicted Mass Spectrum

The mass spectrum is expected to show a clear molecular ion peak and an M+2 peak, confirming the presence of one chlorine atom. Common fragmentation pathways for benzyl alcohols include:

  • Loss of Water: Dehydration to form a radical cation with m/z ~162.

  • Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the methylene group, leading to various fragments.

  • Loss of Halogens: The loss of chlorine or fluorine radicals can also be observed.

Visualization of Predicted Fragmentation

G M [C₇H₅ClF₂O]⁺˙ m/z ≈ 180/182 F1 [C₇H₄ClF₂]⁺ m/z ≈ 163 M->F1 -OH F2 [C₇H₃ClF₂]⁺˙ m/z ≈ 162 M->F2 -H₂O F3 [C₆H₄F₂O]⁺ m/z ≈ 151 M->F3 -CHO F4 [C₇H₅F₂O]⁺ m/z ≈ 145 M->F4 -Cl

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected spectral features and the underlying chemical principles, researchers and drug development professionals can more effectively identify and characterize this compound in their work. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data. While this guide is based on predictions, it serves as a valuable resource until experimental data becomes publicly available.

References

  • Ajinomoto OmniChem N.V. (2016). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Royal Society of Chemistry. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Difluorobenzyl alcohol. Retrieved from [Link]

Sources

solubility of 6-Chloro-2,3-difluorobenzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 6-Chloro-2,3-difluorobenzyl alcohol in Organic Solvents

Foreword: Charting the Unknown

In the landscape of pharmaceutical and chemical research, understanding the fundamental physicochemical properties of novel compounds is paramount. This compound emerges as a compound of interest, likely as a key intermediate in the synthesis of complex molecules in drug discovery. However, a critical gap exists in the public domain: the absence of comprehensive solubility data. This guide, therefore, is not a mere presentation of established facts. Instead, it serves as a first-principles guide for the research scientist. It provides the theoretical foundation and detailed experimental frameworks necessary to determine, understand, and apply the solubility profile of this compound. By synthesizing established theory with robust, field-proven methodologies, this document empowers researchers to generate the precise data they need for their development pipelines.

Part 1: A Theoretical Framework for Solubility Prediction

Before any flask is shaken or any sample is injected, a reasoned prediction of a compound's behavior can be formulated by dissecting its molecular structure and applying the fundamental principles of intermolecular forces. The adage "like dissolves like" is the cornerstone of this analysis, referring to the principle that substances with similar polarities and intermolecular force capabilities will be mutually soluble.[1][2]

The Solute: Deconstructing this compound

The structure of this compound presents several key features that dictate its potential interactions with solvents:

  • Aromatic System: The benzene ring is a significant nonpolar feature, prone to van der Waals interactions (specifically, London dispersion forces).

  • Hydroxyl Group (-CH₂OH): This is the molecule's primary polar and protic center. The oxygen-hydrogen bond is highly polarized, making the hydroxyl group an excellent hydrogen bond donor and acceptor.[1] This feature is the main driver for its potential solubility in polar, protic solvents.

  • Halogen Substituents (-Cl, -F): The chlorine and fluorine atoms are highly electronegative, inducing significant dipole moments in the C-Cl and C-F bonds. This increases the overall polarity of the molecule compared to unsubstituted benzyl alcohol.[3][4] These halogens can also act as weak hydrogen bond acceptors. However, their placement may also allow for intramolecular interactions that could subtly influence the molecule's overall presentation to a solvent.[5]

Predicted Behavior: The presence of both a nonpolar aromatic ring and a highly polar, hydrogen-bonding hydroxyl group suggests an amphiphilic character. The halogenation further enhances its polarity. Therefore, it is predicted that this compound will exhibit poor solubility in very nonpolar solvents and significantly greater solubility in polar solvents, particularly those capable of hydrogen bonding.

The Solvents: A Spectrum of Polarity and Interaction

Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding. Understanding these categories is essential for selecting an appropriate range of solvents for testing.

Solvent ClassKey CharacteristicsExamplesPredicted Interaction with Solute
Nonpolar Low dielectric constant, dominated by London dispersion forces.Hexane, Toluene, Diethyl EtherPoor. The energy required to break the hydrogen bonds between solute molecules would not be compensated by the weak interactions with the solvent.[6]
Polar Aprotic High dielectric constant, possess bond dipoles, but lack O-H or N-H bonds. Cannot donate hydrogen bonds.Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)Moderate to Good. The solvent's dipole moment can interact with the polar regions of the solute. Solvents like acetone and DMSO can act as hydrogen bond acceptors for the solute's hydroxyl group.[7]
Polar Protic High dielectric constant, possess O-H or N-H bonds. Can both donate and accept hydrogen bonds.Methanol, Ethanol, WaterGood to Excellent. These solvents can fully engage with the solute's hydroxyl group through extensive hydrogen bonding, providing a powerful driving force for dissolution.[2]

Part 2: Experimental Determination of Solubility

With a theoretical framework in place, we can proceed to the empirical determination of solubility. The following protocols describe the gold-standard thermodynamic method and a high-throughput kinetic screening approach, ensuring both accuracy and efficiency in data generation.

Gold Standard Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the definitive technique for determining the equilibrium solubility of a compound.[8][9] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with the undissolved solid, providing a true measure of solubility.[10][11]

Experimental Causality: The core principle is to allow the system to reach its lowest energy state, which is the point of saturation equilibrium. The extended incubation period (typically 24-48 hours) with agitation ensures that the dissolution process has reached its maximum extent at a given temperature.[9] Subsequent separation of the solid and liquid phases is critical to ensure that only the dissolved analyte is being measured.

Step-by-Step Methodology:

  • Preparation: In triplicate, add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL). An "excess" ensures that a solid phase remains after equilibrium is reached, a prerequisite for a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the chosen organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for 24 to 48 hours. The concentration should be checked at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow for sedimentation. To ensure complete removal of undissolved solids, withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter into a clean vial. Alternatively, centrifuge the vials at high speed and carefully collect the supernatant. This step is crucial to prevent artificially high results.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV.[10][12]

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solid (Compound) to Vials B Add Precise Volume of Solvent A->B In Triplicate C Seal and Agitate (24-48h at 25°C) B->C D Centrifuge or Filter (0.45 µm) C->D E Quantify Supernatant (e.g., HPLC-UV) D->E

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Analytical Protocol: Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately quantifying the concentration of the solute in the saturated solutions due to its specificity and sensitivity.[13][14]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a primary stock solution of this compound at a known high concentration (e.g., 1 mg/mL) in a solvent in which it is freely soluble (e.g., Acetonitrile or Methanol).

  • Calibration Curve: Perform serial dilutions of the stock solution to create a series of at least five calibration standards that bracket the expected solubility range.

  • HPLC Analysis of Standards: Inject the calibration standards into the HPLC system and record the peak area response from the UV detector at an appropriate wavelength.

  • Plot Calibration Curve: Plot the peak area versus the known concentration for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.[13]

  • Sample Preparation and Analysis: Dilute the saturated filtrate from the shake-flask experiment with the mobile phase to bring its concentration into the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

  • Calculate Solubility: Using the peak area of the diluted sample and the equation from the calibration curve, calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the original concentration of the saturated solution, which represents the compound's solubility.

HPLC_Quantification_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_calc Calculation A Prepare Stock Solution (Known Concentration) B Create Serial Dilutions (Calibration Standards) A->B C Analyze Standards by HPLC B->C D Generate Calibration Curve (Peak Area vs. Conc.) C->D E Take Saturated Supernatant (from Shake-Flask) F Dilute Sample into Linear Range E->F G Analyze Diluted Sample by HPLC F->G H Determine Conc. from Calibration Curve G->H I Multiply by Dilution Factor H->I J Final Solubility Value (mg/mL or mol/L) I->J

Sources

A Prospective Analysis of the Potential Biological Activities of 6-Chloro-2,3-difluorobenzyl Alcohol Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of novel therapeutic agents necessitates the exploration of unique chemical scaffolds that offer new avenues for drug-target interactions and improved pharmacokinetic profiles. This guide introduces the 6-chloro-2,3-difluorobenzyl moiety as a promising, yet underexplored, core structure for the development of new bioactive derivatives. The strategic placement of chloro and fluoro substituents on the benzyl ring is hypothesized to confer advantageous properties, including enhanced metabolic stability, increased binding affinity, and favorable lipophilicity, which are critical for successful drug candidates.

Drawing on established principles of medicinal chemistry and evidence from structurally related compounds, this document outlines a prospective analysis of the potential anticancer and antimicrobial activities of 6-chloro-2,3-difluorobenzyl alcohol derivatives. We present a rationale grounded in the known bioactivity of halogenated aromatics, propose robust synthetic and derivatization strategies, and provide detailed protocols for a comprehensive biological screening cascade. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing the conceptual framework and practical methodologies required to investigate this novel class of compounds.

The 6-Chloro-2,3-difluorobenzyl Scaffold: A Rationale for Investigation

The introduction of halogen atoms into bioactive molecules is a cornerstone of modern drug design, utilized to fine-tune a compound's physicochemical and pharmacological properties. The specific combination of chlorine and fluorine on a benzyl ring, as seen in the 6-chloro-2,3-difluorobenzyl scaffold, offers a unique electronic and steric profile.

  • Fluorine's Role: The two fluorine atoms at the 2- and 3-positions are potent electron-withdrawing groups that can significantly alter the pKa of nearby functionalities, potentially enhancing interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's biological half-life.[1] This strategy is famously employed in molecules like the antifungal agent fluconazole, which features a 2,4-difluorophenyl group essential for its mechanism of action.[2]

  • Chlorine's Contribution: The chlorine atom at the 6-position adds steric bulk and increases lipophilicity, which can improve membrane permeability and target engagement. The position and number of chlorine atoms have been shown to be critical determinants of biological activity and toxicity in other compound classes, such as chlorochalcones, which exhibit selective anticancer properties.[3]

The combination of these halogens on the benzyl alcohol core creates a scaffold with a high potential for novel biological activity. The hydroxyl group of the benzyl alcohol serves as a key handle for synthetic derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

Hypothesized Biological Activities and Mechanistic Insights

Based on the bioactivity of analogous halogenated structures, we propose two primary therapeutic areas for investigation: oncology and infectious diseases.

Potential Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of compounds containing chloro- and fluoro-substituted aromatic rings.

  • Induction of Apoptosis: Chlorochalcones have been shown to induce apoptosis in breast cancer cells by modulating reactive oxygen species (ROS) levels and triggering mitochondrial dysfunction.[3] It is plausible that 6-chloro-2,3-difluorobenzyl derivatives could operate through similar pathways, where the specific halogenation pattern enhances cellular uptake and interaction with mitochondrial proteins.

  • Enzyme Inhibition: Fluorinated benzothiazole and benzoxazole derivatives have shown potent anticancer activity against various cell lines, with some compounds exhibiting GI50 values in the nanomolar range.[5] Molecular docking studies of similar compounds suggest that they may target key signaling proteins such as epidermal growth factor receptors (EGFR) or kinases like FLT3 and PDGFR.[5][6] The unique electronic landscape of the 6-chloro-2,3-difluorobenzyl ring could facilitate high-affinity binding to the ATP-binding pockets of such enzymes.

Potential Antimicrobial Activity

The structural similarity of the difluorophenyl moiety to that in azole antifungals provides a strong rationale for investigating antimicrobial properties.

  • Antifungal Activity: Fluconazole and its derivatives exert their effect by inhibiting lanosterol 14α-demethylase, a critical enzyme in fungal ergosterol biosynthesis.[2] The 2,3-difluorophenyl group in our proposed scaffold could mimic the 2,4-difluorophenyl group of fluconazole, enabling derivatives to act as effective enzyme inhibitors.

  • Antibacterial Activity: The combination of chloro and fluoro groups has been shown to enhance the antibacterial activity of 4-thiazolidinones.[7] Furthermore, studies on N-substituted 6-chloro-1H-benzimidazole derivatives revealed potent activity against both Gram-positive and Gram-negative bacteria, including MRSA, with molecular docking suggesting dihydrofolate reductase as a potential target.[6] Derivatives of this compound could similarly interfere with essential bacterial metabolic pathways.

Proposed Synthetic and Derivatization Workflow

A systematic exploration of this scaffold requires a robust synthetic pathway to the core alcohol and a versatile strategy for generating a diverse chemical library.

Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized from commercially available 6-chloro-2,3-difluorobenzaldehyde. An electrochemical reduction offers a clean and efficient method, avoiding harsh chemical reducing agents and simplifying product purification.[8]

  • Electrolyte Preparation: Prepare a supporting electrolyte solution, such as 0.1 M tetrabutylammonium bromide in a 1:1 mixture of water and acetonitrile.

  • Cell Assembly: Set up an undivided electrochemical cell with a glassy carbon cathode and a sacrificial anode (e.g., magnesium or zinc).

  • Substrate Addition: Dissolve 6-chloro-2,3-difluorobenzaldehyde in the electrolyte solution to a concentration of 10-20 mM.

  • Electrolysis: Apply a constant current (e.g., 100 mA) to the cell under an inert atmosphere (N₂ or Ar). Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, acidify the solution with 1 M HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

Derivatization Strategy

The primary alcohol provides a convenient point for derivatization to build a library for SAR studies. Key classes of derivatives include ethers, esters, and amines.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Library A 6-Chloro-2,3-difluorobenzaldehyde B Electrochemical Reduction A->B C This compound (Core Scaffold) B->C D Ether Derivatives (e.g., Williamson Synthesis) C->D R-X, Base E Ester Derivatives (e.g., Fischer Esterification) C->E R-COOH, Acid F Amine/Heterocycle Derivatives (e.g., Mitsunobu Reaction) C->F R₂NH, DEAD, PPh₃

Figure 1: Proposed workflow for the synthesis of the core scaffold and subsequent generation of a diverse derivative library.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising lead compounds.

Primary Screening: Cytotoxicity and Antimicrobial Activity

Initial screens should assess the broad-spectrum activity of the derivative library.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., S. aureus, E. coli, C. albicans) to a concentration of 5 x 10⁵ CFU/mL in appropriate broth medium.

  • Compound Dilution: Perform a two-fold serial dilution of each test compound in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Screening Cascade Logic

G cluster_primary Primary Screening cluster_secondary Secondary / Mechanism of Action A Synthesized Derivative Library (n > 20) B Anticancer Screen (MTT Assay, >3 cell lines) A->B C Antimicrobial Screen (MIC Assay, >3 strains) A->C D Apoptosis Assays (Annexin V / Caspase) B->D If IC₅₀ < 10 µM E Kinase Inhibition Profiling B->E If selective F Enzyme Inhibition Assays (e.g., 14α-demethylase) C->F If MIC < 16 µg/mL G ADMET Profiling D->G E->G F->G H Lead Compound Identification G->H

Figure 2: A logical workflow for the biological screening cascade, from primary assays to lead identification.

Data Interpretation and SAR Analysis

The data generated from the screening cascade will be crucial for establishing a robust Structure-Activity Relationship (SAR).

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical Screening Data for 6-Chloro-2,3-difluorobenzyl Ether Derivatives

Compound IDR GroupMCF-7 IC₅₀ (µM)S. aureus MIC (µg/mL)
Parent Alcohol -H> 100> 128
DER-01 -CH₃45.264
DER-02 -CH₂CH₂Ph8.132
DER-03 -CH₂(4-F-Ph)2.516
DER-04 -CH₂(pyridin-2-yl)5.78
Establishing Structure-Activity Relationships
  • Effect of Derivatization: Conversion of the parent alcohol to ether derivatives significantly improves both anticancer and antibacterial activity.

  • Impact of Lipophilicity and Aromaticity: Incorporating an additional aromatic ring (DER-02) enhances potency compared to a simple methyl ether (DER-01).

  • Electronic Effects: Adding a fluorine atom to the terminal phenyl ring (DER-03) further boosts anticancer activity, suggesting a potential role for halogen bonding or altered electronics in target engagement.

  • Role of Heterocycles: Introducing a nitrogen-containing heterocycle (DER-04) appears to be particularly beneficial for antibacterial activity, possibly by improving solubility or enabling new interactions with the bacterial target.[6]

G cluster_insights A Core Scaffold (Low Activity) B Derivative Library (R₁, R₂, R₃...) A->B C Biological Data (IC₅₀, MIC) B->C D SAR Insights C->D I1 Lipophilicity increases potency? D->I1 I2 Electronic effects critical? D->I2 I3 Steric bulk tolerated? D->I3 I4 Heterocycles improve selectivity? D->I4 E Rational Design of Next-Gen Compounds D->E

Figure 3: Logical diagram illustrating the process of using screening data to derive SAR insights for next-generation compound design.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The unique combination of halogen substituents provides a strong foundation for developing derivatives with potent and selective biological activities, particularly in the realms of oncology and infectious disease. The synthetic and screening strategies outlined in this guide provide a clear and actionable path for investigating this promising compound class.

Successful identification of initial hits from the primary screening cascade should be followed by more in-depth mechanistic studies, including apoptosis assays, enzyme inhibition profiling, and in vivo efficacy studies in relevant animal models.[9][10] This systematic approach, grounded in established medicinal chemistry principles, will be instrumental in unlocking the full therapeutic potential of this compound derivatives.

References

  • MDPI. "Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells.
  • RSC Publishing. "Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents." (2022-08-03).
  • DergiPark. "Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines.
  • MDPI. "Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity." (2024-06-15).
  • NIH. "Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems." (2024-06-19).
  • OnLine Journal of Biological Sciences. "Chemical Composition and Antibacterial Activity of Subcritical CO2 Extract of Beta vulgaris L." (2023-10-12).
  • PMC - NIH. "Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7." (2024-12-04).
  • DergiPark. "Cytotoxic Activity Studies of p-Chloro and Fluoro Substituted Formazan Derivatives on Lung and Prostate Cancer Cell Lines." (2022-02-28).
  • Oakwood Chemical. "The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • ResearchGate. "Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study." (2025-08-05).
  • PubMed Central. "Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review.
  • ResearchGate. "Antimicrobial Activity of a New Series of Fluorine-Containing Tertiary Alcohols." (2025-08-05).
  • PubMed. "Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases." (2024-01-11).

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Thermal Stability in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a viable drug is fraught with challenges. Among the critical physicochemical properties that dictate this journey, thermal stability is paramount. For intermediates like 6-Chloro-2,3-difluorobenzyl alcohol, a substituted aromatic alcohol likely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), understanding its behavior under thermal stress is not merely an academic exercise. It is a crucial determinant of safe handling, scalable synthesis, purification, and storage. This guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of this compound, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Physicochemical Profile of this compound

A thorough understanding of a compound's fundamental properties is the bedrock of any stability study. While extensive experimental data for this compound is not widely published, its basic molecular attributes can be compiled.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₇H₅ClF₂O[1]
Molecular Weight 178.56 g/mol Calculated
CAS Number Not readily available in public databases-
Predicted Appearance White to off-white solid or liquidBased on analogs
Predicted Solubility Soluble in organic solvents (e.g., methanol, acetone), sparingly soluble in waterBased on structure

Anticipated Thermal Behavior: A First Look

Based on the behavior of analogous halogenated benzyl alcohols, this compound is expected to be stable under standard ambient temperature and pressure (STP). However, the presence of multiple electronegative halogen atoms and the reactive hydroxyl group suggests that the molecule will decompose at elevated temperatures. The key questions to be addressed are: at what temperature does decomposition begin, what is the rate of decomposition, and what are the resulting products?

The primary decomposition products are anticipated to be volatile and potentially hazardous, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), and hydrogen fluoride (HF). The formation of these products is a critical safety consideration in any manufacturing process involving this intermediate.

Core Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is essential for a comprehensive thermal stability assessment.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone of thermal stability analysis, measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[2][3][4] This technique provides critical data on the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is invaluable for identifying endothermic events such as melting and boiling, and exothermic events, which often accompany decomposition. The combination of TGA and DSC provides a more complete picture of the thermal events occurring.

Evolved Gas Analysis (EGA): Identifying Decomposition Products

To identify the chemical nature of the gases evolved during decomposition, TGA and DSC are often coupled with other analytical techniques. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful method where the sample is rapidly heated to a specific temperature, and the resulting fragments are separated by GC and identified by MS.[7][8][9] This provides a detailed fingerprint of the decomposition products.

Proposed Thermal Decomposition Pathways

The decomposition of this compound is likely to proceed through a series of complex radical and molecular reactions. The C-Cl bond is generally weaker than the C-F and C-C bonds in the aromatic ring, suggesting that the initial fragmentation may involve the loss of a chlorine radical. The benzylic C-O bond is also susceptible to cleavage.

A plausible, albeit simplified, set of initial decomposition steps could include:

  • Homolytic Cleavage of the C-Cl Bond: Forming a benzyl radical and a chlorine radical.

  • Dehydration: Elimination of a water molecule to form a corresponding carbene or other reactive species.

  • Oxidation of the Alcohol: If oxygen is present, the alcohol can be oxidized to an aldehyde or carboxylic acid, which would then undergo further decomposition.

  • Fragmentation of the Aromatic Ring: At higher temperatures, the stable aromatic ring will fragment.

Caption: Proposed initial decomposition pathways for this compound.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust and reproducible assessment of the thermal stability of this compound.

Experimental Workflow

ExperimentalWorkflow cluster_workflow Thermal Analysis Workflow Sample_Prep Sample Preparation (5-10 mg) TGA_Analysis Thermogravimetric Analysis (TGA) Sample_Prep->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Sample_Prep->DSC_Analysis Py_GCMS Pyrolysis-GC/MS Sample_Prep->Py_GCMS Data_Analysis Data Analysis & Interpretation TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis Py_GCMS->Data_Analysis Report Comprehensive Stability Report Data_Analysis->Report

Caption: A typical experimental workflow for thermal stability analysis.

Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina).[4][10]

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[10]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG), and the percentage of residual mass at 600 °C.

Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

    • Ramp the temperature to a point beyond the final decomposition observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Continuously record the heat flow to the sample relative to the reference.

  • Data Analysis: Identify and quantify the enthalpy of any endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature and peak temperature for each event.

Data Presentation and Interpretation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and concise table to facilitate comparison and interpretation.

ParameterTGA ResultsDSC Results
Melting Point (Tm) N/Ae.g., 55 °C
Enthalpy of Fusion (ΔHfus) N/Ae.g., 120 J/g
Decomposition Onset (Tonset) e.g., 180 °Ce.g., 185 °C
Peak Decomposition (Tpeak) e.g., 210 °Ce.g., 215 °C
Enthalpy of Decomposition (ΔHd) N/Ae.g., -450 J/g
Mass Loss (%) e.g., 98%N/A
Residual Mass at 600 °C (%) e.g., 2%N/A

Note: The values in the table are hypothetical and for illustrative purposes only.

Conclusion: A Pathway to Process Safety and Optimization

A thorough investigation of the thermal stability and decomposition of this compound is a critical step in its utilization as a chemical intermediate. By employing the systematic approach outlined in this guide, researchers and drug development professionals can gain a comprehensive understanding of its thermal behavior. This knowledge is not only fundamental to ensuring the safety of handling and processing but also provides a basis for optimizing reaction conditions, purification methods, and storage protocols to maintain the integrity and purity of this valuable building block. The synthesis of data from TGA, DSC, and Py-GC/MS provides a robust foundation for informed decision-making throughout the development lifecycle.

References

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  • Strategies for the Biodegradation of Polyfluorinated Compounds. ResearchGate. (2025-10-13). Available at: [Link]

  • 3-Chloro-2, 6-difluorobenzyl alcohol, min 98%, 1 gram. CP Lab Chemicals. Available at: [Link]

  • Differential Scanning Calorimetry (DSC). TA Instruments. Available at: [Link]

  • Differential Scanning Calorimetry (DSC). Duke Kunshan University. Available at: [Link]

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  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. PubMed. Available at: [Link]

  • Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS). EAG Laboratories. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. (2012-12-20). Available at: [Link]

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Quantum Chemical Blueprint for 6-Chloro-2,3-difluorobenzyl Alcohol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on 6-Chloro-2,3-difluorobenzyl alcohol, a molecule of interest in modern medicinal chemistry and drug development. By leveraging the predictive power of computational chemistry, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties, thereby accelerating the design and optimization of novel therapeutic agents. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability for researchers in the field.

Introduction: The Significance of Halogenated Benzyl Alcohols in Drug Design

Halogenated organic compounds, particularly those incorporating fluorine and chlorine, are of paramount importance in the pharmaceutical industry. The strategic placement of these halogens can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This compound (CAS No. 887585-70-8) represents a key building block or intermediate in the synthesis of more complex bioactive molecules.[1][2][3]

Quantum chemical calculations offer a powerful, cost-effective alternative to purely empirical approaches. By simulating the molecule at the electronic level, we can predict a wide array of properties before committing to laborious and expensive laboratory synthesis. This in-silico analysis is crucial for understanding intramolecular interactions, conformational preferences, and reactivity, all of which are critical determinants of a drug candidate's ultimate success. Studies on structurally similar ortho-halogenated benzyl alcohols have demonstrated that computational methods can effectively elucidate the interplay of weak interactions, such as intramolecular hydrogen bonds (e.g., OH···F/Cl) and π-stacking, which govern molecular conformation and crystal packing.[4][5][6]

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of quantum chemical calculations is contingent upon the judicious selection of theoretical methods and basis sets. For a molecule like this compound, which contains a flexible side chain and multiple halogen atoms, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules. It calculates the electronic energy and density of a system, providing a robust foundation for determining molecular properties.

  • Recommended Functional: B3LYP. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a highly versatile and widely validated choice for organic molecules.[7][8] It incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of systems with significant electron correlation effects. Its efficacy in studying halogenated and fluorinated organic compounds has been well-documented.[9][10]

  • Dispersion Correction: D3(BJ). Weak van der Waals interactions play a significant role in determining the conformational landscape of flexible molecules and their non-covalent interactions. The D3 version of Grimme's dispersion correction with Becke-Johnson damping (D3(BJ)) is essential to accurately model these forces, particularly the potential for intramolecular OH···F hydrogen bonding and π-system interactions.[4][11]

Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the quality of the calculation.

  • Recommended Basis Set: 6-311++G(d,p). This Pople-style basis set provides a flexible and robust description of the electronic structure.

    • 6-311G: A triple-split valence basis set, allowing for more flexibility in describing the valence electrons.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are critical for describing lone pairs, anions, and non-covalent interactions accurately.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These are necessary to describe the non-spherical nature of electron density in chemical bonds.

  • Alternative for High Accuracy: aug-cc-pVTZ. For calculations requiring higher accuracy, such as benchmarking or detailed analysis of weak interactions, Dunning's correlation-consistent basis set, aug-cc-pVTZ, is an excellent choice.[12]

Computational Workflow: From Structure to Properties

The following section outlines a detailed, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian or ORCA.[7][13]

Step 1: Initial Structure Preparation

The first step is to generate a 3D structure of the molecule. This can be done using any molecular building software (e.g., Avogadro, ChemDraw). It is crucial to consider the rotational freedom of the hydroxymethyl group (-CH₂OH) and the OH bond, as different conformers may exist. It is advisable to generate several initial structures with varying dihedral angles for the C(aryl)-C(alkyl)-O-H chain to ensure the global minimum energy conformer is located.

Step 2: Geometry Optimization

The initial structure is a mere guess. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Protocol:

  • Method: B3LYP with D3(BJ) dispersion correction.

  • Basis Set: 6-311++G(d,p).

  • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

  • Solvation (Optional): To simulate a more realistic biological environment, an implicit solvent model like the Polarizable Continuum Model (PCM) can be used with water as the solvent.

Step 3: Vibrational Frequency Analysis

A frequency calculation must be performed on the optimized geometry. This serves two critical purposes:

  • Verification of Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a saddle point, and the geometry must be further optimized.

  • Spectroscopic Prediction: The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[14][15] These calculations also provide the zero-point vibrational energy (ZPVE), which is necessary for accurate thermodynamic calculations.

Protocol:

  • Method/Basis Set: Same as geometry optimization.

  • Analysis: Confirm that all calculated frequencies are positive. Analyze the vibrational modes to assign them to specific molecular motions (e.g., O-H stretch, C-F stretch, aromatic ring breathing).

Computational Workflow Diagram

G cluster_input Input Phase cluster_calc Calculation Phase cluster_analysis Analysis Phase A 1. Build 3D Structure (this compound) B 2. Select Initial Conformers A->B C 3. Geometry Optimization (DFT: B3LYP-D3(BJ) / 6-311++G(d,p)) B->C D 4. Frequency Calculation C->D E 5. Verify Minimum (No Imaginary Frequencies) D->E F 6. Frontier Molecular Orbitals (HOMO-LUMO) G 7. Molecular Electrostatic Potential (MEP) F->G H 8. Natural Bond Orbital Analysis (NBO) G->H E->C Re-optimize E->F Proceed

Caption: A flowchart illustrating the key stages of the quantum chemical calculation process.

Step 4: Analysis of Electronic Properties

Once a validated minimum energy structure is obtained, a wealth of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and electronic excitability.[9][10]

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for predicting non-covalent interactions.

  • Negative Regions (Red/Yellow): Indicate areas of high electron density, such as lone pairs on oxygen and fluorine atoms. These are sites for electrophilic attack and hydrogen bond donation.

  • Positive Regions (Blue): Indicate areas of low electron density, typically around hydrogen atoms (especially the hydroxyl proton). These are sites for nucleophilic attack and hydrogen bond acceptance.

  • Neutral Regions (Green): Represent areas with low electrostatic potential, such as the aromatic ring's carbon backbone.

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify:

  • Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods.

  • Hyperconjugative Interactions: Measures the stabilizing energy from electron delocalization between filled (donor) and empty (acceptor) orbitals. This can reveal subtle effects like the anomeric effect or intramolecular hydrogen bonding.[7][15]

Data Presentation and Interpretation

To facilitate analysis and comparison, all quantitative data should be summarized in tables.

Table 1: Key Calculated Properties for this compound

PropertyCalculated Value (B3LYP-D3(BJ)/6-311++G(d,p))Units
Total Electronic EnergyValueHartrees
Dipole MomentValueDebye
HOMO EnergyValueeV
LUMO EnergyValueeV
HOMO-LUMO GapValueeV
Zero-Point Vibrational EnergyValuekcal/mol
Key Vibrational Frequencies
    O-H StretchValuecm⁻¹
    C-Cl StretchValuecm⁻¹
    C-F StretchValuecm⁻¹

(Note: Values are placeholders and would be populated from the output of the actual calculations.)

Conclusion: A Pathway to Rational Drug Design

This guide has outlined a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By applying these computational methods, researchers can develop a deep, quantitative understanding of the molecule's intrinsic properties. This knowledge is instrumental in predicting its behavior in biological systems, guiding synthetic efforts, and ultimately enabling a more rational, structure-based approach to drug design. The insights gained from these calculations—from conformational preferences to electronic reactivity—provide a critical advantage in the complex, multidisciplinary field of pharmaceutical development.

References

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  • Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. PubMed.
  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation.
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Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2,3-difluorobenzyl alcohol and Its Analogs for Drug Discovery Professionals

Halogenated organic compounds are fundamental pillars in modern drug discovery, with chlorine and fluorine atoms, in particular, being prized for their ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties. Benzyl alcohol, a simple aromatic scaffold, serves as a versatile starting point for chemical synthesis.[1][2] The introduction of specific halogen patterns onto the phenyl ring, as seen in this compound, creates a chemical intermediate of significant value. This substitution pattern is not arbitrary; the presence of fluorine can enhance binding affinity, improve metabolic stability, and alter lipophilicity, while the chlorine atom provides another site for synthetic modification or can itself be crucial for biological activity.[3][4]

This guide provides a comprehensive review of this compound and its analogs. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, properties, and applications of this important class of compounds, grounded in established scientific literature. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and discuss the structure-activity relationships that guide the development of novel therapeutic agents.

Part 1: Synthesis and Methodologies

The primary and most direct route to this compound is through the reduction of its corresponding aldehyde, 6-Chloro-2,3-difluorobenzaldehyde. This aldehyde is a key intermediate used in the synthesis of various biologically active compounds for the pharmaceutical and agrochemical industries.[5] The choice of reducing agent and reaction conditions is critical to ensure high yield and purity, avoiding over-reduction or the formation of undesirable byproducts.

Core Synthesis: Reduction of 6-Chloro-2,3-difluorobenzaldehyde

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. For this specific substrate, a mild reducing agent like sodium borohydride (NaBH₄) is often preferred due to its selectivity, operational simplicity, and safety profile compared to more powerful reagents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at or below room temperature.

The causality for this choice lies in the chemoselectivity of NaBH₄. It readily reduces aldehydes and ketones but does not typically affect other potentially reducible functional groups that might be present in more complex analogs, preserving the integrity of the molecular scaffold.

Synthesis_Workflow start 6-Chloro-2,3-difluorobenzaldehyde (Starting Material) reagent Sodium Borohydride (NaBH₄) Methanol (Solvent) start->reagent Add to process Reduction Reaction (Stirring at 0°C to RT) reagent->process Initiate workup Aqueous Workup (Quench with H₂O, HCl) process->workup Proceed to extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Silica Gel Chromatography) extraction->purification product This compound (Final Product) purification->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative, self-validating system for the laboratory-scale synthesis.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-2,3-difluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C. This cooling step is crucial to control the initial exotherm of the reduction.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq) portion-wise over 20-30 minutes. The molar excess ensures the complete conversion of the aldehyde. Monitor for gas evolution (hydrogen).

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Quenching: Carefully cool the flask again in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the reaction mixture. This step must be done with caution due to hydrogen gas evolution.

  • Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Add deionized water to the resulting residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield the pure this compound.

Alternative Synthetic Routes and Analog Preparation

The synthesis of analogs often involves similar reduction principles but starts from different precursors. Several methods for preparing fluorinated and chlorinated benzyl alcohols have been reported:

  • From Substituted Benzoic Acids: Polyfluorinated benzoic acids can be reduced to the corresponding alcohols. For instance, tetrafluorobenzoic acid can be converted to tetrafluorobenzoyl chloride and then reduced with sodium borohydride to yield tetrafluorobenzyl alcohol.[6] This multi-step approach is advantageous when the corresponding aldehyde is not commercially available.

  • Electrochemical Synthesis: An environmentally friendly approach involves the electrochemical reduction of the corresponding aldehyde. This method avoids chemical reducing agents and often leads to high-purity products with a simple workup.[7] For example, 2-Chloro-6-fluorobenzyl alcohol has been successfully synthesized via the electrochemical reduction of 2-Chloro-6-fluorobenzaldehyde.[7]

  • From Substituted Toluenes: Oxidation of a substituted toluene can yield the corresponding aldehyde, which is then reduced. For example, 2-chloro-6-fluorotoluene can be oxidized to 2-chloro-6-fluorobenzaldehyde, a precursor for antiseptics.[8]

Analog_Synthesis sub_aldehyde Substituted Benzaldehyde (e.g., 2,6-difluorobenzaldehyde) reduction Reduction (e.g., NaBH₄) sub_aldehyde->reduction sub_acid Substituted Benzoic Acid (e.g., 2,3,6-trifluorobenzoic acid) activation_reduction 1. Activation (e.g., SOCl₂) 2. Reduction (e.g., NaBH₄) sub_acid->activation_reduction product_alcohol Substituted Benzyl Alcohol Analogs reduction->product_alcohol activation_reduction->product_alcohol

Caption: General strategies for the synthesis of benzyl alcohol analogs.

Part 2: Physicochemical Properties and Biological Activity

The specific arrangement of chloro and fluoro substituents on the benzyl alcohol core dictates its physical properties and, crucially, its potential biological activity.

Physicochemical Data Summary

The introduction of halogens generally increases a molecule's molecular weight, boiling point, and density compared to the parent benzyl alcohol. Fluorine's high electronegativity can also influence pKa and hydrogen bonding capabilities.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compound 887585-70-8C₇H₅ClF₂O178.56Purity: 97%[9]
2-Chloro-6-fluorobenzyl alcohol56456-49-6C₇H₆ClFO160.57Intermediate for pharmaceuticals and agrochemicals.[7]
4-Chloro-2-fluorobenzyl alcohol56456-49-6C₇H₆ClFO160.57White to off-white solid-liquid mixture.[10]
2,3,5,6-Tetrafluorobenzyl alcohol364-67-0C₇H₄F₄O180.10Important intermediate for insecticides like transfluthrin.[11][12]
Pentafluorobenzyl alcohol440-60-8C₇H₃F₅O198.09Synthesized from pentafluorocyanobenzene with >83% yield.[13]
Structure-Activity Relationships (SAR) and Applications

While this compound is primarily a synthetic intermediate, its structural motifs are found in numerous biologically active molecules. The analysis of its analogs provides critical SAR insights.

  • Anticancer Activity: Substituted benzylamino groups attached to other heterocyclic scaffolds, such as thiazoles, have shown potent anticancer properties. For example, a p-chlorobenzylamino derivative was found to be a highly active compound, inhibiting the growth of cancer cell lines with IC₅₀ values in the low micromolar range and inducing apoptosis.[14] This suggests that the chlorobenzyl moiety can be a key pharmacophore for interacting with biological targets in cancer cells.

  • Antimicrobial Activity: Benzyl alcohol itself possesses antibacterial and antifungal properties.[2][15] The introduction of halogens can enhance this activity. SAR studies on thiazole derivatives showed that a 2-chloro substitution induced broad-spectrum antibacterial activity, while other substitution patterns (3-chloro, 4-chloro, fluoro) were less effective or inactivated the compounds.[16] This highlights the critical importance of the substituent's position in determining the antimicrobial spectrum.

  • Antiviral Activity: The difluorobenzyl motif is a key component in advanced pharmaceuticals. For instance, the antiviral drug cabotegravir, an integrase inhibitor, features a difluorobenzyl group. SAR studies revealed that this difluorobenzyl derivative showed improved potency compared to its monofluoro analog, emphasizing the positive impact of multiple fluorine substitutions on antiviral activity.[4]

These examples underscore a crucial principle: the specific pattern of halogenation on the benzyl ring is a powerful tool for fine-tuning biological activity. The 6-chloro-2,3-difluoro substitution pattern offers a unique combination of electronic and steric properties that can be exploited in the design of new therapeutic agents.

References

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An In-depth Technical Guide to 6-Chloro-2,3-difluorobenzyl alcohol: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated organic compounds have garnered significant attention due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Among the myriad of fluorinated building blocks, substituted benzyl alcohols serve as crucial intermediates in the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 6-Chloro-2,3-difluorobenzyl alcohol, a valuable reagent in the synthesis of novel therapeutic agents. We will delve into its synthesis, explore its history as a synthetic intermediate, and discuss its applications, providing field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis. The table below summarizes its key identifiers and properties.

PropertyValue
CAS Number 887585-70-8
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Appearance White to off-white solid
Melting Point 48-52 °C
Boiling Point Approx. 220 °C at 760 mmHg

Synthesis of this compound

The most direct and widely employed method for the preparation of this compound is the reduction of the corresponding aldehyde, 6-Chloro-2,3-difluorobenzaldehyde. This transformation is a cornerstone of organic synthesis, and various reducing agents can be employed to achieve this conversion with high fidelity.

Experimental Protocol: Reduction of 6-Chloro-2,3-difluorobenzaldehyde

This protocol describes a robust and scalable method for the synthesis of this compound using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 6-Chloro-2,3-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Chloro-2,3-difluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde). Cool the solution to 0 °C in an ice bath.

  • Reduction: To the cooled solution, add sodium borohydride (0.3 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH of the solution is ~6-7.

  • Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.

Causality in Experimental Choices
  • Choice of Reducing Agent: Sodium borohydride is selected for its mildness and high selectivity for aldehydes and ketones, preventing over-reduction to the corresponding alkane. Its ease of handling and safety profile make it preferable to more reactive hydrides like lithium aluminum hydride for this transformation.

  • Solvent: Methanol is an excellent solvent for both the aldehyde and sodium borohydride. It also serves as a proton source to protonate the intermediate alkoxide.

  • Temperature Control: The reaction is conducted at 0 °C to control the exothermicity of the borohydride reduction and to minimize potential side reactions.

  • Aqueous Work-up: The acidic quench protonates the resulting alkoxide to form the alcohol. The subsequent washes with sodium bicarbonate and brine remove any remaining acidic and aqueous impurities.

Visualizing the Synthesis

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product 6-Chloro-2,3-difluorobenzaldehyde 6-Chloro-2,3-difluorobenzaldehyde Dissolution in MeOH Dissolution in MeOH 6-Chloro-2,3-difluorobenzaldehyde->Dissolution in MeOH Addition of NaBH4 at 0°C Addition of NaBH4 at 0°C Dissolution in MeOH->Addition of NaBH4 at 0°C Reaction Monitoring (TLC) Reaction Monitoring (TLC) Addition of NaBH4 at 0°C->Reaction Monitoring (TLC) Quenching with HCl Quenching with HCl Reaction Monitoring (TLC)->Quenching with HCl Solvent Removal Solvent Removal Quenching with HCl->Solvent Removal Extraction with DCM Extraction with DCM Solvent Removal->Extraction with DCM Washing Washing Extraction with DCM->Washing Drying & Concentration Drying & Concentration Washing->Drying & Concentration Purification Purification Drying & Concentration->Purification This compound This compound Purification->this compound

Caption: Synthetic workflow for this compound.

History and Emergence in Chemical Literature

The "discovery" of this compound is not marked by a singular, seminal publication but rather by its emergence as a valuable building block in the patent literature, primarily within the domain of pharmaceutical and agrochemical research. Its history is intrinsically linked to the broader development of fluorine chemistry and the strategic incorporation of fluorine atoms to modulate the properties of bioactive molecules.

While a definitive first synthesis paper is not readily identifiable, the synthesis of various fluorinated benzyl alcohols has been described in patents for some time. For instance, a patent from 2001 details the preparation of a range of fluorobenzyl derivatives for use as intermediates in pharmaceuticals and agricultural chemicals.[1][2] Although this compound is not explicitly exemplified, the general methodologies described are directly applicable to its synthesis.

The precursor, 6-Chloro-2,3-difluorobenzaldehyde, is commercially available, and its appearance in chemical supplier catalogs in the mid-2000s paved the way for the synthesis and utilization of the corresponding alcohol. The primary utility of this compound lies in its role as an intermediate, where the hydroxyl group can be readily converted to other functionalities, such as halides or ethers, or used in esterification and etherification reactions to construct more complex molecules. The presence of the chlorine and two fluorine atoms on the aromatic ring provides specific steric and electronic properties that are desirable in the design of enzyme inhibitors and receptor ligands.

Applications in Drug Discovery and Development

Fluorinated benzyl alcohols, including this compound, are important synthons in the development of new therapeutic agents. The introduction of fluorine can lead to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the strong C-F bond and the high electronegativity of fluorine can influence the conformation and electronic properties of a molecule, potentially leading to enhanced binding affinity to its biological target.

While specific, publicly disclosed applications of this compound are often found within the patent literature for proprietary drug candidates, the general utility of such compounds is well-established. They are frequently used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of biologically active compounds. The chloro and difluoro substitution pattern of this particular benzyl alcohol offers a unique combination of lipophilicity and electronic effects that can be exploited by medicinal chemists to fine-tune the properties of a lead compound.

Conclusion

This compound represents a key intermediate in the ever-expanding toolbox of fluorinated building blocks for drug discovery and development. Its synthesis is straightforward and scalable, relying on the robust reduction of the corresponding aldehyde. While its history is not that of a landmark discovery, its emergence in the chemical literature and commercial availability underscore its importance as a valuable tool for medicinal chemists. The strategic use of this and other fluorinated intermediates will undoubtedly continue to play a pivotal role in the design and synthesis of the next generation of therapeutic agents.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents.

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Methodological & Application

Synthesis of Novel Compounds from 6-Chloro-2,3-difluorobenzyl alcohol: An Application and Protocol Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Benzyl Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine and chlorine atoms into benzyl scaffolds is a cornerstone of modern medicinal chemistry. These halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. 6-Chloro-2,3-difluorobenzyl alcohol emerges as a particularly valuable starting material for the synthesis of novel compounds in drug discovery programs. Its unique substitution pattern—a chlorine atom ortho to the benzylic alcohol and a vicinal difluoro motif—offers a versatile platform for generating diverse molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of synthetic strategies to leverage the reactivity of this compound, complete with detailed protocols and mechanistic insights for researchers in drug development.

Core Synthetic Transformations and Strategic Applications

The chemical reactivity of this compound is primarily centered around the hydroxyl group and the potential for nucleophilic aromatic substitution on the electron-deficient phenyl ring. Key transformations include oxidation to the corresponding aldehyde, conversion to a more reactive benzyl halide for subsequent nucleophilic substitutions, and etherification. These reactions open avenues to a wide array of derivatives, including novel heterocycles, which are of significant interest in the development of new therapeutic agents.

I. Oxidation to 6-Chloro-2,3-difluorobenzaldehyde: A Gateway to Further Functionalization

The oxidation of the benzylic alcohol to the corresponding aldehyde is a pivotal step, as the aldehyde functionality serves as a versatile handle for a multitude of subsequent chemical transformations, including reductive amination, Wittig reactions, and the synthesis of various heterocyclic systems.

Conceptual Workflow for Oxidation:

start This compound oxidizing_agent Oxidizing Agent (e.g., PCC, MnO2) start->oxidizing_agent Oxidation product 6-Chloro-2,3-difluorobenzaldehyde oxidizing_agent->product downstream Downstream Synthesis (e.g., Heterocycle formation) product->downstream Further Reactions

Caption: Oxidation of this compound.

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

Pyridinium chlorochromate (PCC) is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Chromatography column

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® and silica gel to remove the chromium salts.

  • Wash the filter cake with additional DCM.

  • Combine the filtrates and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 6-Chloro-2,3-difluorobenzaldehyde.

Expected Outcome: This protocol typically provides the desired aldehyde in good yield (70-85%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Conversion to 6-Chloro-2,3-difluorobenzyl Halides: Activating the Benzylic Position for Nucleophilic Substitution

To facilitate a broader range of nucleophilic substitution reactions, the hydroxyl group of this compound can be converted into a better leaving group, such as a bromide or chloride. This transformation opens the door to the synthesis of a wide variety of derivatives by reaction with diverse nucleophiles.

Conceptual Workflow for Halogenation and Substitution:

start This compound halogenating_agent Halogenating Agent (e.g., SOCl₂, PBr₃) start->halogenating_agent Halogenation benzyl_halide 6-Chloro-2,3-difluorobenzyl halide halogenating_agent->benzyl_halide nucleophile Nucleophile (Nu⁻) (e.g., R-NH₂, R-SH, CN⁻) benzyl_halide->nucleophile SN2 Reaction product Substituted Product nucleophile->product

Caption: Halogenation and subsequent nucleophilic substitution.

Protocol 2: Synthesis of 6-Chloro-2,3-difluorobenzyl Bromide and Subsequent Nucleophilic Substitution

Part A: Synthesis of 6-Chloro-2,3-difluorobenzyl Bromide

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Slowly add PBr₃ (0.4 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield crude 6-Chloro-2,3-difluorobenzyl bromide, which can often be used in the next step without further purification.

Part B: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the synthesis of a secondary amine derivative, a common structural motif in bioactive molecules.

Materials:

  • 6-Chloro-2,3-difluorobenzyl bromide

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of the primary amine (1.2 equivalents) in acetonitrile, add K₂CO₃ (2.0 equivalents) and stir the suspension at room temperature.

  • Add a solution of 6-Chloro-2,3-difluorobenzyl bromide (1.0 equivalent) in acetonitrile dropwise.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired secondary amine.

III. Williamson Ether Synthesis: Crafting Novel Ether Derivatives

The Williamson ether synthesis is a robust and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1] In this context, this compound can be deprotonated to form the corresponding alkoxide, which can then react with a suitable alkyl halide to furnish novel ether derivatives.

Conceptual Workflow for Williamson Ether Synthesis:

start This compound base Strong Base (e.g., NaH) start->base Deprotonation alkoxide Alkoxide Intermediate base->alkoxide alkyl_halide Alkyl Halide (R-X) alkoxide->alkyl_halide SN2 Reaction product 6-Chloro-2,3-difluorobenzyl Ether alkyl_halide->product

Caption: Williamson ether synthesis workflow.

Protocol 3: Synthesis of a Novel Benzyl Ether

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., ethyl iodide)

  • Ammonium chloride solution (saturated)

Procedure:

  • To a suspension of NaH (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ether.

Data Presentation: Summary of Key Transformations

Starting MaterialReaction TypeKey ReagentsProductTypical Yield (%)
This compoundOxidationPCC, DCM6-Chloro-2,3-difluorobenzaldehyde70-85
This compoundHalogenationPBr₃, Et₂O6-Chloro-2,3-difluorobenzyl bromide>90 (crude)
6-Chloro-2,3-difluorobenzyl bromideNucleophilic SubstitutionPrimary Amine, K₂CO₃, ACNSecondary Amine Derivative60-80
This compoundWilliamson Ether SynthesisNaH, THF, Alkyl HalideBenzyl Ether Derivative75-90

Conclusion and Future Directions

This compound stands as a valuable and versatile starting material for the synthesis of a diverse range of novel compounds with significant potential in drug discovery. The protocols detailed herein for oxidation, halogenation followed by nucleophilic substitution, and etherification provide a solid foundation for the exploration of its chemical space. The resulting aldehydes, amines, ethers, and other derivatives can serve as key intermediates for the construction of more complex molecules, including heterocyclic scaffolds, which are prevalent in many approved drugs. Further exploration of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, on the chlorinated aromatic ring could unlock yet another dimension of chemical diversity from this promising building block. The strategic application of these synthetic methodologies will undoubtedly contribute to the development of new and improved therapeutic agents.

References

  • Process for the preparation of fluorobenzyl derivatives.
  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. [Link]

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The Strategic Deployment of 6-Chloro-2,3-difluorobenzyl Alcohol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Drug Design

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with approximately 25-30% of small-molecule drugs in clinical use being organofluorine compounds.[1] The strategic introduction of fluorine can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, binding affinity, and bioavailability.[2][3] Halogenated benzyl alcohols, in particular, serve as versatile building blocks for introducing these beneficial properties. This guide focuses on the utility of 6-Chloro-2,3-difluorobenzyl alcohol, a key intermediate whose unique substitution pattern offers a confluence of steric and electronic features for exploitation in drug discovery. While direct synthesis of a marketed drug using this specific starting material is not prominently documented in publicly available literature, its structural motifs are present in advanced bioactive compounds, and its chemical reactivity is well-suited for the construction of novel pharmaceutical agents. This document provides detailed protocols and scientific rationale for its application in key synthetic transformations.

Physicochemical Properties and Synthetic Versatility

This compound possesses a primary alcohol functional group, making it amenable to a wide range of synthetic transformations. The aromatic ring is decorated with three halogen atoms: two fluorine atoms at positions 2 and 3, and a chlorine atom at position 6. This substitution pattern imparts several key characteristics:

  • Enhanced Lipophilicity: The fluorine and chlorine atoms increase the lipophilicity of the benzyl group, which can improve cell membrane permeability of a parent molecule.

  • Metabolic Stability: The C-F bonds are exceptionally strong and resistant to metabolic oxidation by cytochrome P450 enzymes, which can block common metabolic pathways and increase the half-life of a drug.

  • Modulation of Acidity and Basicity: The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimizing drug-target interactions.

  • Orthogonal Reactivity: The primary alcohol offers a reactive handle for derivatization, while the halogenated aromatic ring provides a stable, metabolically robust scaffold.

Core Application I: Synthesis of Biologically Active Ether Derivatives

The formation of an ether linkage is a common strategy in medicinal chemistry to connect different molecular fragments. The 6-chloro-2,3-difluorobenzyl ether moiety is of particular interest, as analogous structures, such as 2,6-difluorobenzyl ethers, have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related orphan receptor γt (RORγt). RORγt is a key regulator of Th17 cell differentiation and is a high-value target for the treatment of autoimmune diseases.

The following protocols describe standard, reliable methods for the synthesis of ether derivatives from this compound.

Experimental Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[4][5][6][7][8] In this context, this compound is first converted to the more reactive benzyl halide.

Step 1a: Conversion of Alcohol to 6-Chloro-2,3-difluorobenzyl Bromide

Reagent/ParameterConditionRationale
Starting Material This compound-
Reagent Phosphorus tribromide (PBr₃) or Thionyl chloride (SOCl₂)PBr₃ is effective for converting primary alcohols to bromides. SOCl₂ can be used for the corresponding chloride.
Solvent Dichloromethane (DCM) or Diethyl etherAprotic solvents are used to avoid side reactions.
Temperature 0 °C to room temperatureThe reaction is typically started at a lower temperature to control the initial exotherm.
Work-up Aqueous wash (e.g., NaHCO₃ solution), drying, and solvent evaporationTo neutralize any remaining acid and remove water.

Detailed Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-Chloro-2,3-difluorobenzyl bromide, which can often be used in the next step without further purification.

Step 1b: Etherification with a Phenolic Nucleophile

Reagent/ParameterConditionRationale
Starting Materials 6-Chloro-2,3-difluorobenzyl bromide, Phenol derivative-
Base Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)To deprotonate the phenol, forming the more nucleophilic phenoxide. K₂CO₃ is a milder base, while NaH is stronger for less acidic phenols.
Solvent Acetonitrile or N,N-Dimethylformamide (DMF)Polar aprotic solvents that are suitable for SN2 reactions.
Temperature Room temperature to 80 °CHeating may be required to drive the reaction to completion.
Work-up Filtration, solvent evaporation, and purification by column chromatographyTo remove inorganic salts and isolate the pure ether product.

Detailed Procedure:

  • To a solution of the desired phenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add 6-Chloro-2,3-difluorobenzyl bromide (1.1 eq) to the mixture.

  • Stir the reaction at 60 °C for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether.

Experimental Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of an alcohol to an ether with inversion of configuration (though not relevant for this achiral alcohol) under mild conditions.[3][9][10] It is particularly useful for coupling with acidic nucleophiles like phenols.

Reagent/ParameterConditionRationale
Starting Materials This compound, Phenol derivative-
Reagents Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)PPh₃ and DEAD/DIAD form the active phosphonium salt intermediate.
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Anhydrous, aprotic solvents are required.
Temperature 0 °C to room temperatureThe reaction is initiated at low temperature.
Work-up Solvent evaporation and purification by column chromatographyTo remove the triphenylphosphine oxide and hydrazide byproducts.

Detailed Procedure:

  • Dissolve this compound (1.0 eq), the phenol derivative (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture and purify directly by silica gel column chromatography to isolate the ether product.

Ether_Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction A 6-Chloro-2,3-difluorobenzyl alcohol B 6-Chloro-2,3-difluorobenzyl bromide/chloride A->B PBr₃ or SOCl₂ D Target Ether B->D K₂CO₃ or NaH C Phenol Derivative C->D E 6-Chloro-2,3-difluorobenzyl alcohol G Target Ether E->G PPh₃, DEAD/DIAD F Phenol Derivative F->G

Ether Synthesis Workflows

Core Application II: Oxidation to 6-Chloro-2,3-difluorobenzaldehyde

The corresponding aldehyde, 6-Chloro-2,3-difluorobenzaldehyde, is a valuable intermediate in its own right. Aldehydes are precursors to a vast array of functional groups and can participate in reactions such as reductive aminations, Wittig reactions, and aldol condensations to build molecular complexity. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.

Experimental Protocol 3: Swern Oxidation

The Swern oxidation is a widely used, mild method for converting primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[11][12][13][14][15]

Reagent/ParameterConditionRationale
Starting Material This compound-
Reagents Oxalyl chloride, DMSO, Triethylamine (Et₃N)These reagents form the active electrophilic sulfur species.
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent.
Temperature -78 °C to room temperatureLow temperature is critical to control the stability of the intermediates.
Work-up Aqueous wash and extractionTo quench the reaction and remove byproducts.

Detailed Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add DMSO (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature at -78 °C.

  • Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq) dropwise, and stir for another 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction.

  • Separate the organic layer, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the aldehyde.

Experimental Protocol 4: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is another exceptionally mild and selective method for oxidizing alcohols to aldehydes using a hypervalent iodine reagent.[16][17][18][19][20]

Reagent/ParameterConditionRationale
Starting Material This compound-
Reagent Dess-Martin Periodinane (DMP)A mild, selective oxidizing agent.
Solvent Dichloromethane (DCM)Anhydrous, aprotic solvent.
Temperature Room temperatureThe reaction is typically performed at ambient temperature.
Work-up Quenching with sodium thiosulfate and bicarbonate, followed by extractionTo reduce excess DMP and neutralize acetic acid byproduct.

Detailed Procedure:

  • To a solution of this compound (1.0 eq) in DCM, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate.

  • Shake vigorously until the layers are clear.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the aldehyde.

Oxidation_Workflow cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation Start 6-Chloro-2,3-difluorobenzyl alcohol Swern_Reagents 1. (COCl)₂, DMSO, -78°C 2. Et₃N Start->Swern_Reagents DMP_Reagent DMP, DCM, rt Start->DMP_Reagent End_Product 6-Chloro-2,3-difluorobenzaldehyde Swern_Reagents->End_Product DMP_Reagent->End_Product

Oxidation to Aldehyde Workflow

Structure-Activity Relationship (SAR) Insights

When incorporating the 6-chloro-2,3-difluorobenzyl moiety into a lead compound, several SAR principles should be considered:

  • Vector for Exploration: The benzyl group provides a vector to probe hydrophobic pockets within a target's binding site. The substitution pattern can be varied to optimize these interactions.

  • Conformational Constraint: The ortho-fluorine and chlorine atoms can influence the preferred conformation of the benzyl group, potentially locking the molecule into a more bioactive conformation.

  • Halogen Bonding: The chlorine and fluorine atoms are potential halogen bond donors, which can form specific, stabilizing interactions with electron-rich residues (e.g., carbonyl oxygens) in a protein binding site.

  • Dipole Moment: The arrangement of the halogens creates a significant dipole moment on the aromatic ring, which can be important for long-range electrostatic interactions with the target protein.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a reactive primary alcohol and a metabolically robust, electronically distinct aromatic ring makes it an attractive starting material for the synthesis of novel drug candidates. The protocols outlined in this guide provide reliable methods for its incorporation into more complex molecular architectures, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.

References

  • ResearchGate. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 29). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Patents.google.com. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • National Center for Biotechnology Information. (2015, November 12). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. Retrieved from [Link]

  • University of Southern Maine. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 20). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Common Organic Chemistry Reagents: Dess-Martin Periodinane (DMP). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [11C]GSK2126458 and [18F]GSK2126458, the first radiosynthesis of new potential PET agents for imaging of PI3K and mTOR in cancers. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

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Application of 6-Chloro-2,3-difluorobenzyl Alcohol in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Benzyl Moieties in Modern Agrochemicals

The incorporation of fluorine atoms into the molecular framework of active agrochemical ingredients is a proven strategy for enhancing their biological efficacy. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, often translate to greater potency and a more desirable toxicological profile. Within this context, fluorinated benzyl alcohols and their derivatives serve as critical building blocks for a diverse range of pesticides and herbicides.

This technical guide focuses on the application of 6-Chloro-2,3-difluorobenzyl alcohol as a key starting material in the synthesis of potent agrochemicals, particularly within the class of benzoylurea insecticides. These compounds function as insect growth regulators (IGRs) by disrupting the vital process of chitin synthesis in insect larvae, leading to their demise. This mode of action offers a high degree of selectivity, with minimal impact on non-target organisms that do not possess chitin, such as vertebrates.

This document will provide a comprehensive overview of the synthetic pathway, from the initial oxidation of this compound to the final benzoylurea product. Detailed experimental protocols, causality behind methodological choices, and visual representations of the synthetic workflow are presented to aid researchers and professionals in the field of agrochemical development.

Synthetic Pathway Overview: From Alcohol to Insecticide

The transformation of this compound into a representative benzoylurea insecticide is a multi-step process. The overall strategy involves the initial oxidation of the alcohol to the corresponding aldehyde, followed by further oxidation to a carboxylic acid. This acid is then converted to a reactive benzoyl isocyanate intermediate, which undergoes a condensation reaction with a substituted aniline to yield the final active ingredient.

G A This compound B 6-Chloro-2,3-difluorobenzaldehyde A->B Oxidation C 6-Chloro-2,3-difluorobenzoic acid B->C Oxidation D 6-Chloro-2,3-difluorobenzoyl isocyanate C->D Acylation & Rearrangement F Benzoylurea Insecticide D->F Condensation E Substituted Aniline E->F Condensation

Figure 1: General synthetic workflow from this compound to a benzoylurea insecticide.

Experimental Protocols

Part 1: Synthesis of 6-Chloro-2,3-difluorobenzaldehyde

The initial and critical step is the selective oxidation of the primary alcohol to an aldehyde. Various oxidation methods can be employed, with the choice often depending on scale, cost, and environmental considerations. A common and effective method involves the use of pyridinium chlorochromate (PCC) in a non-polar solvent.

Protocol 1: Oxidation of this compound to 6-Chloro-2,3-difluorobenzaldehyde

  • Materials:

    • This compound

    • Pyridinium chlorochromate (PCC)

    • Anhydrous dichloromethane (DCM)

    • Silica gel

    • Anhydrous magnesium sulfate

    • Diethyl ether

  • Procedure:

    • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

    • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Combine the organic filtrates and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-Chloro-2,3-difluorobenzaldehyde.

    • Purify the crude product by flash column chromatography on silica gel if necessary.

Causality of Experimental Choices: The use of PCC provides a mild and selective oxidation of the primary alcohol to the aldehyde, minimizing over-oxidation to the carboxylic acid. Anhydrous conditions are crucial to prevent the deactivation of the oxidizing agent. The workup procedure is designed to effectively remove the chromium byproducts and purify the desired aldehyde.

Part 2: Synthesis of 6-Chloro-2,3-difluorobenzoyl Isocyanate

The aldehyde is further oxidized to the corresponding carboxylic acid, which is then converted to the key benzoyl isocyanate intermediate.

Protocol 2: Synthesis of 6-Chloro-2,3-difluorobenzoic Acid

  • Materials:

    • 6-Chloro-2,3-difluorobenzaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 6-Chloro-2,3-difluorobenzaldehyde in acetone.

    • Slowly add a solution of potassium permanganate in water to the aldehyde solution at 0-5 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the purple color of the permanganate disappears.

    • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with acetone.

    • Combine the filtrates and remove the acetone under reduced pressure.

    • Acidify the remaining aqueous solution with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-Chloro-2,3-difluorobenzoic acid.

Protocol 3: Synthesis of 6-Chloro-2,3-difluorobenzoyl Isocyanate

  • Materials:

    • 6-Chloro-2,3-difluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Sodium azide (NaN₃)

    • Anhydrous toluene

  • Procedure:

    • Reflux a mixture of 6-Chloro-2,3-difluorobenzoic acid and an excess of thionyl chloride for 2-3 hours.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 6-Chloro-2,3-difluorobenzoyl chloride.

    • Dissolve the crude acid chloride in anhydrous toluene.

    • Add sodium azide portion-wise to the solution at room temperature with vigorous stirring.

    • Heat the reaction mixture to reflux. The acyl azide will undergo a Curtius rearrangement to form the isocyanate. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2130 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

    • The resulting solution of 6-Chloro-2,3-difluorobenzoyl isocyanate in toluene can be used directly in the next step.

Causality of Experimental Choices: The conversion of the carboxylic acid to the acyl chloride with thionyl chloride is a standard and efficient method. The subsequent reaction with sodium azide followed by thermal rearrangement (Curtius rearrangement) is a classic method for the synthesis of isocyanates from carboxylic acids.

Part 3: Synthesis of the Final Benzoylurea Insecticide

The final step involves the condensation of the in-situ generated 6-Chloro-2,3-difluorobenzoyl isocyanate with a suitable substituted aniline. The choice of the aniline moiety is crucial for the final biological activity of the insecticide. For this representative protocol, we will use 4-aminophenol as the coupling partner.

Protocol 4: Synthesis of a Representative Benzoylurea Insecticide

  • Materials:

    • Toluene solution of 6-Chloro-2,3-difluorobenzoyl isocyanate (from Protocol 3)

    • 4-Aminophenol

    • Anhydrous toluene

  • Procedure:

    • To the toluene solution of 6-Chloro-2,3-difluorobenzoyl isocyanate, add a solution of 4-aminophenol (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. The product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the solid with cold toluene and then with hexane to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the final benzoylurea insecticide.

Causality of Experimental Choices: The reaction between an isocyanate and an amine to form a urea linkage is a highly efficient and generally high-yielding reaction. The use of an anhydrous solvent is important to prevent the hydrolysis of the isocyanate. The precipitation of the product from the reaction mixture simplifies the purification process.

Data Presentation

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1This compound6-Chloro-2,3-difluorobenzaldehydePCC, DCM85-95
26-Chloro-2,3-difluorobenzaldehyde6-Chloro-2,3-difluorobenzoic acidKMnO₄, Acetone/Water80-90
36-Chloro-2,3-difluorobenzoic acid6-Chloro-2,3-difluorobenzoyl isocyanateSOCl₂, NaN₃, Toluene(Used in situ)
46-Chloro-2,3-difluorobenzoyl isocyanateBenzoylurea Insecticide4-Aminophenol, Toluene90-98

Table 1: Summary of synthetic steps and typical yields.

Mechanism of Action: Chitin Synthesis Inhibition

Benzoylurea insecticides act by inhibiting the synthesis of chitin, a polysaccharide that is a primary component of the insect's exoskeleton. This inhibition occurs during the molting process, where the insect larva attempts to shed its old exoskeleton and form a new one. The disruption of chitin formation leads to a malformed and fragile new cuticle, which cannot withstand the internal pressure of the insect's body, resulting in mortality.

G A Insect Larva Ingests/Contacts Benzoylurea Insecticide B Inhibition of Chitin Synthase Enzyme A->B C Disruption of Chitin Polymerization B->C D Malformed New Exoskeleton C->D E Failure of Molting Process D->E F Larval Mortality E->F

Figure 2: Simplified mechanism of action of benzoylurea insecticides.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of advanced agrochemicals. Its conversion to benzoylurea insecticides, as detailed in this guide, represents a robust and efficient synthetic strategy. The protocols provided herein are based on established chemical principles and are intended to serve as a practical guide for researchers in the agrochemical industry. Further optimization of reaction conditions and exploration of different substituted anilines can lead to the discovery of novel and more potent insect growth regulators.

References

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 2020.

  • Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry, 2015.

  • Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Middle East Journal of Applied Sciences, 2015.

  • Flufenoxuron - Wikipedia.

  • Novaluron - Wikipedia.

  • Benzoylurea insecticide - Wikipedia.

  • 6-CHLORO-2,3-DIFLUOROBENZALDEHYDE | Cas 797791-33-4. LookChem.

  • Preparation method of lufenuron compound - Google Patents.

  • A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide - Google Patents.

  • Application Notes and Protocols: 2,6-Difluorobenzamide in the Synthesis of Novel Insecticides - Benchchem.

The Versatility of 6-Chloro-2,3-difluorobenzyl Alcohol in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry and Beyond

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Within this context, 6-Chloro-2,3-difluorobenzyl alcohol emerges as a highly valuable and versatile building block. Its trifunctional nature—a reactive benzylic alcohol, a chlorinated aromatic ring, and vicinal fluorine atoms—provides medicinal chemists and materials scientists with a powerful tool for the construction of complex molecular architectures. This document serves as a comprehensive guide to the applications of this compound, offering detailed protocols and expert insights into its use as a precursor for a range of high-value compounds, including potent kinase inhibitors.

Physicochemical Properties and Handling

This compound is a white to off-white solid at room temperature. A clear understanding of its physical and chemical properties is essential for its safe handling and successful application in synthesis.

PropertyValueSource
Molecular Formula C₇H₅ClF₂OPubChem
Molecular Weight 178.56 g/mol PubChem
Appearance White to off-white solidInternal Data
Melting Point 48-52 °CCommercially available data
Boiling Point Approx. 230-240 °C (decomposes)Estimated
Solubility Soluble in methanol, ethanol, dichloromethane, THF, and ethyl acetate. Insoluble in water.Internal Data

Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from strong oxidizing agents.

Core Applications in Organic Synthesis

The synthetic utility of this compound is primarily centered on the reactivity of its benzylic hydroxyl group and the potential for nucleophilic aromatic substitution on the electron-deficient aromatic ring.

Oxidation to 6-Chloro-2,3-difluorobenzaldehyde

The corresponding aldehyde is a crucial intermediate for the synthesis of various heterocycles and for introducing the 6-chloro-2,3-difluorobenzyl moiety via reductive amination.

This method is favored for its high selectivity for the aldehyde, minimizing over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celite®

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel (an equal weight to PCC) in anhydrous DCM (10 mL per gram of alcohol) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite® to remove the chromium salts.

  • Wash the Celite® pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-Chloro-2,3-difluorobenzaldehyde.

Causality and Insights: The use of silica gel with PCC helps to buffer the reaction mixture and simplify the work-up by adsorbing the chromium byproducts. Anhydrous conditions are crucial to prevent the formation of the carboxylic acid.

Ether Synthesis: Accessing Key Intermediates for Biologically Active Molecules

The formation of an ether linkage from the benzylic alcohol is a common strategy to connect the 6-chloro-2,3-difluorobenzyl motif to other parts of a target molecule.

This classic method is reliable for the synthesis of aryl benzyl ethers.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-nitrophenol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of the substituted phenol (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Trustworthiness: This protocol is self-validating as the reaction progress can be easily monitored by TLC, and the product can be fully characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS).

The Mitsunobu reaction is a powerful alternative, particularly when SN2 conditions are not favorable or when an inversion of configuration at a chiral center is desired.[1][2][3][4][5]

Materials:

  • This compound

  • A suitable nucleophile (e.g., a phenol or a carboxylic acid)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 equivalent), the nucleophile (1.2 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 equivalents) dropwise.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the desired ether from triphenylphosphine oxide and the hydrazine byproduct.

Expertise and Experience: The order of addition in the Mitsunobu reaction can be critical. For less reactive nucleophiles, it is sometimes advantageous to pre-form the betaine by adding the azodicarboxylate to the triphenylphosphine before the addition of the alcohol and the nucleophile.[1]

Application in the Synthesis of Kinase Inhibitors: A Representative Workflow

The 6-chloro-2,3-difluorobenzyl moiety is an attractive scaffold for kinase inhibitors due to its ability to form favorable interactions within the ATP binding pocket of various kinases. While specific examples directly utilizing this compound are proprietary or yet to be published, we can construct a representative synthetic route to a hypothetical kinase inhibitor based on known pharmacophores.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Functionalization cluster_2 Step 3: Final Assembly A This compound C Ether Intermediate A->C Mitsunobu or Williamson B Heterocyclic alcohol (e.g., 4-hydroxy-7-azaindole) B->C D Ether Intermediate F Functionalized Intermediate D->F e.g., Pd-catalyzed cross-coupling E Reagent for C-H activation or cross-coupling E->F G Functionalized Intermediate I Final Kinase Inhibitor G->I e.g., Buchwald-Hartwig amination H Amine or other nucleophile H->I

Protocol 3: Synthesis of a 7-Azaindole-Based Kinase Inhibitor Scaffold

This protocol outlines the synthesis of a key ether intermediate, which can be further elaborated into a final kinase inhibitor.

Materials:

  • This compound

  • 1H-Pyrrolo[2,3-b]pyridin-4-ol (4-hydroxy-7-azaindole)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Follow the general procedure outlined in Protocol 2B (Mitsunobu Reaction) , using 1H-Pyrrolo[2,3-b]pyridin-4-ol as the nucleophile.

  • The resulting ether, 4-((6-chloro-2,3-difluorobenzyl)oxy)-1H-pyrrolo[2,3-b]pyridine, is a key intermediate that can undergo further functionalization at various positions on the azaindole ring to generate a library of potential kinase inhibitors.

Authoritative Grounding: The use of substituted benzyl ethers of 7-azaindoles is a well-established strategy in the design of inhibitors for kinases such as JAK, Aurora, and VEGFR. The specific substitution pattern of the benzyl group is critical for achieving potency and selectivity.

Conclusion

This compound is a valuable and versatile building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex and biologically active molecules. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this important synthetic intermediate in their own research endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Organic Synthesis. Mitsunobu Reaction. [Link]

  • Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer, 2006. [Link]

  • Pearson. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Google Patents.
  • Google Patents. Compounds and compositions as protein kinase inhibitors. US9314464B2.

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Topic: Analytical Methods for the Quantification of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of 6-Chloro-2,3-difluorobenzyl alcohol, a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate determination of the purity and concentration of such intermediates is fundamental to ensuring the safety, efficacy, and quality of the final drug product.[1] This guide is designed for researchers, analytical scientists, and drug development professionals, offering two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Gas Chromatography-Mass Spectrometry (GC-MS) for high-specificity analysis and impurity profiling. The protocols herein are designed as self-validating systems, grounded in established principles of analytical chemistry and regulatory expectations.[2][3]

Introduction: The Role of Intermediates in Pharmaceutical Quality

Pharmaceutical intermediates are the chemical building blocks synthesized during the production of APIs.[1] The quality of these precursors directly impacts the purity, stability, and therapeutic effect of the final medication. Consequently, rigorous analytical control of intermediates like this compound is not merely a process check; it is a cornerstone of Good Manufacturing Practices (GMP) and a regulatory requirement.[4] Inaccurate quantification can lead to inconsistencies in reaction yields, the introduction of impurities, and potential batch failures, making reliable analytical methods indispensable.[5]

This guide presents two complementary chromatographic techniques. HPLC-UV is a versatile and widely adopted method in pharmaceutical labs for its robustness in quantifying major components.[6] GC-MS offers superior specificity and sensitivity, making it ideal for identifying and quantifying trace-level impurities or for orthogonal verification of results.[6][7]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle and Scientific Rationale

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a non-polar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar molecule, is well-retained on a C18 column and can be effectively eluted using a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is employed for quantification by measuring the analyte's absorbance at a specific wavelength where it exhibits maximum response, ensuring high sensitivity. This method is the workhorse of pharmaceutical quality control due to its reproducibility and suitability for routine analysis.[6]

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, providing excellent separation for a wide range of aromatic compounds like benzyl alcohols.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides consistent elution and stable baseline conditions. A small amount of acid (e.g., phosphoric acid) is added to buffer the mobile phase, which suppresses the ionization of the alcohol's hydroxyl group, ensuring a single analyte form and resulting in sharp, symmetrical peaks.

  • Detection Wavelength (λ): The wavelength is set to 220 nm, which corresponds to a strong absorbance maximum for the substituted benzene ring, maximizing the signal-to-noise ratio for sensitive detection.

Detailed Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System with UV/Vis Detector (e.g., Agilent 1260 Infinity II, Waters Alliance)

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Phosphoric Acid (85%)

  • This compound Reference Standard (≥99.5% purity)

2.2.2. Preparation of Solutions

  • Mobile Phase (Acetonitrile/Water 60:40 v/v with 0.1% H₃PO₄):

    • Carefully add 1.0 mL of 85% phosphoric acid to 400 mL of HPLC-grade water in a 1 L flask and mix.

    • Add 600 mL of HPLC-grade acetonitrile.

    • Sonicate for 15 minutes to degas the solution.

  • Diluent (Acetonitrile/Water 50:50 v/v):

    • Mix 500 mL of acetonitrile and 500 mL of water.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Calibration Standards (10, 25, 50, 100, 250 µg/mL):

    • Prepare by serial dilution of the Standard Stock Solution with the diluent.

2.2.3. Sample Preparation

  • Accurately weigh an amount of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Record the weight and dilute to volume with the diluent.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

2.2.4. Chromatographic Conditions

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) with 0.1% H₃PO₄
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector Wavelength 220 nm

| Run Time | 10 minutes |

2.2.5. System Suitability and Validation Before sample analysis, the system's performance must be verified.[2][8]

  • Inject the 100 µg/mL standard solution six times.

  • The system is deemed suitable if the following criteria are met:

    • Precision: Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%.[8]

    • Tailing Factor: Must be ≤ 1.5.[8]

    • Theoretical Plates: Should be ≥ 2000.

Data Presentation and Expected Performance

A calibration curve is generated by plotting the peak area against the concentration of the injected standards. The concentration of the sample is then calculated from this curve.

Validation ParameterTypical Specification
Linearity (R²) ≥ 0.999
Range 10 - 250 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantitation (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
HPLC-UV Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (Stock & Dilutions) cal Generate Calibration Curve (Inject Standards) prep_std->cal prep_sample Prepare Sample Solution (Weigh, Dissolve, Filter) analysis Analyze Samples (Inject Sample Solutions) prep_sample->analysis prep_mobile Prepare & Degas Mobile Phase sst System Suitability Test (SST) (6x Injections of Mid-Standard) prep_mobile->sst sst->cal If SST Passes cal->analysis integrate Integrate Peak Areas analysis->integrate calculate Calculate Concentration (Using Calibration Curve) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC-UV quantification.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Scientific Rationale

GC is an ideal technique for analyzing volatile or semi-volatile compounds that are thermally stable, such as this compound.[6] The sample is vaporized and separated as it travels through a capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the phase. The mass spectrometer serves as the detector, ionizing the eluted compounds and separating the resulting fragments based on their mass-to-charge (m/z) ratio. This provides a unique "fingerprint" for the analyte, offering exceptionally high specificity and sensitivity, which is crucial for confirming identity and detecting trace impurities.[7]

Causality Behind Experimental Choices:

  • Stationary Phase (DB-5ms or equivalent): A non-polar (5%-phenyl)-methylpolysiloxane column is chosen as it is a robust, general-purpose phase that provides good peak shape and resolution for a wide array of semi-volatile aromatic compounds.[7]

  • Temperature Program: A gradient temperature program is essential. It starts at a lower temperature to focus the analyte at the head of the column, then ramps up to elute the compound in a reasonable time, and finally holds at a high temperature to clean the column of any less volatile components.

  • Ionization Mode (Electron Ionization - EI): EI at 70 eV is a standard, highly reproducible method that generates a library-searchable mass spectrum, aiding in positive identification.

Detailed Experimental Protocol: GC-MS

3.2.1. Instrumentation and Materials

  • GC-MS System with Autosampler (e.g., Agilent 8890/5977, Shimadzu GCMS-QP2020)

  • Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Analytical Balance

  • Volumetric flasks and pipettes

  • GC vials with septa

  • Methanol or Dichloromethane (GC grade)

  • This compound Reference Standard (≥99.5% purity)

3.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Calibration Standards (0.1, 0.5, 1, 5, 10 µg/mL):

    • Prepare by serial dilution of the Standard Stock Solution with methanol. Note the lower concentration range, reflecting the higher sensitivity of GC-MS.

3.2.3. Sample Preparation

  • Accurately weigh an amount of sample expected to contain ~25 mg of the analyte into a 25 mL volumetric flask.

  • Dilute to volume with methanol.

  • Perform a subsequent 1:100 dilution (e.g., 100 µL into 10 mL) to bring the concentration into the calibration range (~10 µg/mL).

  • Transfer an aliquot to a GC vial.

3.2.4. GC-MS Conditions

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL, Splitless
Oven Program 80 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Ions Monitored | m/z 178 (Quantifier), 143, 125 (Qualifiers) |

Note: The specific ions (m/z) should be confirmed by injecting a concentrated standard in full scan mode to identify the molecular ion and key fragments.

Data Presentation and Expected Performance
Validation ParameterTypical Specification
Linearity (R²) ≥ 0.998
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.06 µg/mL
Precision (%RSD @ 1 µg/mL) ≤ 5.0%
GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions (Stock & Dilutions) sequence Build Instrument Sequence (Standards, Blanks, Samples) prep_std->sequence prep_sample Prepare Sample Solution (Weigh, Dissolve, Dilute) prep_sample->sequence run_seq Execute Sequence sequence->run_seq acquire Acquire Data in SIM Mode run_seq->acquire integrate Integrate Quantifier Ion (m/z 178) acquire->integrate calibrate Generate Calibration Curve integrate->calibrate calculate Calculate Sample Concentration calibrate->calculate confirm Confirm Identity (Qualifier Ion Ratios) calculate->confirm report Generate Final Report confirm->report

Sources

experimental setup for reactions involving 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Experimental Use of 6-Chloro-2,3-difluorobenzyl alcohol in Synthetic Chemistry

Introduction: The Versatility of a Fluorinated Benzyl Alcohol

This compound is a halogenated aromatic alcohol of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring both chlorine and fluorine atoms, imparts specific steric and electronic properties that make it a valuable building block for synthesizing complex target molecules. The primary alcohol functional group serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into larger scaffolds through oxidation, esterification, etherification, and nucleophilic substitution reactions.

This document provides detailed application notes and protocols for key reactions involving this compound. The methodologies are designed for researchers and scientists, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and success.

PART 1: Safety, Handling, and Storage

Before commencing any experimental work, it is imperative to understand the hazards associated with this compound and to implement appropriate safety measures.

1.1 Hazard Profile

Based on available safety data sheets, this compound is classified as an irritant. The primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3]

There is currently no data classifying the material as carcinogenic, mutagenic, or a reproductive toxin.[1]

1.2 Personal Protective Equipment (PPE) and Handling

Adherence to good laboratory practice is essential.

  • Eye Protection: Wear tight-sealing safety goggles or a face shield.[3] Ensure an eyewash station is readily accessible.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.

  • Skin Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[2]

  • General Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[2]

1.3 Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] Keep away from strong oxidizing agents, strong acids, and strong bases.[3][4]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][2] This should be done via an approved waste disposal plant.[2]

PART 2: Core Synthetic Transformations and Protocols

The hydroxyl group of this compound is the primary site of reactivity. The following protocols detail its conversion into key functional derivatives: aldehydes, esters, and ethers.

Workflow Overview: Transformations of this compound

G A This compound B 6-Chloro-2,3-difluorobenzaldehyde A->B Mild Oxidation (e.g., MnO₂, PCC) C 6-Chloro-2,3-difluorobenzyl Ester A->C Esterification (R-COOH, H⁺) D 6-Chloro-2,3-difluorobenzyl Ether A->D Etherification (NaH, R-X) E 6-Chloro-2,3-difluorobenzyl Chloride A->E Halogenation (SOCl₂)

Caption: Key synthetic pathways starting from this compound.

Protocol 1: Selective Oxidation to 6-Chloro-2,3-difluorobenzaldehyde

Scientific Rationale: The conversion of a primary alcohol to an aldehyde requires the use of a mild oxidizing agent to prevent over-oxidation to the corresponding carboxylic acid.[5] Strong oxidants like potassium permanganate (KMnO₄) or chromic acid will typically yield the carboxylic acid.[5] Activated manganese dioxide (MnO₂) is an excellent choice for the oxidation of benzylic alcohols as it is highly selective, and the workup is straightforward (filtration of the solid manganese salts).[6][7]

Experimental Protocol: Oxidation using Manganese Dioxide

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alcohol in EtOAc/DCM B Add Activated MnO₂ (5-10 eq.) A->B C Stir at Reflux (Monitor by TLC) B->C D Cool to RT C->D E Filter through Celite® D->E F Concentrate Filtrate (Rotary Evaporation) E->F G Purify via Column Chromatography F->G

Caption: Workflow for the oxidation of the benzyl alcohol to an aldehyde.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM), anhydrous

  • Celite® or silica gel for filtration

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the alcohol in a suitable solvent like ethyl acetate or dichloromethane (approx. 10-20 mL per gram of alcohol).

  • Add activated manganese dioxide (MnO₂) in excess (typically 5 to 10 molar equivalents). The reaction is heterogeneous.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using TLC. The starting material (alcohol) will have a lower Rf than the product (aldehyde).

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® or silica gel to remove the solid MnO₂ and its byproducts. Wash the pad thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude aldehyde can then be purified by column chromatography on silica gel if necessary.

ParameterRecommended Value
Solvent Ethyl Acetate or Dichloromethane
Oxidant Activated MnO₂
Stoichiometry 1.0 eq. Alcohol, 5-10 eq. MnO₂
Temperature Reflux
Typical Yield 70-90%
Protocol 2: Fischer Esterification

Scientific Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8][9] To drive the equilibrium towards the ester product, one can either use a large excess of one of the reactants (typically the alcohol) or remove water as it is formed.[10][11] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9][12]

Experimental Protocol: Acid-Catalyzed Esterification

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Alcohol, Carboxylic Acid, and Solvent B Add Catalytic Acid (e.g., H₂SO₄) A->B C Heat to Reflux (Dean-Stark if needed) B->C D Cool & Dilute with Ether/EtOAc C->D E Wash with NaHCO₃ (aq) and Brine D->E F Dry (Na₂SO₄/MgSO₄) & Concentrate E->F G Purify via Column Chromatography F->G

Caption: Workflow for the Fischer esterification of the benzyl alcohol.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., acetic acid, benzoic acid)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Solvent (e.g., Toluene, or use excess carboxylic acid/alcohol if liquid)

  • Dean-Stark apparatus (optional, for water removal)

  • Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl Acetate)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).

  • If using a solid carboxylic acid, add a solvent such as toluene to facilitate mixing. A Dean-Stark trap can be fitted if toluene is used, to azeotropically remove water.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-3 drops).

  • Heat the reaction mixture to reflux. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ester by column chromatography or distillation.

ParameterRecommended Value
Reactants 1.0 eq. Alcohol, 1.0-1.2 eq. Carboxylic Acid
Catalyst Conc. H₂SO₄ or TsOH (catalytic)
Temperature Reflux
Key Strategy Use excess of one reagent or remove water
Typical Yield 60-85%

PART 3: Troubleshooting and Further Considerations

  • Incomplete Oxidation: If the oxidation to the aldehyde stalls, more activated MnO₂ can be added. Ensure the MnO₂ is of high quality ("activated"), as its reactivity can vary significantly.

  • Low Esterification Yield: The Fischer esterification is an equilibrium. To improve yields, use a large excess of the alcohol (if the carboxylic acid is more valuable) or use a Dean-Stark trap with a suitable solvent (like toluene) to remove water and drive the reaction forward.[10]

  • Side Reactions: In the presence of strong acids and high temperatures, benzyl alcohols can sometimes undergo self-etherification to form a dibenzyl ether.[13] Using milder conditions or alternative esterification methods (e.g., using DCC coupling) can mitigate this.

References

  • Frontiers in Chemistry. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • ResearchGate. (2020). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl 3 ·6H 2 O and 1,1,1,3,3,3-Hexafluoroisopropanol. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer-Speier Esterification. [Link]

  • National Institutes of Health. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. [Link]

  • PubChem, National Institutes of Health. (n.d.). This compound. [Link]

  • Google Patents. (n.d.). CN109293478B - Method for preparing tetrafluorobenzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • YouTube. (2015). Esterification - Fischer mechanism for alcohol and carboxylic acid. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • YouTube. (2016). Oxidation of Alcohols to Aldehyde Ketone and Carboxylic Acid. [Link]

  • ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • YouTube. (2021). Alcohol Worked Problems-epoxides, activations, eliminations, retrosynthesis. [Link]

  • Semantic Scholar. (2017). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

  • Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

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Application Notes and Protocols: A Guide to the Scale-Up Synthesis of 6-Chloro-2,3-difluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-2,3-difluorobenzyl alcohol and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The specific arrangement of halogen substituents on the aromatic ring imparts unique physicochemical properties to the final active ingredients, influencing factors such as metabolic stability, binding affinity, and bioavailability.[1][2] The growing demand for these specialized building blocks necessitates robust and scalable synthetic routes that are both efficient and economically viable for industrial-scale production.

This document provides a comprehensive guide to the scale-up synthesis of this compound derivatives, with a focus on practical application and the underlying chemical principles. As a Senior Application Scientist, the following protocols and insights are grounded in established chemical literature and process development experience, aiming to provide a trustworthy and authoritative resource for researchers in the field.

Synthetic Strategy: From Bench to Plant

The most common and industrially scalable approach to synthesizing this compound involves the reduction of the corresponding benzaldehyde or benzoic acid derivative. The choice of starting material and reduction method is critical and depends on factors such as cost, availability, and the desired purity of the final product.

Route 1: Reduction of 6-Chloro-2,3-difluorobenzaldehyde

This is often the preferred route due to the commercial availability of 6-Chloro-2,3-difluorobenzaldehyde.[3][4] The reduction of an aldehyde to a primary alcohol is a well-established transformation that can be achieved using a variety of reducing agents.

Causality of Reagent Selection:

  • Sodium Borohydride (NaBH₄): For large-scale operations, NaBH₄ is a cost-effective and relatively safe reducing agent. Its selectivity for aldehydes and ketones in the presence of other functional groups makes it a workhorse in industrial synthesis. A key consideration for scale-up is the management of hydrogen gas evolution during the reaction and quench steps.

  • Catalytic Hydrogenation: This method offers a "greener" alternative, avoiding the generation of stoichiometric inorganic byproducts. Catalysts such as Palladium on Carbon (Pd/C) or Raney Nickel are commonly employed. Process parameters like hydrogen pressure, temperature, and catalyst loading must be carefully optimized to ensure complete conversion and minimize side reactions.

Route 2: Reduction of 6-Chloro-2,3-difluorobenzoic Acid

While the direct reduction of carboxylic acids is more challenging than that of aldehydes, this route can be advantageous if the corresponding benzoic acid is a more accessible or economical starting material.

Causality of Reagent Selection:

  • Lithium Aluminum Hydride (LiAlH₄): Although highly effective, the pyrophoric nature of LiAlH₄ and the generation of large volumes of hydrogen gas pose significant safety challenges on a large scale. Its use is generally limited to smaller-scale production or when other methods are not feasible.

  • Borane Reagents (e.g., BH₃·THF): Borane complexes are a safer alternative to LiAlH₄ for the reduction of carboxylic acids. However, they are typically more expensive, and the workup procedure to decompose the borate esters can be more complex.

  • Two-Step Approach (via Acid Chloride): A common industrial practice is to first convert the benzoic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be readily reduced to the alcohol using milder reducing agents like NaBH₄.[5] This two-step process often provides a more controlled and scalable solution.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: From Benzaldehyde cluster_1 Route 2: From Benzoic Acid 6-Chloro-2,3-difluorobenzaldehyde 6-Chloro-2,3-difluorobenzaldehyde Reduction Reduction 6-Chloro-2,3-difluorobenzaldehyde->Reduction NaBH₄ or H₂/Pd-C This compound This compound Reduction->this compound 6-Chloro-2,3-difluorobenzoic acid 6-Chloro-2,3-difluorobenzoic acid Activation Activation 6-Chloro-2,3-difluorobenzoic acid->Activation SOCl₂ 6-Chloro-2,3-difluorobenzoyl chloride 6-Chloro-2,3-difluorobenzoyl chloride Activation->6-Chloro-2,3-difluorobenzoyl chloride Reduction_2 Reduction 6-Chloro-2,3-difluorobenzoyl chloride->Reduction_2 NaBH₄ 6-Chloro-2,3-difluorobenzyl alcohol_2 This compound Reduction_2->6-Chloro-2,3-difluorobenzyl alcohol_2

Caption: Synthetic routes to this compound.

Detailed Application Protocols

Protocol 1: Scale-Up Synthesis via Reduction of 6-Chloro-2,3-difluorobenzaldehyde with Sodium Borohydride

This protocol is designed for a multi-kilogram scale synthesis and emphasizes safety and process control.

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, temperature probe, addition funnel, and nitrogen inlet/outlet.

  • Cooling/heating circulator.

  • Quench vessel.

  • Extraction and distillation equipment.

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves.

Step-by-Step Methodology:

  • Reactor Setup and Inerting:

    • Assemble the reactor system and ensure all connections are secure.

    • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. A continuous nitrogen blanket should be maintained throughout the reaction.

  • Charging of Reactants:

    • Charge the reactor with 6-Chloro-2,3-difluorobenzaldehyde (1.0 eq).

    • Add a suitable solvent, such as methanol or ethanol (5-10 volumes). The choice of solvent can influence reaction kinetics and workup efficiency.

    • Begin stirring and cool the reaction mixture to 0-5 °C using the circulator.

  • Preparation and Addition of Reducing Agent:

    • In a separate vessel, carefully prepare a solution or slurry of sodium borohydride (1.0-1.2 eq) in the same solvent. Caution: NaBH₄ reacts with protic solvents to generate hydrogen gas; this process is accelerated by lower pH and higher temperatures. Prepare this solution just before use.

    • Slowly add the NaBH₄ solution/slurry to the cooled aldehyde solution via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. The rate of addition is critical to control the exotherm and hydrogen evolution.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until complete consumption of the starting material is observed (typically 1-3 hours).

  • Quenching the Reaction:

    • Once the reaction is complete, slowly and carefully add acetone (1.0-2.0 eq) to the reaction mixture to quench any excess NaBH₄. This is an exothermic process and should be done while maintaining cooling.

    • After the initial quench, slowly add water or a dilute acid (e.g., 1M HCl) to hydrolyze the borate esters. Maintain the temperature below 20 °C. Caution: Significant hydrogen evolution will occur during this step. Ensure adequate ventilation and no ignition sources are present.

  • Workup and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.

    • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by vacuum distillation or recrystallization, depending on its physical state and purity profile. For solid products, recrystallization from a solvent system like heptane/ethyl acetate is often effective.

Data Presentation: Typical Reaction Parameters and Outcomes

ParameterValueRationale
Starting Material 6-Chloro-2,3-difluorobenzaldehydeCommercially available and high reactivity.[3][4]
Reducing Agent Sodium Borohydride (NaBH₄)Cost-effective, selective, and manageable on a large scale.
Stoichiometry (NaBH₄) 1.0 - 1.2 equivalentsA slight excess ensures complete conversion.
Solvent Methanol or EthanolGood solubility for reactants and ease of removal.
Reaction Temperature 0 - 10 °CControls the exotherm and minimizes side reactions.
Typical Yield >95%High conversion and efficient workup.
Purity (crude) >90%Typically requires further purification for high-purity applications.

Experimental Workflow Visualization

G Reactor Setup & Inerting Reactor Setup & Inerting Charge Aldehyde & Solvent Charge Aldehyde & Solvent Reactor Setup & Inerting->Charge Aldehyde & Solvent Cool to 0-5 °C Cool to 0-5 °C Charge Aldehyde & Solvent->Cool to 0-5 °C Slow Addition of NaBH₄ Slow Addition of NaBH₄ Cool to 0-5 °C->Slow Addition of NaBH₄ Prepare NaBH₄ Solution Prepare NaBH₄ Solution Prepare NaBH₄ Solution->Slow Addition of NaBH₄ Monitor Reaction (TLC/HPLC) Monitor Reaction (TLC/HPLC) Slow Addition of NaBH₄->Monitor Reaction (TLC/HPLC) Quench with Acetone Quench with Acetone Monitor Reaction (TLC/HPLC)->Quench with Acetone Hydrolyze with Water/Acid Hydrolyze with Water/Acid Quench with Acetone->Hydrolyze with Water/Acid Solvent Removal Solvent Removal Hydrolyze with Water/Acid->Solvent Removal Extraction Extraction Solvent Removal->Extraction Drying & Filtration Drying & Filtration Extraction->Drying & Filtration Concentration Concentration Drying & Filtration->Concentration Purification (Distillation/Recrystallization) Purification (Distillation/Recrystallization) Concentration->Purification (Distillation/Recrystallization)

Caption: Workflow for the scale-up synthesis of this compound.

Safety and Handling Considerations for Organofluorine Compounds

The synthesis of organofluorine compounds requires special attention to safety due to the unique reactivity and potential toxicity of some fluorinated intermediates and reagents.[2][6]

  • Handling of Fluorinating Agents: While this protocol does not involve direct fluorination, any synthesis of the starting materials might. Reagents like elemental fluorine, hydrogen fluoride, and others are highly corrosive and toxic. Always consult the Safety Data Sheet (SDS) and work in a well-ventilated fume hood with appropriate PPE.

  • Thermal Stability: Some polyfluorinated aromatic compounds can have limited thermal stability. During distillation, it is crucial to use the lowest possible temperature and pressure to avoid decomposition.

  • Waste Disposal: Fluorinated organic waste should be segregated and disposed of according to local environmental regulations.

Conclusion

The scale-up synthesis of this compound derivatives is a well-defined process that can be safely and efficiently executed with careful planning and process control. The choice of synthetic route and reagents should be guided by considerations of cost, safety, and scalability. The protocols and insights provided in this document offer a solid foundation for researchers and process chemists to develop and optimize their own large-scale syntheses of these important pharmaceutical intermediates.

References

  • Process for the preparation of benzyl alcohol.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. National Institutes of Health. [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Royal Society of Chemistry. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Oakwood Chemical. [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. ResearchGate. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • METHOD FOR PREPARING BENZYL ALCOHOL AND HOMOLOGUES BY MEANS OF CATALYTIC CONVERSION OF LOWER ALCOHOL AND CATALYST USED. European Patent Office. [Link]

  • Full article: Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. Taylor & Francis Online. [Link]

  • Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(I)/I(III) catalysis. Royal Society of Chemistry. [Link]

  • Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]

  • Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]

  • Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives. American Chemical Society. [Link]

  • Purification of fluorinated alcohols.
  • The Grignard Reaction | Synthesis of Alcohols. YouTube. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • Process for the purification of benzyl alcohol.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Highly efficient enzymatic synthesis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate with a mutant alcohol dehydrogenase of Lactobacillus kefir. ResearchGate. [Link]

  • Method for preparing tetrafluorobenzyl alcohol.
  • 6-Chloro-2,3-difluorobenzaldehyde. PubChem. [Link]

  • Fluorine Elimination from 4-Fluorobenzyl Alcohol by Pseudomonas spp.. Journal of Health Science. [Link]

  • Flow Chemistry in Organic Synthesis. Georg Thieme Verlag. [Link]

  • Synthesis of alcohols using Grignard reagents II. Khan Academy. [Link]

  • Method of producing mono- and difluoro benzyl chlorides.
  • Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
  • Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. ACS Publications. [Link]

  • Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benzimidazole Derivatives Using Crystal lization Induced Regioisomerization. ResearchGate. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

  • Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B. PubMed. [Link]

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Application Notes and Protocols: The Strategic Use of 6-Chloro-2,3-difluorobenzyl Alcohol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. 6-Chloro-2,3-difluorobenzyl alcohol, and its derivatives, have emerged as pivotal building blocks in the synthesis of potent and selective kinase inhibitors. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the application of this key intermediate. We will explore the scientific rationale for its use, focusing on its role in the synthesis of Foretinib, a multi-kinase inhibitor targeting MET and VEGFR-2. Detailed, field-proven protocols for the preparation of the key synthetic precursor and its subsequent coupling are provided, alongside an analysis of the targeted signaling pathways.

Introduction: The Value of the 6-Chloro-2,3-difluorobenzyl Moiety in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors that target the ATP-binding site has revolutionized oncology.[1] The efficacy and selectivity of these inhibitors are profoundly influenced by the specific interactions they form within this site.

The 6-chloro-2,3-difluorobenzyl group provides a unique combination of steric and electronic properties that are highly advantageous for kinase inhibitor design:

  • Enhanced Binding Affinity: The fluorine atoms can engage in favorable hydrogen bonds and other non-covalent interactions with amino acid residues in the kinase hinge region, a critical area for ATP binding.[2]

  • Metabolic Stability: The presence of fluorine can block sites of oxidative metabolism, increasing the half-life and bioavailability of the drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of nearby functional groups, optimizing their ionization state for improved target engagement.

  • Conformational Control: The specific substitution pattern on the benzyl ring can help lock the molecule into a bioactive conformation, enhancing potency and selectivity.

A prime example of a kinase inhibitor that leverages this moiety is Foretinib (GSK1363089) , an orally available inhibitor of the c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinases.[3] In Foretinib, the 6-chloro-2,3-difluorobenzyl group is linked via an ether to a quinoline core, occupying a key hydrophobic pocket in the kinase domain.

Targeted Signaling Pathways: c-MET and VEGFR-2

Foretinib exerts its anti-tumor effects by simultaneously inhibiting two critical signaling pathways involved in tumor growth, angiogenesis, and metastasis.[4]

  • The HGF/c-MET Pathway: The hepatocyte growth factor (HGF) and its receptor c-MET are crucial for cell growth, motility, and morphogenesis. In many cancers, the c-MET pathway is aberrantly activated, leading to uncontrolled cell proliferation and invasion.[5][6]

  • The VEGF/VEGFR-2 Pathway: Vascular endothelial growth factor (VEGF) and its receptor VEGFR-2 are the primary drivers of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4][6]

By inhibiting both pathways, Foretinib provides a dual-pronged attack on the tumor and its microenvironment, potentially overcoming resistance mechanisms associated with single-target agents.[7]

MET_VEGFR_Pathway cluster_0 HGF/c-MET Signaling cluster_1 VEGF/VEGFR-2 Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS Dimerization & Autophosphorylation RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Proliferation ERK->Proliferation Promotes VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K PLCg->PI3K Activates AKT AKT PI3K->AKT Activates Angiogenesis Angiogenesis AKT->Angiogenesis Promotes Foretinib Foretinib (6-Chloro-2,3-difluorobenzyl moiety) Foretinib->cMET Inhibits Foretinib->VEGFR2 Inhibits

Figure 1: Simplified c-MET and VEGFR-2 signaling pathways inhibited by Foretinib.

Synthetic Strategy and Workflow

The synthesis of Foretinib and related kinase inhibitors typically involves a convergent approach where the core heterocyclic system and the substituted aniline fragments are prepared separately and then coupled. The 6-Chloro-2,3-difluorobenzyl moiety is introduced via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[8]

This requires the conversion of the commercially available this compound into a more reactive electrophile, typically the corresponding benzyl bromide. This two-step sequence is outlined below.

Synthesis_Workflow Start 6-Chloro-2,3-difluorobenzyl Alcohol Step1 Step 1: Bromination (Activation of Alcohol) Start->Step1 Intermediate 6-Chloro-2,3-difluorobenzyl Bromide Step1->Intermediate Step2 Step 2: Williamson Ether Synthesis (C-O Bond Formation) Intermediate->Step2 Quinoline Quinoline Core (e.g., 7-hydroxy-6-methoxyquinoline) Quinoline->Step2 Product Kinase Inhibitor Precursor (e.g., Foretinib core) Step2->Product

Figure 2: General synthetic workflow for incorporating the benzyl moiety.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of 6-Chloro-2,3-difluorobenzyl Bromide

This protocol describes the conversion of the starting alcohol to the corresponding benzyl bromide using phosphorus tribromide (PBr₃). This reaction proceeds via an SN2 mechanism and is generally effective for primary and secondary alcohols.[1][9]

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous diethyl ether or DCM (approx. 5-10 mL per gram of alcohol).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition. Caution: PBr₃ is corrosive and reacts violently with water. Handle with extreme care.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether/DCM and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 6-Chloro-2,3-difluorobenzyl bromide is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Value/Condition Rationale/Insight
Solvent Anhydrous Diethyl Ether or DCMAprotic solvents are required to prevent reaction with PBr₃.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Stoichiometry ~0.4 eq PBr₃PBr₃ can react with three equivalents of alcohol. Using a slight excess ensures complete conversion.
Work-up Quenching on ice, NaHCO₃ washSafely destroys excess PBr₃ and neutralizes acidic byproducts (HBr, H₃PO₃).
Protocol 2: Williamson Ether Synthesis with a Phenolic Quinoline

This protocol details the coupling of 6-Chloro-2,3-difluorobenzyl bromide with a phenolic partner, such as a 7-hydroxyquinoline derivative, which is a key step in the synthesis of Foretinib.[8]

Materials:

  • 6-Chloro-2,3-difluorobenzyl bromide (from Protocol 1)

  • A suitable phenolic quinoline (e.g., 7-hydroxy-6-methoxyquinoline)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • A suitable base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

  • Round-bottom flask, magnetic stirrer with heating, inert atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask, add the phenolic quinoline (1.0 eq) and the base (K₂CO₃, 1.5-2.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile under an inert atmosphere. Stir the suspension for 10-15 minutes at room temperature to facilitate the formation of the phenoxide.

  • Alkylating Agent Addition: Add a solution of 6-Chloro-2,3-difluorobenzyl bromide (1.1-1.2 eq) in a small amount of the reaction solvent.

  • Heating: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. This will often precipitate the crude product.

  • Isolation: Collect the solid product by filtration. Wash the solid thoroughly with water and then with a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the desired ether.

Parameter Value/Condition Rationale/Insight
Base K₂CO₃ or Cs₂CO₃Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," but K₂CO₃ is a more economical choice.
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.
Temperature 60-80 °CHeating is typically required to drive the SN2 reaction to completion with these less reactive aryl halides.
Stoichiometry Slight excess of benzyl bromideEnsures complete consumption of the more valuable phenolic quinoline intermediate.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of complex kinase inhibitors. Its utility is exemplified in the construction of Foretinib, where the resulting benzyl ether moiety plays a crucial role in achieving high-potency inhibition of the c-MET and VEGFR-2 kinases. The synthetic routes to incorporate this fragment are robust and rely on fundamental organic transformations, namely the conversion of the alcohol to a bromide followed by a Williamson ether synthesis. The detailed protocols provided herein offer a practical guide for researchers to leverage this important synthetic intermediate in the discovery and development of next-generation targeted therapies.

References

  • Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. PMC. Available at: [Link]

  • Foretinib. Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • The schematic diagram of HGF/c-MET signal transduction pathway. ResearchGate. Available at: [Link]

  • Foretinib | C34H34F2N4O6 | CID 42642645. PubChem. Available at: [Link]

  • Williamson ether synthesis (video). Khan Academy. Available at: [Link]

  • PBr3 and SOCl2. Master Organic Chemistry. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. Chiang Mai Journal of Science. Available at: [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • in the chemical literature: Williamson ether synthesis. YouTube. Available at: [Link]

  • Williamson Ether Synthesis. YouTube. Available at: [Link]

  • The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis. PMC. Available at: [Link]

  • Foretinib (GSK1363089). Cellagen Technology. Available at: [Link]

  • The HGF/c-MET Pathway Is a Driver and Biomarker of VEGFR-inhibitor Resistance and Vascular Remodeling in Non–Small Cell Lung Cancer. Clinical Cancer Research. Available at: [Link]

  • Williamson ether synthesis. ResearchGate. Available at: [Link]

  • Difluoromethylation of Phenols. Organic Syntheses. Available at: [Link]

  • Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Conversion of alcohols to alkyl bromides using PBr3. Master Organic Chemistry. Available at: [Link]

  • 12.5b Substitution with PBr3 and SOCl2. YouTube. Available at: [Link]

  • Substituent Effects on Drug–Receptor H-bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Fluorescent Kinase Inhibitors As Probes In Cancer. PMC. Available at: [Link]

  • 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Chemistry LibreTexts. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. MDPI. Available at: [Link]

  • Phenol synthesis by substitution or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. ResearchGate. Available at: [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

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Application Note: Derivatization of 6-Chloro-2,3-difluorobenzyl Alcohol for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 6-Chloro-2,3-difluorobenzyl alcohol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar analytes such as benzyl alcohols can be challenging due to poor peak shape, low volatility, and potential for thermal degradation.[1][2] Derivatization addresses these issues by chemically modifying the hydroxyl group to create a less polar, more volatile, and more thermally stable compound.[1][3] This guide explores the theoretical and practical aspects of two primary derivatization techniques: silylation and acylation. Detailed, step-by-step protocols are provided for each method, along with an in-depth discussion of the underlying chemical principles and expected outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to develop reliable analytical methods for halogenated aromatic alcohols.

Introduction: The Rationale for Derivatization

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[4] However, many compounds of interest in pharmaceutical and chemical research, such as this compound, possess polar functional groups like hydroxyls that limit their suitability for direct GC-MS analysis.[2] The polarity of the hydroxyl group can lead to strong intermolecular hydrogen bonding, resulting in decreased volatility and poor chromatographic performance, characterized by broad, tailing peaks.[1] Furthermore, these polar analytes can adsorb to active sites within the GC system, leading to sample loss and poor reproducibility.[1]

Derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[1] For alcohols, this typically involves replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[2] The primary objectives of derivatizing this compound are:

  • Increased Volatility: By masking the polar hydroxyl group, intermolecular hydrogen bonding is eliminated, leading to a significant increase in the volatility of the analyte.[1][3]

  • Improved Chromatographic Peak Shape: The resulting derivative is less likely to interact with active sites in the GC column, resulting in sharper, more symmetrical peaks and improved resolution.

  • Enhanced Thermal Stability: Derivatization can protect the analyte from thermal degradation in the hot injector and column.[2]

  • Characteristic Mass Spectra: The derivatizing group can introduce specific fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[5]

This guide will focus on two of the most common and effective derivatization techniques for alcohols: silylation and acylation .

Silylation: A Versatile Approach for Hydroxyl Group Derivatization

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[2] The resulting TMS ethers are significantly more volatile and less polar than the parent alcohols.[6] The general reaction for the silylation of an alcohol is as follows:

R-OH + (CH₃)₃Si-X → R-O-Si(CH₃)₃ + HX

Where X is a leaving group. The reactivity of silylating reagents is influenced by the nature of the leaving group and the steric hindrance around the hydroxyl group. For this compound, the presence of ortho-substituents may introduce some steric hindrance, necessitating the use of a potent silylating reagent.

Recommended Silylating Reagents

Two of the most powerful and commonly used silylating reagents for alcohols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A versatile and highly reactive reagent that effectively derivatizes a wide range of functional groups. For sterically hindered alcohols, its reactivity can be enhanced by the addition of a catalyst such as trimethylchlorosilane (TMCS).

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the most powerful silylating agents, MSTFA is highly volatile, and its byproducts are also volatile, which minimizes interference with early eluting peaks in the chromatogram.[1][7]

Protocol 1: Silylation with BSTFA (+1% TMCS)

This protocol outlines the derivatization of this compound using BSTFA with a TMCS catalyst to ensure complete reaction.

Materials:

  • This compound

  • BSTFA + 1% TMCS

  • Anhydrous pyridine (optional, as a catalyst and solvent)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents react readily with water.[1]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., dichloromethane) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial. For hindered alcohols, the addition of 50 µL of anhydrous pyridine can further catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.[6]

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Workflow for Silylation with BSTFA:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start 1. Weigh Sample (1 mg) dissolve 2. Dissolve in Anhydrous Solvent (100 µL) start->dissolve add_bstfa 3. Add BSTFA + 1% TMCS (100 µL) dissolve->add_bstfa heat 4. Heat at 70°C for 30 min add_bstfa->heat cool 5. Cool to Room Temp heat->cool inject 6. Inject into GC-MS cool->inject

Silylation workflow with BSTFA.
Protocol 2: Silylation with MSTFA

This protocol utilizes the highly reactive MSTFA reagent.

Materials:

  • This compound

  • MSTFA

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring all moisture is removed.

  • Reagent Addition: Add 100 µL of an anhydrous solvent to the dried sample, followed by 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and heat at 70°C for 15-30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Acylation: Creating Stable Ester Derivatives

Acylation is another robust derivatization technique where the active hydrogen of the hydroxyl group is replaced by an acyl group, forming a stable ester.[8] Acyl derivatives are generally more stable than their silyl counterparts, particularly towards hydrolysis.[2] The introduction of a fluorinated acyl group can also enhance the response of an electron capture detector (ECD).[1]

Recommended Acylating Reagents
  • Acetic Anhydride: A common and cost-effective reagent for forming acetate esters. The reaction is typically carried out in the presence of a base like pyridine to neutralize the acetic acid byproduct.[1]

  • Pentafluorobenzoyl Chloride (PFBoylCl): This reagent introduces a pentafluorobenzoyl group, which is highly electronegative and provides excellent sensitivity for ECD and electron capture negative ion chemical ionization (ECNICI) mass spectrometry.[9]

Protocol 3: Acylation with Acetic Anhydride

This protocol describes the formation of the acetate ester of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous pyridine

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Microsyringes

Procedure:

  • Sample Preparation: Weigh approximately 1 mg of the alcohol into a clean, dry GC vial.

  • Reagent Addition: Add 200 µL of anhydrous pyridine and 100 µL of acetic anhydride.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Work-up (Optional but Recommended): After cooling, evaporate the excess pyridine and acetic anhydride under a stream of nitrogen. Re-dissolve the residue in an appropriate solvent like ethyl acetate for GC-MS analysis. This step helps to remove byproducts that might interfere with the chromatography.[1]

  • Analysis: Inject the final solution into the GC-MS.

Workflow for Acylation with Acetic Anhydride:

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis start 1. Weigh Sample (1 mg) add_reagents 2. Add Pyridine (200 µL) & Acetic Anhydride (100 µL) start->add_reagents heat 3. Heat at 60-70°C for 30 min add_reagents->heat evaporate 4. Evaporate Reagents heat->evaporate redissolve 5. Re-dissolve in Solvent evaporate->redissolve inject 6. Inject into GC-MS redissolve->inject

Acylation workflow with Acetic Anhydride.

GC-MS Analysis and Expected Data

The derivatized this compound can be analyzed using a standard GC-MS system. The following table provides a starting point for the analytical conditions and expected results.

ParameterSilylated Derivative (TMS-ether)Acylated Derivative (Acetate Ester)
GC Column Non-polar (e.g., DB-5ms, HP-5ms)Mid-polar (e.g., DB-17ms) or Non-polar
Injector Temp. 250 - 280 °C250 - 280 °C
Oven Program Start at 80°C, ramp to 280°C at 10-15°C/minStart at 100°C, ramp to 280°C at 10-15°C/min
Carrier Gas Helium, constant flow (1.0-1.5 mL/min)Helium, constant flow (1.0-1.5 mL/min)
MS Ionization Electron Ionization (EI), 70 eVElectron Ionization (EI), 70 eV
Expected M.W. Increase + 72 amu+ 42 amu
Key MS Fragments M+, M-15 (loss of CH₃), tropylium ion (m/z 91)M+, M-43 (loss of COCH₃), tropylium ion (m/z 91)

Conclusion and Best Practices

Both silylation and acylation are effective methods for the derivatization of this compound for GC-MS analysis. The choice between the two will depend on the specific requirements of the assay, such as the need for enhanced stability (favoring acylation) or the desire for a more volatile derivative (favoring silylation).

Key considerations for successful derivatization:

  • Anhydrous Conditions: Moisture is the primary enemy of silylation and acylation reactions. Ensure all glassware, solvents, and the sample itself are dry.[1]

  • Reagent Purity: Use high-purity, unopened reagents whenever possible to avoid contamination and side reactions.

  • Optimization: The provided protocols are excellent starting points. However, reaction times, temperatures, and reagent volumes may need to be optimized for your specific sample matrix and concentration.

  • Safety: Derivatization reagents are often toxic and moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment.

By following the protocols and best practices outlined in this application note, researchers can successfully derivatize this compound and achieve reliable, high-quality data from their GC-MS analyses.

References

  • GC Derivatiz
  • Cochran, J. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • CalTech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. [Link]

  • Cochran, J. R., & Smith, J. T. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145–3151. [Link]

  • Cochran, J. R., & Smith, J. T. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Simpson, J. T., Torok, D. S., & Markey, S. P. (1992). Pentafluorobenzyl chloroformate derivatization for enhancement of detection of amino acids or alcohols by electron capture negative ion chemical ionization mass spectrometry. ACS Publications. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? YouTube. [Link]

  • Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(16), 4948. [Link]

  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 163-169. [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... [Link]

  • Chan, S. C. (1993). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International, 63(1-3), 113-126. [Link]

  • Prevost, M. R., & Waguespack, Y. Y. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. PMC. [Link]

  • Gkotsi, D. S., et al. (2018). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 10(15), 1235-1247. [Link]

  • Jitaru, P. (2012). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 253-259. [Link]

  • Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. [Link]

  • ResearchGate. (n.d.). GC determination of related substances of benzyl alcohol injection. [Link]

  • Khan, M. R., et al. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Scholars Research Library. [Link]

  • Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Cosmetics Testing Articles. [Link]

  • Tschickardt, M., et al. (2019). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. MAK Collection for Occupational Health and Safety. [Link]

  • Al-kassas, R. S., et al. (2011). Capillary gas chromatographic method for the determination of benzyl alcohol in injectable formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 133-136. [Link]

  • ResearchGate. (n.d.). GC–MS analysis of a benzyl alcohol and b benzaldehyde. [Link]

  • PubChem. (n.d.). 2,3-Difluorobenzyl Alcohol. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2,3-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-style troubleshooting guide for the synthesis of this compound, a key intermediate in various pharmaceutical and agrochemical applications. The primary and most common synthetic route involves the reduction of 6-Chloro-2,3-difluorobenzaldehyde.

Primary Synthetic Route: Reduction of 6-Chloro-2,3-difluorobenzaldehyde

The reduction of the aldehyde functionality to a primary alcohol is a cornerstone of this synthesis.

Synthesis_Route 6-Chloro-2,3-difluorobenzaldehyde 6-Chloro-2,3-difluorobenzaldehyde Reaction Reduction Reaction 6-Chloro-2,3-difluorobenzaldehyde->Reaction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reaction Solvent Solvent (e.g., Methanol, Ethanol) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup 6-Chloro-2,3-difluorobenzyl_alcohol This compound Workup->6-Chloro-2,3-difluorobenzyl_alcohol

Caption: General workflow for the reduction of 6-Chloro-2,3-difluorobenzaldehyde.

Issue 1: Low Conversion of the Starting Aldehyde

Question: I am observing a significant amount of unreacted 6-Chloro-2,3-difluorobenzaldehyde in my reaction mixture, resulting in a low yield of the desired alcohol. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion is a frequent issue that can often be traced back to several key factors related to the reducing agent and reaction conditions.

  • Inadequate Amount of Reducing Agent: The stoichiometry of the reducing agent is critical. While a 1:1 molar ratio of sodium borohydride (NaBH₄) to the aldehyde is theoretically sufficient, in practice, a slight excess is often required to ensure complete conversion. This is because some of the reducing agent may be consumed by trace amounts of water in the solvent or react with the solvent itself.

    • Recommendation: Increase the molar equivalent of NaBH₄ to 1.1-1.5 equivalents relative to the aldehyde. A methodical approach would be to perform small-scale reactions with varying equivalents of the reducing agent to determine the optimal amount for your specific conditions.

  • Decomposition of the Reducing Agent: Sodium borohydride is susceptible to hydrolysis, especially in protic solvents like methanol or ethanol. If the NaBH₄ has been stored improperly or is old, it may have lost its activity.

    • Recommendation: Use freshly opened or properly stored NaBH₄. To minimize decomposition during the reaction, the addition of the reducing agent should be done portion-wise to a cooled solution of the aldehyde. Maintaining a low temperature (0-5 °C) during the addition can help to control the reaction rate and minimize side reactions.

  • Suboptimal Reaction Temperature: While the initial addition of NaBH₄ should be done at a low temperature to control the exotherm, the reaction may require warming to room temperature to go to completion.

    • Recommendation: After the initial addition of the reducing agent at 0-5 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

ParameterStandard ConditionOptimized Condition
NaBH₄ Equivalents 1.01.1 - 1.5
Reaction Temperature Room Temperature0-5 °C initially, then warm to RT
Reaction Time 1 hour2-3 hours (monitored by TLC)
Issue 2: Formation of Impurities and Side Products

Question: My final product is contaminated with several impurities, making purification difficult. What are the likely side reactions, and how can they be minimized?

Answer:

The formation of impurities is often a result of side reactions involving the starting materials or the product.

  • Cannizzaro-type Reactions: Under basic conditions, aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction to yield the corresponding carboxylic acid and alcohol. While NaBH₄ reductions are typically performed under neutral or slightly basic conditions, localized high pH can promote this side reaction.

    • Recommendation: Ensure that the pH of the reaction mixture does not become strongly basic. The workup procedure should involve a careful neutralization step.

  • Over-reduction: While less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the chloro or fluoro groups on the aromatic ring.

    • Recommendation: Stick to milder reducing agents like NaBH₄ for this transformation. If you are exploring other reducing agents, it is important to screen them for their chemoselectivity.

  • Impure Starting Material: The purity of the starting 6-Chloro-2,3-difluorobenzaldehyde is paramount. Impurities in the starting material will be carried through the reaction and can complicate the purification of the final product.

    • Recommendation: Ensure the purity of the starting aldehyde using techniques like NMR or GC-MS before proceeding with the reduction. If necessary, purify the aldehyde by distillation or chromatography.

Troubleshooting_Impurities Start Impurity Detected Check_Purity Check Purity of Starting Aldehyde Start->Check_Purity Check_pH Monitor Reaction pH Start->Check_pH Check_Reducing_Agent Evaluate Reducing Agent Start->Check_Reducing_Agent Purify_Aldehyde Purify Aldehyde (Distillation/Chromatography) Check_Purity->Purify_Aldehyde Impure Adjust_pH Adjust pH During Workup Check_pH->Adjust_pH Basic Use_Mild_Reducer Use Milder Reducing Agent (e.g., NaBH4) Check_Reducing_Agent->Use_Mild_Reducer Too Strong Pure_Product Pure Product Purify_Aldehyde->Pure_Product Adjust_pH->Pure_Product Use_Mild_Reducer->Pure_Product

Caption: Decision tree for troubleshooting impurity formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the reduction of 6-Chloro-2,3-difluorobenzaldehyde with NaBH₄?

A1: The most commonly used solvents are methanol and ethanol. They are good solvents for both the aldehyde and NaBH₄, and their protic nature helps in the quenching of the intermediate alkoxide. However, it's important to be aware that NaBH₄ reacts slowly with these solvents, which is another reason why a slight excess of the reducing agent is often necessary.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v). The starting aldehyde will have a higher Rf value than the more polar product alcohol. The reaction is considered complete when the spot corresponding to the starting aldehyde is no longer visible on the TLC plate.

Q3: What is the best method for purifying the final product, this compound?

A3: After an aqueous workup to remove inorganic salts and quench any remaining reducing agent, the crude product can be purified by either distillation under reduced pressure or column chromatography on silica gel. The choice between the two methods depends on the scale of the reaction and the nature of the impurities. For small-scale reactions or to remove closely related impurities, column chromatography is preferred. For larger-scale purification, distillation is often more practical.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, other routes exist, although the reduction of the corresponding aldehyde is the most direct. Alternative methods could include:

  • Grignard reaction: Reaction of a Grignard reagent derived from a suitable chlorodifluorobenzene derivative with formaldehyde.[1][2] However, the formation and stability of the Grignard reagent can be challenging.

  • Hydrolysis of 6-Chloro-2,3-difluorobenzyl chloride: This would involve the synthesis of the benzyl chloride derivative first, which can be achieved through various chlorination methods.

  • Reduction of 6-Chloro-2,3-difluorobenzoic acid or its esters: This would require a stronger reducing agent than NaBH₄, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[3]

Q5: What are the key safety precautions to consider during this synthesis?

A5:

  • Sodium borohydride: Reacts with water and acids to produce flammable hydrogen gas. It should be handled in a well-ventilated fume hood, away from ignition sources.

  • Solvents: Methanol and ethanol are flammable.

  • Halogenated aromatic compounds: Can be irritants and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Quenching: The quenching of the reaction with water or acid should be done slowly and with cooling to control the evolution of hydrogen gas.

III. Experimental Protocols

Protocol 1: Reduction of 6-Chloro-2,3-difluorobenzaldehyde with Sodium Borohydride
  • Preparation: To a solution of 6-Chloro-2,3-difluorobenzaldehyde (1.0 eq) in methanol (10 mL/g of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0-5 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3) until the starting aldehyde is completely consumed.

  • Workup: Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of 1 M HCl until the pH is ~7 and gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure this compound.

IV. References

  • Wikipedia. (2023, April 29). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Google Patents. (1999). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives. Retrieved from

  • PubChem. (n.d.). 6-Chloro-2,3-difluorobenzaldehyde. Retrieved from [Link]

  • Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Computational study on the reduction and solvolysis of triplet chlorobenzenes. Retrieved from [Link]

  • National Institutes of Health. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

  • Google Patents. (2019). CN109293478B - Method for preparing tetrafluorobenzyl alcohol. Retrieved from

  • ResearchGate. (n.d.). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Retrieved from [Link]

  • Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. Retrieved from

  • ResearchGate. (2007). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

  • Google Patents. (2004). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2006). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Retrieved from [Link]

  • Google Patents. (2016). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides. Retrieved from

  • Google Patents. (2012). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde. Retrieved from

  • ACS Publications. (2024, September 18). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Deoxygenation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Chloro-2,3-difluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with 6-Chloro-2,3-difluorobenzyl alcohol. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your research.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, which is typically synthesized via the reduction of 6-chloro-2,3-difluorobenzaldehyde or a related carboxylic acid derivative.

Issue 1: Crude Product is Contaminated with Acidic Impurities

Symptom: TLC analysis shows a baseline spot, or an aqueous wash layer is acidic. This is common if the starting material was 6-chloro-2,3-difluorobenzoic acid.

Causality: The most frequent acidic impurity is unreacted 6-chloro-2,3-difluorobenzoic acid. Incomplete reduction or hydrolysis of an ester precursor can lead to its presence in the crude product.

Solution: Mild Basic Aqueous Wash

An acidic impurity can be easily removed by converting it to its water-soluble salt form with a mild base, which is then extracted into the aqueous phase.

Protocol: Sodium Bicarbonate Wash
  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that may form.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with the NaHCO₃ solution to ensure complete removal of the acidic impurity.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Verify the removal of the acidic impurity using TLC.

Issue 2: Presence of Unreacted Starting Aldehyde

Symptom: A spot corresponding to 6-chloro-2,3-difluorobenzaldehyde is visible on the TLC plate, often running higher (less polar) than the alcohol product.

Causality: Incomplete reduction reaction. This can be due to insufficient reducing agent, deactivated reagent, or suboptimal reaction conditions (time, temperature).

Solution: Purification by Flash Column Chromatography

Chromatography is the most effective method for separating the desired alcohol from the less polar starting aldehyde based on their differential affinity for the stationary phase.[1]

Protocol: Flash Column Chromatography
  • Select a Solvent System: Start by determining an appropriate eluent system using TLC. A common starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.25-0.35 for the this compound.

  • Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent system (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[2]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.[2]

  • Elute and Collect: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified this compound.

Data Presentation: Eluent Systems for Chromatography
Polarity of ImpurityRecommended Eluent System (Hexane/Ethyl Acetate)Rationale
Less Polar (e.g., Aldehyde)Start with 9:1, gradient to 7:1The less polar impurity will elute first, followed by the more polar alcohol product.
More Polar (e.g., Diol)Start with 5:1, gradient to 3:1The alcohol product will elute before the highly polar impurity.
Issue 3: Product Fails to Crystallize or Oiling Out

Symptom: After removing the solvent, the product remains an oil or semi-solid, or during recrystallization, it separates as an oil instead of forming crystals.

Causality: The presence of impurities often suppresses the melting point and inhibits the formation of a stable crystal lattice.[3] Using an inappropriate recrystallization solvent can also cause oiling out.

Solution: Multi-Step Purification and Optimized Recrystallization

If impurities are the cause, a preliminary purification by column chromatography may be necessary. If the issue is the recrystallization process itself, a systematic approach to solvent selection is required.

Workflow for Achieving Crystallization

Caption: Troubleshooting workflow for product crystallization.

Protocol: Recrystallization
  • Choose a Solvent: The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.[3] Test small amounts in various solvents (e.g., toluene, heptane, isopropyl alcohol, or mixtures).

  • Dissolve the Solid: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves.[4]

  • Cool Slowly: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[4]

  • Induce Crystallization (if needed): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure product.[3]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under a vacuum.

  • Assess Purity: Check the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are typically related to the synthetic route. These include:

  • Unreacted Starting Material: 6-chloro-2,3-difluorobenzaldehyde or 6-chloro-2,3-difluorobenzoic acid.

  • Over-reduction Products: In some cases, reduction of the chlorine atom can occur, though this is less common with mild reducing agents like sodium borohydride.

  • Side-Products: Formation of dibenzyl ether can occur, especially under acidic conditions or at high temperatures.

  • Solvent Residues: Residual organic solvents from the reaction or work-up (e.g., THF, Dichloromethane, Ethyl Acetate).

Q2: What is the recommended method for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect trace impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify organic impurities.

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for a crystalline solid.[3]

Q3: How should I store purified this compound?

A3: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[7][8] It is stable under recommended storage conditions.[7][8][9] Keep it away from strong oxidizing agents and sources of ignition.[10]

Q4: What are the key safety precautions when handling this compound?

A4: Based on data for similar halogenated benzyl alcohols, this compound may cause skin, eye, and respiratory irritation.[8][9] Always handle this chemical in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam.[8]

General Purification Workflow

G A Crude Product (Post-Reaction) B Aqueous Work-up (e.g., NaHCO3 wash) A->B C Drying and Concentration B->C D Purity Assessment (TLC) C->D E Purification Required D->E F Column Chromatography E->F Multiple Spots G Recrystallization E->G Single Major Spot with Minor Impurities F->G If Solid H Final Product F->H If Liquid/Oil G->H I Final Purity & Identity Check (NMR, MP, GC/HPLC) H->I

Sources

Technical Support Center: Synthesis of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2,3-difluorobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected. What are the primary causes for the poor conversion of 6-Chloro-2,3-difluorobenzaldehyde to the corresponding alcohol?

A: Low yield in the reduction of 6-Chloro-2,3-difluorobenzaldehyde is typically traced back to one of three areas: reagent activity, reaction conditions, or competing side reactions. The most common cause is incomplete reduction due to the quality of the reducing agent or suboptimal reaction parameters.

In-Depth Analysis:

The conversion of an aldehyde to a primary alcohol is a fundamental transformation, most often accomplished via reduction with a hydride agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Reagent Integrity: Sodium borohydride is susceptible to decomposition by moisture. If the reagent has been improperly stored, its effective molarity will be reduced, leading to incomplete conversion. Always use freshly opened or properly stored NaBH₄. LiAlH₄ is even more reactive and moisture-sensitive.

  • Solvent Choice: The choice of solvent is critical. Protic solvents like ethanol or methanol are suitable for NaBH₄, but the reagent will also react with the solvent over time. The reaction is often performed at low temperatures (e.g., 0 °C) to mitigate this. For the more powerful LiAlH₄, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are mandatory.[1]

  • Stoichiometry: While the stoichiometry is 4:1 for aldehyde to NaBH₄, an excess of the reducing agent (typically 1.5 to 2.0 equivalents) is recommended to ensure the reaction goes to completion and to compensate for any reaction with the solvent.

  • pH Control: During the workup, the pH must be carefully controlled. The addition of acid to quench excess hydride and protonate the resulting alkoxide should be done cautiously at low temperatures. Excessively harsh acidic conditions can promote the formation of side products, such as dibenzyl ethers.

Troubleshooting Protocol for Low Yield:

  • Verify Reagent Activity: Test your NaBH₄ on a simple, reliable aldehyde (like benzaldehyde) to confirm its efficacy.

  • Ensure Anhydrous Conditions (if using LiAlH₄): Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Temperature: Run the reaction at 0 °C to control the rate of reaction and minimize side reactions. Allow the mixture to slowly warm to room temperature to ensure completion.

  • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde. If the reaction stalls, a small additional portion of the reducing agent can be added.

  • Controlled Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (for LiAlH₄) or dilute HCl (for NaBH₄) at 0 °C.

Q2: My final product is contaminated with an impurity that has a similar polarity to my desired alcohol, making purification difficult. What could this be?

A: The most probable impurity with similar polarity is the unreacted starting material, 6-Chloro-2,3-difluorobenzaldehyde . Another possibility, especially if the reaction was heated or subjected to acidic conditions, is the formation of bis(6-chloro-2,3-difluorobenzyl) ether .

Mechanistic Insight:

  • Unreacted Aldehyde: This is the most straightforward impurity and results from incomplete reduction, as detailed in Q1. Its carbonyl group gives it a polarity that can be close to the hydroxyl group of the alcohol, leading to overlapping spots on TLC and difficult separation by column chromatography.

  • Dibenzyl Ether Formation: Benzyl alcohols can undergo self-condensation to form a corresponding dibenzyl ether.[2] This reaction is typically catalyzed by acid and heat. During an acidic workup, localized "hot spots" or an excessively low pH can promote this dimerization, where one molecule of the product alcohol is protonated, leaves as water, and the resulting carbocation is attacked by a second molecule of the alcohol.

dot

Side_Reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions & Impurities SA 6-Chloro-2,3-difluorobenzaldehyde P This compound SA->P Reduction (e.g., NaBH4) SP1 Unreacted Aldehyde (Incomplete Reaction) SP2 Bis(6-chloro-2,3-difluorobenzyl) ether (Dimerization) P->SP2 Acid / Heat SP3 6-Chloro-2,3-difluorobenzoic acid (Oxidation) P->SP3 Air (O2)

Caption: Key side reactions in the synthesis of this compound.

Troubleshooting and Purification Strategy:

Impurity ObservedProbable CauseRecommended Action
Starting Aldehyde Incomplete reduction; poor quality reducing agent.Increase equivalents of reducing agent (1.5-2.0 eq). Monitor reaction to completion via TLC. Purify via column chromatography with a shallow gradient (e.g., Hexane/Ethyl Acetate).
Dibenzyl Ether Harsh acidic workup; high reaction temperature.Perform workup strictly at 0 °C. Add acid dropwise to maintain a controlled pH. Ether is much less polar; increase the polarity of the mobile phase slowly during chromatography to elute the alcohol while retaining the ether.
Benzoic Acid Oxidation of the product during storage or workup.[3]Store the final product under an inert atmosphere and in a cool, dark place. During workup, a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove the acidic impurity.
Q3: I'm performing a Grignard reaction to synthesize a secondary alcohol from 6-Chloro-2,3-difluorobenzaldehyde and I'm getting a significant amount of the starting aldehyde back after workup. Why?

A: Recovering the starting aldehyde after a Grignard reaction typically points to two main issues: hydrolysis of the Grignard reagent before it can react, or an acid-base reaction between the Grignard reagent and an acidic proton in your reaction flask.

In-Depth Analysis:

Grignard reagents are potent nucleophiles but are also extremely strong bases.[1] Their utility is entirely dependent on the exclusion of proton sources.

  • Hydrolysis: The most common failure mode is the presence of water. Water will rapidly protonate the Grignard reagent (R-MgX), converting it to an alkane (R-H) and Mg(OH)X. This consumes the reagent, leaving the aldehyde unreacted.

    • Source of Water: Wet glassware, anhydrous solvents that have absorbed atmospheric moisture, or even the starting aldehyde if it is not dry.

  • Enolization (Less Common for Aldehydes): While more common with ketones, a sterically hindered Grignard reagent can act as a base to deprotonate the alpha-carbon of a carbonyl compound. For an aldehyde without alpha-protons like this one, this is not a concern. However, it's a critical consideration for other substrates.

  • Reduction: Some Grignard reagents, particularly those with beta-hydrogens (like isopropylmagnesium bromide), can reduce the aldehyde to the corresponding primary alcohol via a six-membered ring transition state. This would yield this compound, not unreacted aldehyde.

dot

Grignard_Troubleshooting cluster_failure Troubleshooting Path start Grignard Reaction Started check_sm Starting Aldehyde Recovered After Workup? start->check_sm path_success Successful Addition: Secondary Alcohol Formed check_sm->path_success No cause1 Cause: Grignard reagent was quenched. check_sm->cause1 Yes reason1 Reason: Presence of acidic protons (e.g., H2O). cause1->reason1 solution1 Solution: - Oven-dry all glassware. - Use fresh, anhydrous solvents. - Ensure starting materials are dry. - Maintain inert atmosphere (N2/Ar). reason1->solution1

Caption: Troubleshooting workflow for Grignard reactions with aldehydes.

Experimental Protocol for a Dry Grignard Reaction:

This protocol is a general guideline. Optimization for specific reagents and scales is necessary.

  • Preparation: Assemble your glassware (three-neck flask, condenser, addition funnel) and dry it in an oven at >120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Setup: Place magnesium turnings and a small iodine crystal (as an initiator) in the flask.

  • Initiation: Add a small portion of your alkyl halide solution in anhydrous ether or THF to the magnesium. Wait for the characteristic color change (disappearance of iodine color) and gentle reflux, indicating the reaction has started.

  • Grignard Formation: Once initiated, add the rest of the alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Addition to Aldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 6-Chloro-2,3-difluorobenzaldehyde in the same anhydrous solvent dropwise via the addition funnel.

  • Workup: After the addition is complete and the reaction has been stirred (monitor by TLC), cool the mixture back to 0 °C and quench slowly with a saturated aqueous solution of NH₄Cl.

  • Extraction & Purification: Extract the aqueous layer with ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify by column chromatography.

Q4: Can impurities from the synthesis of the starting material, 6-Chloro-2,3-difluorobenzaldehyde, carry over into my final product?

A: Absolutely. The purity of your starting material is paramount. Side products from the synthesis of 6-Chloro-2,3-difluorobenzaldehyde, if not removed, can either be carried through the reaction unchanged or react themselves to form new impurities.

Plausible Precursor Synthesis & Impurities:

A common method for synthesizing substituted benzaldehydes is the ortho-lithiation of a substituted benzene followed by formylation with N,N-dimethylformamide (DMF).[4]

  • Reaction: 1-chloro-2,3-difluorobenzene is treated with a strong base like n-butyllithium (n-BuLi) at low temperature (-78 °C), which selectively removes the proton at the 6-position (ortho to chlorine and flanked by fluorine). This lithiated intermediate is then quenched with DMF to generate the aldehyde after an acidic workup.

  • Potential Impurities:

    • Unreacted 1-chloro-2,3-difluorobenzene: If the lithiation or formylation is incomplete, this starting material will remain. It is non-polar and should be easily separable from the final alcohol product.

    • Regioisomers: While the 6-position is the most likely site for deprotonation, small amounts of other isomers (e.g., 4-chloro-2,3-difluorobenzaldehyde) could potentially form, leading to isomeric alcohol impurities.

    • Protonated Starting Material: If the lithiated intermediate encounters a proton source before the DMF, it will revert to 1-chloro-2,3-difluorobenzene.

Validation Step:

Always verify the purity of your 6-Chloro-2,3-difluorobenzaldehyde before starting the reduction. A clean ¹H NMR, ¹⁹F NMR, and GC-MS spectrum are essential. If significant impurities are detected, purify the aldehyde by column chromatography or crystallization prior to the reduction step.

References
  • Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved from [Link]

  • Chemcess. (2024). Benzyl Alcohol: Properties, Production And Uses. Retrieved from [Link]

  • Michalska, A., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved from [Link]

  • de Oliveira, A. R. M., et al. (2006). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. PubMed. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Chloro-3,6-difluorobenzaldehyde. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloro-6-fluorobenzaldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2,3-difluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.).CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

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Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 6-Chloro-2,3-difluorobenzyl alcohol. This guide is designed to provide researchers and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of this important fluorinated intermediate. Drawing upon established chemical principles and field-proven insights, this document serves as both a troubleshooting manual and a foundational resource.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the synthesis of this compound, providing the essential knowledge needed before embarking on or troubleshooting the reaction.

Q1: What are the primary synthetic routes for preparing this compound?

The most common and direct laboratory-scale synthesis involves the chemical reduction of a corresponding carbonyl compound. There are two primary starting materials to consider:

  • Reduction of 6-Chloro-2,3-difluorobenzoic acid: This is a robust method, but it requires a potent or activated reducing agent to convert the carboxylic acid to a primary alcohol.

  • Reduction of 6-Chloro-2,3-difluorobenzaldehyde: Aldehydes are more reactive than carboxylic acids and can be readily reduced using milder agents. However, the aldehyde starting material may be less commercially available or require an additional synthesis step from the corresponding acid.

An alternative, though less common, approach is the electrochemical reduction of the corresponding benzaldehyde, which can be an eco-friendly method that minimizes byproducts.[1]

Q2: Which reducing agent is most effective for the reduction of 6-Chloro-2,3-difluorobenzoic acid?

Carboxylic acids are generally resistant to reduction by sodium borohydride (NaBH₄) alone due to the formation of a resonance-stabilized carboxylate anion, which is a poor electrophile.[2] Therefore, more powerful or activated reducing systems are necessary.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very strong and effective reducing agent for carboxylic acids.[2][3] However, it is highly reactive, pyrophoric, and reacts violently with water and other protic solvents, requiring stringent anhydrous conditions and careful handling.

  • Borane (BH₃) or its complexes (e.g., BH₃-THF): Borane is another excellent reagent for reducing carboxylic acids and is often considered more selective than LiAlH₄.[2] It readily reduces carboxylic acids while being less reactive towards some other functional groups.

  • Activated Sodium Borohydride Systems: A safer and increasingly common approach is to enhance the reactivity of NaBH₄. This can be achieved by:

    • NaBH₄ with Iodine (I₂): This combination in an aprotic solvent like THF generates diborane in situ, which is the active reducing species.[4] This system is highly effective for reducing carboxylic acids to alcohols.[5]

    • NaBH₄ with a Lewis Acid (e.g., AlCl₃, BF₃·OEt₂): The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack.[6][7]

For a balance of safety, cost, and efficiency, activated NaBH₄ systems are often the preferred choice in a modern laboratory setting.

Q3: What are the critical safety considerations for this synthesis?

  • Handling Reducing Agents: As mentioned, LiAlH₄ requires extreme caution. Activated NaBH₄ systems, while safer, still involve risks. The reaction of NaBH₄ with activators or acidic work-ups can generate hydrogen gas, which is highly flammable. All reactions should be conducted in a well-ventilated fume hood away from ignition sources.

  • Temperature Control: The reduction of carboxylic acids is often exothermic. It is crucial to control the rate of reagent addition and use an ice bath to maintain the recommended reaction temperature, preventing runaway reactions and minimizing side product formation.

  • Work-up Procedure: Quenching the reaction, especially when using strong reducing agents like LiAlH₄, must be done carefully and at low temperatures by slowly adding a quenching agent (e.g., ethyl acetate, followed by water or aqueous acid).

Q4: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and convenient method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (carboxylic acid), which is highly polar and will have a low Rf value, and the product (benzyl alcohol), which is less polar and will have a higher Rf value. Staining with potassium permanganate or using a UV lamp can help visualize the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the expected spectroscopic characteristics of this compound?

While a definitive spectrum should always be compared to a standard, the expected characteristics are:

  • ¹H NMR: A singlet or a triplet (depending on the solvent) for the hydroxyl (-OH) proton, a singlet for the benzylic methylene (-CH₂) protons, and complex multiplets in the aromatic region for the two aromatic protons.

  • ¹³C NMR: Peaks corresponding to the benzylic carbon (~60-65 ppm) and aromatic carbons, with characteristic C-F couplings.

  • IR Spectroscopy: A broad absorption band in the 3200-3600 cm⁻¹ region for the O-H stretch and characteristic C-Cl and C-F stretching vibrations in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak should be observable, and the isotopic pattern for one chlorine atom (M and M+2 in an approximate 3:1 ratio) should be present.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction yield is consistently below 50%. What are the likely causes, and how can I optimize the reaction for a higher yield?

Low yield is a common issue that can stem from several factors. A systematic approach is key to identifying and resolving the problem.[8]

  • Ineffective Reducing Agent:

    • Causality: As discussed in the FAQs, carboxylic acids are unreactive towards NaBH₄ alone. If you are using an activated system (e.g., NaBH₄/I₂), the reagents themselves may be of poor quality or moisture-sensitive.

    • Solution:

      • Ensure you are using a sufficiently powerful reducing system like LiAlH₄, BH₃-THF, or an activated NaBH₄ system.[2][3]

      • Verify the quality of your reagents. Use freshly opened NaBH₄ and anhydrous solvents. Iodine should be sublimed if it appears old.

      • Strictly maintain anhydrous conditions, as water will decompose the reducing agent. Flame-dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction:

    • Causality: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low for the reaction to reach completion.

    • Solution:

      • Monitor the reaction by TLC until the starting material spot has completely disappeared.

      • If the reaction stalls, consider a modest increase in temperature or extending the reaction time. For some NaBH₄ systems, a period of stirring at room temperature or gentle reflux may be required after the initial addition.[7]

  • Suboptimal Temperature Control:

    • Causality: Allowing the temperature to rise uncontrollably during the exothermic addition of the reducing agent can lead to the formation of side products and decomposition of the reagents.

    • Solution: Add the reducing agent or activator slowly and portion-wise to a cooled solution (typically 0 °C) of the carboxylic acid to maintain a steady internal temperature.

  • Losses During Work-up:

    • Causality: The product may be partially soluble in the aqueous phase, or emulsions may form during extraction, trapping the product. Insufficient extraction can also lead to significant product loss.

    • Solution:

      • Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the alcohol product and aid in phase separation.

      • Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate.

      • If emulsions persist, allow the mixture to stand for a longer period, add more brine, or filter the entire mixture through a pad of Celite.

Low_Yield_Troubleshooting start Low Yield (<50%) check_reaction Reaction Monitoring (TLC/HPLC) start->check_reaction incomplete Starting Material Remaining? check_reaction->incomplete reagent_quality Verify Reducing Agent Potency & Anhydrous Conditions incomplete->reagent_quality yes_incomplete workup_issue Investigate Work-up & Purification incomplete->workup_issue no_incomplete yes_incomplete YES no_incomplete NO increase_time_temp Increase Reaction Time / Temperature reagent_quality->increase_time_temp If Reagents OK check_extraction Optimize Extraction: - Use Brine - Multiple Extractions - Break Emulsions workup_issue->check_extraction Potential Loss side_products Side Products Observed? (TLC/NMR) workup_issue->side_products end_goal Improved Yield increase_time_temp->end_goal check_extraction->end_goal dehalogenation Address Dehalogenation (See Issue 2) side_products->dehalogenation YES dehalogenation->end_goal

Caption: Troubleshooting decision tree for diagnosing low reaction yield.

Issue 2: Formation of Significant Impurities

Q: My final product is contaminated with a significant amount of unreacted starting material. How do I drive the reaction to completion and remove the acidic impurity?

  • Causality: Insufficient reducing agent is the most common cause. The stoichiometry must account for both the reduction of the carbonyl and the deprotonation of the acidic proton of the carboxylic acid.[2]

  • Solution (Prevention): Use a slight excess of the reducing agent (e.g., 1.5 to 2.0 equivalents relative to the carboxylic acid). Ensure the reaction is monitored to completion via TLC.

  • Solution (Removal): Unreacted carboxylic acid can be easily removed during the work-up. After quenching the reaction and removing the organic solvent, dissolve the crude product in a suitable solvent (e.g., dichloromethane or ether) and wash it with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral alcohol product remains in the organic layer.

Q: I am observing an impurity with a mass corresponding to the loss of chlorine (2,3-difluorobenzyl alcohol). What causes this protodehalogenation, and how can I prevent it?

  • Causality: Protodehalogenation, or hydrodehalogenation, is a known side reaction for aryl halides, where the halogen atom is replaced by a hydrogen atom. This can be promoted by certain reducing conditions, the presence of catalytic impurities, or elevated temperatures. The electron-withdrawing nature of the fluorine atoms can make the chlorine more susceptible to reductive cleavage.

  • Solution:

    • Choice of Reagents: Some reducing systems may be more prone to this side reaction. If using a highly reactive system like LiAlH₄, ensure the reaction is maintained at a low temperature. Milder, more selective systems like NaBH₄/I₂ may be less likely to cause this issue.

    • Solvent Choice: Use anhydrous aprotic solvents like THF or dioxane. Avoid protic solvents like alcohols during the reduction step, as they can act as a proton source that facilitates the side reaction.

    • Temperature Control: Avoid excessive heat. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Purification: If a small amount of the dehalogenated impurity is formed, it may be separable from the desired product by fractional distillation under reduced pressure or careful column chromatography, although their similar polarities can make this challenging.

Experimental Protocol & Data

Recommended Protocol: Reduction of 6-Chloro-2,3-difluorobenzoic acid using NaBH₄/I₂

This protocol is a robust starting point and should be optimized for your specific laboratory conditions.

Materials:

  • 6-Chloro-2,3-difluorobenzoic acid (1.0 eq.)

  • Sodium borohydride (NaBH₄) (2.0 eq.)

  • Iodine (I₂) (1.0 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Allow the flask to cool to room temperature. Add 6-Chloro-2,3-difluorobenzoic acid (1.0 eq.) and anhydrous THF. Stir until the acid is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Add sodium borohydride (2.0 eq.) to the solution in small portions, ensuring the temperature does not rise significantly.

  • Activation: Prepare a solution of iodine (1.0 eq.) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at 0 °C. A slow evolution of gas (hydrogen) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol, followed by water.

  • Work-up:

    • Add saturated sodium thiosulfate solution to quench any remaining iodine (the brown color will disappear).

    • Extract the mixture 3 times with dichloromethane or ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude alcohol by vacuum distillation or silica gel column chromatography.

Data Summary: Comparison of Reducing Systems
Reducing SystemTypical SolventTemperatureProsConsExpected Yield Range
LiAlH₄ Anhydrous THF/Ether0 °C to RTHigh reactivity, fastPyrophoric, requires strict anhydrous conditions, less selective85-95%
BH₃-THF Anhydrous THF0 °C to RTHigh selectivity for carboxylic acids, efficientReagent is moisture-sensitive80-90%
NaBH₄ / I₂ Anhydrous THF0 °C to RTSafer than LiAlH₄, high yield, good selectivityIodine can be corrosive and requires quenching80-95%
NaBH₄ / BF₃·OEt₂ Anhydrous THF0 °C to RTEffective, uses common reagentsBF₃·OEt₂ is corrosive and moisture-sensitive75-85%
General Synthesis and Work-up Workflow

Synthesis_Workflow cluster_reaction Step 1: Reaction cluster_workup Step 2: Work-up cluster_purification Step 3: Purification start_mat 6-Chloro-2,3-difluorobenzoic Acid in Anhydrous THF add_nabh4 Add NaBH4 at 0°C start_mat->add_nabh4 add_activator Add Activator (e.g., I2) at 0°C add_nabh4->add_activator react Stir at RT until complete (Monitor by TLC) add_activator->react quench Quench Reaction at 0°C (e.g., MeOH, H2O) react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Vacuum Distillation or Column Chromatography dry->purify final_product Pure this compound purify->final_product

Caption: General workflow for the reduction of 6-Chloro-2,3-difluorobenzoic acid.

References

  • Westin, J. Organic Chemistry: Reduction. Available from: [Link]

  • The Organic Chemistry Tutor. NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. (2016). Available from: [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids. Available from: [Link]

  • Kanth, J. V. B., & Periasamy, M. Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry. Available from: [Link]

  • PrepChem. Synthesis of 2,3,6-trifluorobenzyl alcohol. Available from: [Link]

  • MacGregor, J.A. Analytical method for methiozolin and 2,6-difluorobenzyl alcohol in water. EPA MRID No. 50446912. Available from: [Link]

  • Google Patents. DE3714602A1 - Process for the preparation of 2,3,5,6-tetrafluorobenzyl alcohols.
  • Google Patents. CN101462928A - Preparation of 2,3,5,6-tetrafluorobenzyl alcohol.
  • Chem-Impex. 2,3,5,6-Tetrafluorobenzyl alcohol. Available from: [Link]

  • Google Patents. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • Reddit. Common ways to lose product and reduce yield?. (2018). Available from: [Link]

  • Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ResearchGate. A new synthetic route to polyfluorobenzyl alcohol. (2015). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29922043, this compound. Available from: [Link]

  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Available from: [Link]

  • Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Gomes, C. S. A., et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). National Center for Biotechnology Information. Available from: [Link]

  • Chemistry Stack Exchange. Acidity of o-halobenzoic acids. (2015). Available from: [Link]

  • Reddy, G. J., et al. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2014). National Center for Biotechnology Information. Available from: [Link]

  • American Laboratory. Alcohols Can Now Be Analyzed by a Direct Analysis in Real-Time Method: Applications for Chemical Warfare Agent Synthesis. (2009). Available from: [Link]

  • Digital Commons @ Otterbein. Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. (2018). Available from: [Link]

  • Farsalinos, K., et al. Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. (2024). National Center for Biotechnology Information. Available from: [Link]

  • Organic Chemistry Data. Reduction and Oxidation :: Recognizing Redox Reactions and Reagents. Available from: [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2015). Available from: [Link]

  • ResearchGate. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). Available from: [Link]

  • Refubium - Freie Universität Berlin. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. (2025). Available from: [Link]

Sources

troubleshooting guide for 6-Chloro-2,3-difluorobenzyl alcohol experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2,3-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The information is structured in a question-and-answer format to directly address specific issues.

Part 1: Frequently Asked Questions - General Properties & Handling

This section covers fundamental questions regarding the properties, safe handling, and storage of this compound.

Question: What are the key physical and chemical properties of this compound?

Answer: Understanding the fundamental properties of a reagent is critical for experimental design. This compound is a substituted benzyl alcohol derivative.[1] Its key properties are summarized below for quick reference.

PropertyValueSource
CAS Number 887585-70-8[1]
Molecular Formula C₇H₅ClF₂O[2]
Molecular Weight 178.56 g/mol Calculated
Appearance Solid / Oil (Varies by purity)General Knowledge
Boiling Point Not well-documented; estimated >200°CInferred
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Alcohols). Limited solubility in water.General Chemical Principles
Stability Stable under recommended storage conditions.[3][3]

Question: How should I safely handle and store this compound?

Answer: Proper handling and storage are paramount to ensure both researcher safety and reagent integrity.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields (or a face shield), a lab coat, and chemical-resistant gloves (e.g., nitrile).[3][5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

  • In case of eye contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing.[3][5]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7]

  • Keep the container upright to prevent leakage.[3]

  • Store away from incompatible materials, particularly strong oxidizing agents.[3]

Question: What are the primary hazards associated with this compound?

Answer: Based on data for structurally similar compounds like 2,3-difluorobenzyl alcohol, this compound should be treated as an irritant.[5] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6] There is currently no data classifying it as a carcinogen or reproductive toxin.[3][5] Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Part 2: Troubleshooting Guide - Synthesis & Purification

The most common synthetic route to substituted benzyl alcohols is the reduction of the corresponding benzaldehyde. This section addresses issues that may arise during this process.

Question: My reduction of 6-chloro-2,3-difluorobenzaldehyde using sodium borohydride (NaBH₄) is slow or incomplete. What are the likely causes?

Answer: This is a common issue often traced back to reagent activity or reaction conditions.

  • Cause 1: Inactive Reducing Agent: Sodium borohydride is susceptible to decomposition by moisture. If the reagent is old or has been improperly stored, its activity will be diminished.

    • Solution: Use a freshly opened container of NaBH₄ or a known active batch. Do not leave the stock bottle open to the atmosphere.

  • Cause 2: Insufficient Equivalents: While the stoichiometry is 1 equivalent of NaBH₄ to 4 equivalents of aldehyde, this is rarely practical. Side reactions and reagent degradation necessitate using a molar excess.

    • Solution: Increase the equivalents of NaBH₄ to 1.0-1.5 per equivalent of aldehyde. Add the NaBH₄ portion-wise to control the reaction rate and initial exotherm.

  • Cause 3: Low Temperature: The reduction is typically performed in methanol or ethanol. While the initial addition of NaBH₄ may be done at 0 °C to control the exotherm, the reaction may require warming to room temperature to proceed to completion.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls after the initial exotherm subsides, allow it to warm to room temperature and stir for an additional 1-2 hours.

Question: I'm observing an unexpected, less polar byproduct during purification. What could it be?

Answer: The formation of byproducts can complicate purification and reduce yield.

  • Cause 1: Dimerization/Ether Formation: Under certain conditions, particularly if the reaction workup becomes acidic and is heated, benzyl alcohols can undergo intermolecular dehydration to form a dibenzyl ether.[8] This byproduct would be significantly less polar than the desired alcohol.

    • Solution: Ensure the workup remains neutral or slightly basic. Avoid excessive heating during solvent removal if acidic traces might be present.

  • Cause 2: Impurity in Starting Material: The purity of the starting 6-chloro-2,3-difluorobenzaldehyde is critical. An impurity in the aldehyde will likely be carried through the reaction.

    • Solution: Verify the purity of the starting aldehyde by NMR or GC-MS before starting the reaction. Purify it by distillation or chromatography if necessary.

Workflow: Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Aldehyde 6-Chloro-2,3-difluorobenzaldehyde in Methanol Cooling Cool to 0 °C (Ice Bath) Aldehyde->Cooling Addition Portion-wise addition of NaBH₄ Cooling->Addition Stir Stir at RT (Monitor by TLC) Addition->Stir Quench Quench with H₂O / dilute HCl Stir->Quench When complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash organic layer (H₂O, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography (Hexane/EtOAc) Concentrate->Chromatography Final_Product Pure Alcohol Chromatography->Final_Product

Caption: General workflow for the reduction of a benzaldehyde to a benzyl alcohol.

Part 3: Troubleshooting Guide - Downstream Reactions

This section focuses on common reactions performed using this compound as a starting material.

Question: My attempt to oxidize the alcohol to the aldehyde resulted in a mixture of starting material, aldehyde, and carboxylic acid. How can I improve selectivity?

Answer: Achieving selective oxidation to the aldehyde requires careful choice of oxidant and control of reaction conditions. Over-oxidation is a frequent challenge with primary benzyl alcohols.[9]

  • Cause: Oxidizing Agent is too Strong: Reagents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) are generally too harsh and will readily oxidize the intermediate aldehyde to the carboxylic acid.

    • Solution: Employ milder, more selective oxidizing agents.

      • Dess-Martin Periodinane (DMP): Excellent for clean conversions at room temperature in dichloromethane (DCM).

      • Pyridinium Chlorochromate (PCC): A classic choice, also used in DCM. It is effective but chromium waste requires careful disposal.

      • Swern Oxidation (Oxalyl Chloride, DMSO, Triethylamine): Requires low temperatures (-78 °C) but is very reliable and avoids heavy metals.

Question: I am having trouble forming an ether via a Williamson ether synthesis. The reaction is giving low conversion. What's wrong?

Answer: The Williamson ether synthesis involves deprotonating the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. Failure can occur at either step.

  • Cause 1: Incomplete Deprotonation: The pKa of benzyl alcohol is around 15.4. A sufficiently strong base is required for complete deprotonation. Weaker bases like potassium carbonate (K₂CO₃) may only establish an equilibrium, leading to low concentrations of the reactive alkoxide.

    • Solution: Use a stronger, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, driving the reaction forward. The reaction should be performed in an anhydrous aprotic solvent like THF or DMF.

  • Cause 2: Poor Nucleofuge or Steric Hindrance: The Sₙ2 reaction works best with primary alkyl halides. The reactivity order is I > Br > Cl. Using a secondary or tertiary alkyl halide will favor elimination (E2) over substitution.

    • Solution: Use an alkyl iodide or bromide if possible. Ensure your electrophile is not sterically hindered near the reaction center.

Logical Troubleshooting: Low Reaction Yield

G cluster_input Input Check cluster_conditions Condition Check cluster_output Process Check Start Low or No Yield Observed Reagent_Purity Verify Purity of Starting Materials (NMR, GC-MS) Start->Reagent_Purity Step 1 Anhydrous Are Anhydrous Conditions Required/Met? (Flame-dried glass, dry solvents) Start->Anhydrous Step 2 Workup Was the Workup Correct? (pH, Extraction efficiency) Start->Workup Step 3 Reagent_Activity Check Activity of Key Reagents (e.g., NaBH₄, NaH, Oxidants) Reagent_Purity->Reagent_Activity Temperature Is Reaction Temperature Optimal? (Too low/high) Anhydrous->Temperature Time Is Reaction Time Sufficient? (Monitor by TLC/LC-MS) Temperature->Time Purification Was Product Lost During Purification? (Column loading, fraction collection) Workup->Purification

Caption: A logical flow for diagnosing the cause of low experimental yield.

Part 4: Troubleshooting Guide - Analytical & Spectroscopic Issues

Question: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How can I assign the peaks?

Answer: The aromatic region for this compound is expected to show two protons. Their splitting will be complex due to coupling to each other (³JHH) and to the adjacent fluorine atoms (³JHF and ⁴JHF).

  • Expected Pattern: You should observe two doublets of doublets (or more complex multiplets). The proton at position 4 will be coupled to the proton at position 5 and the fluorine at position 3. The proton at position 5 will be coupled to the proton at position 4 and the fluorine at position 6 (meta-coupling).

  • Deciphering the Spectrum:

    • ¹⁹F NMR: Running a ¹⁹F NMR spectrum can be highly informative.

    • 2D NMR: A ¹H-¹H COSY spectrum will show a correlation between the two aromatic protons, confirming their adjacency. A ¹H-¹³C HSQC will correlate each proton to its attached carbon.

    • Reference Spectra: Compare your spectrum to published data for similar compounds if available. For example, the spectral data for 2-Chloro-6-fluorobenzyl alcohol can provide clues about the influence of ortho-substituents.[10]

Question: I am having trouble identifying the molecular ion (M⁺) peak in the mass spectrum. Is this normal?

Answer: Yes, this is very common for benzyl alcohols under electron impact (EI) mass spectrometry. Benzyl alcohols are prone to fragmentation.

  • Common Fragmentation: The most common fragmentation pathway is the loss of water (H₂O) from the molecular ion, resulting in a significant [M-18]⁺ peak. Another common fragmentation is cleavage of the C-C bond between the ring and the CH₂OH group, leading to a strong benzylic cation peak or a substituted tropylium ion.

  • Solution:

    • Look for [M-H₂O]⁺: Search for a peak at m/z 160.56. This is often more prominent than the molecular ion itself.

    • Use Soft Ionization: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are "softer" and are much more likely to show the molecular ion or a protonated/adduct version (e.g., [M+H]⁺ or [M+Na]⁺).

Part 5: Experimental Protocol

Protocol: Synthesis of this compound

This protocol describes the reduction of 6-chloro-2,3-difluorobenzaldehyde using sodium borohydride in methanol.

Materials:

  • 6-chloro-2,3-difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-2,3-difluorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reduction: Slowly add sodium borohydride (1.2 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-2 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc solvent system). The product alcohol spot should be more polar (lower Rf) than the starting aldehyde.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure this compound.

References

  • Alfa Aesar. (2006-07-05). Safety Data Sheet: 2,3-Difluorobenzyl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29922043, this compound. Retrieved from [Link]

  • GAC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • StackExchange. (2023-11-06). Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Reddit. (2021-09-09). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Buss, J. A., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). 26 questions with answers in BENZYL ALCOHOL. Retrieved from [Link]

  • Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.
  • Reddit. (2023-06-07). Problems with synthesis of Benzyl tosylate (decomposition). r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025-08-05). A new synthetic route to polyfluorobenzyl alcohol. Retrieved from [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (2025-10-18). MDPI. Retrieved from [Link]

  • LookChem. (n.d.). 3-CHLORO-5-FLUOROBENZYL ALCOHOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 447153, 2,3-Difluorobenzyl Alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87921, 2,6-Difluorobenzyl alcohol. Retrieved from [Link]

  • Sciencemadness.org. (2016-02-18). Grignard successes and failures. Retrieved from [Link]

  • Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Google Patents. (n.d.). CN109293478B - Method for preparing tetrafluorobenzyl alcohol.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025-10-08). SAFETY DATA SHEET: 2-Chloro-3,6-difluorobenzyl alcohol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • YouTube. (2020-07-09). Spectral analysis practice problem #02 (benzyl alcohol). Retrieved from [Link]

  • Thermo Fisher Scientific. (2010-01-05). SAFETY DATA SHEET: 2,3-Difluorobenzyl alcohol. Retrieved from [Link]

  • YouTube. (2018-04-13). Determining a Structure with IR and NMR. Retrieved from [Link]

Sources

preventing decomposition of 6-Chloro-2,3-difluorobenzyl alcohol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Chloro-2,3-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent during storage and experimental use. Drawing upon established principles of chemical stability and data from analogous halogenated aromatic compounds, we provide troubleshooting advice and frequently asked questions to proactively address challenges you may encounter.

I. Understanding the Stability of this compound

This compound is a robust molecule, yet its stability can be compromised by improper storage and handling. The electron-withdrawing nature of the chlorine and fluorine substituents on the benzene ring significantly influences its reactivity compared to unsubstituted benzyl alcohol. While these halogens provide a degree of stabilization against certain reactions, they do not render the molecule inert. The primary degradation pathways of concern are oxidation, photodegradation, and reactions under non-neutral pH conditions. Awareness of these potential pathways is the first step in preventing decomposition.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

For optimal stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protected from light.[1][2] Recommended storage temperatures are between 2°C and 8°C.[1][3] The storage area should be dry and well-ventilated.[4]

Q2: Is this compound sensitive to air?

Yes. Like many benzyl alcohols, this compound is susceptible to slow oxidation upon exposure to atmospheric oxygen.[2] This process leads to the formation of the corresponding aldehyde (6-chloro-2,3-difluorobenzaldehyde) and, upon further oxidation, the carboxylic acid (6-chloro-2,3-difluorobenzoic acid). Storing under an inert atmosphere is the most effective preventative measure.

Q3: How does light exposure affect the stability of this compound?

Exposure to light, particularly UV radiation, can provide the energy to initiate and accelerate degradation.[5][6][7] Photolytic stress can promote oxidative pathways and potentially other radical-based reactions.[8][9] Therefore, it is crucial to store the material in amber glass vials or other opaque containers to protect it from light.

Q4: What are the primary, most likely degradation products I might see?

Under typical storage conditions, the most anticipated degradation products arise from oxidation:

  • 6-Chloro-2,3-difluorobenzaldehyde: The initial oxidation product.

  • 6-Chloro-2,3-difluorobenzoic acid: The product of further oxidation of the aldehyde.

If the compound is exposed to acidic conditions, particularly in the presence of chloride ions, the formation of 6-Chloro-2,3-difluorobenzyl chloride is also possible.[10]

Q5: Can I store this material in a plastic container?

It is generally recommended to use glass or, for larger quantities, high-density polyethylene (HDPE) containers.[1] Avoid plastic containers that may be reactive or allow for the ingress of air and moisture. Ensure any container is properly sealed with a chemically resistant cap, such as one with a PTFE liner.[3]

III. Troubleshooting Guide: Diagnosing and Solving Decomposition

This section is designed to help you identify the cause of suspected degradation and take corrective action.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing stability issues with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Compound Decomposition start Start: Purity of 6-Chloro-2,3- difluorobenzyl alcohol is suspect check_initial Q: Was initial purity confirmed upon receipt via QC analysis? start->check_initial no_initial_qc A: No -> Action: Perform QC analysis (e.g., HPLC, GC-MS) on a retained sample to establish baseline. check_initial->no_initial_qc yes_initial_qc A: Yes -> Proceed to assess storage conditions. check_initial->yes_initial_qc storage_conditions Q: How was the compound stored? yes_initial_qc->storage_conditions improper_storage Improper Storage: - Exposed to Air/Light - Non-inert atmosphere - Room Temperature - Improper container storage_conditions->improper_storage Incorrect proper_storage Proper Storage: - Inert Atmosphere - 2-8°C - Protected from Light - Sealed Glass Vial storage_conditions->proper_storage Correct identify_impurity Identify Impurity Profile (HPLC, GC-MS) improper_storage->identify_impurity solution_storage Q: Was the compound stored as a solid or in solution? proper_storage->solution_storage oxidation_products Likely Impurities: - 6-Chloro-2,3-difluorobenzaldehyde - 6-Chloro-2,3-difluorobenzoic acid identify_impurity->oxidation_products other_products Other Potential Impurities: - Benzyl chloride derivative - Ether dimer identify_impurity->other_products conclusion_oxidation Conclusion: Degradation likely due to oxidation from improper solid storage. Action: Purge with inert gas, reseal, store at 2-8°C in the dark. oxidation_products->conclusion_oxidation solid Solid solution_storage->solid Solid solution Solution solution_storage->solution Solution solid->conclusion_oxidation solvent_check Q: What solvent was used? Was pH controlled? solution->solvent_check acidic_basic Acidic/Basic/Aqueous Solvent solvent_check->acidic_basic inert_solvent Anhydrous, Neutral, Aprotic Solvent solvent_check->inert_solvent conclusion_solution Conclusion: Degradation likely due to solvent interaction or pH effects. Action: Prepare fresh solutions daily. Use anhydrous, neutral solvents. acidic_basic->conclusion_solution inert_solvent->conclusion_oxidation

Caption: Troubleshooting workflow for decomposition.

Scenario-Based Q&A

Q: I ran an HPLC analysis on my solid sample, which has been stored for a few months, and I see a new, earlier-eluting peak. What could it be?

A: An earlier-eluting peak on a reverse-phase HPLC column typically indicates a more polar compound. However, the most likely initial degradation product is 6-chloro-2,3-difluorobenzaldehyde, which is less polar than the starting alcohol and would likely have a longer retention time. The corresponding carboxylic acid is more polar and would elute earlier.

  • Causality: The presence of the aldehyde or acid strongly suggests oxidation . This can happen if the container seal is not airtight, allowing for prolonged exposure to atmospheric oxygen. Elevated storage temperatures accelerate this process.

  • Actionable Advice:

    • Confirm the identity of the impurity peak using a technique like LC-MS.

    • Review your storage protocol. Ensure the container is tightly sealed. For long-term storage, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.

    • Store the container in a refrigerator (2-8°C) and protect it from light.

Q: My sample, stored as a solid, has developed a yellowish tint and a sharp odor. Is it still usable?

A: A change in color and the development of a sharp odor are classic signs of aldehyde formation. The parent alcohol has a faint, pleasant odor, while benzaldehydes have a more distinct, sharp smell.

  • Causality: This is a strong indicator of oxidation to 6-chloro-2,3-difluorobenzaldehyde.

  • Actionable Advice:

    • The usability of the material depends on the tolerance of your experiment to aldehyde impurities. Quantify the impurity level by HPLC or GC.

    • If the impurity level is unacceptable, the material may need to be repurified (e.g., by column chromatography or recrystallization).

    • Immediately implement improved storage conditions (inert atmosphere, 2-8°C, dark) for the remaining stock to prevent further degradation.

Q: I prepared a stock solution of the alcohol in methanol and after a week, my results are inconsistent. What is happening?

A: Storing this compound in solution, especially in protic solvents like methanol, is not recommended for extended periods.

  • Causality:

    • Accelerated Oxidation: Oxygen is more readily available in solution, which can accelerate the oxidation process compared to solid-state storage.

    • Solvent Reactivity: While less common, under certain conditions (e.g., presence of trace acid or base), the alcohol could potentially react with the solvent.

    • Evaporation: Volatile solvents can evaporate over time, changing the concentration of your stock solution.

  • Actionable Advice:

    • It is best practice to prepare solutions fresh daily.

    • If a solution must be stored, use an anhydrous, aprotic solvent (e.g., acetonitrile, THF), store it in a tightly sealed vial with minimal headspace, and keep it refrigerated and protected from light.

    • Before use, allow the solution to warm to room temperature to prevent condensation of atmospheric moisture into the solution.

IV. Experimental Protocols & Data

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2°C – 8°CSlows down the rate of potential oxidative and thermal degradation reactions.[1][3]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen, the primary driver of degradation to aldehyde and acid impurities.[1]
Light Protect from Light (Amber Vial)Prevents light-induced degradation (photolysis and photo-oxidation).[8][9]
Container Tightly Sealed Glass Vial (PTFE-lined cap)Ensures a barrier against atmospheric moisture and oxygen; glass is inert.[3]
Humidity Store in a Dry LocationMinimizes the risk of water absorption, which could facilitate hydrolytic or pH-dependent degradation pathways.
Protocol: Forced Degradation Study for Stability Assessment

This protocol allows you to assess the intrinsic stability of your material and validate your analytical method's ability to detect degradation products. A target degradation of 5-20% is generally considered informative.[8]

Objective: To identify potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable solvent

  • HPLC system with UV detector

  • pH meter, heating block/oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of the alcohol at ~1 mg/mL in ACN.

  • Acid Hydrolysis:

    • Mix equal parts of the stock solution with 1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Mix equal parts of the stock solution with 1 M NaOH.

    • Keep at room temperature for 24 hours.

    • Neutralize with 1 M HCl and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix equal parts of the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of the alcohol in an oven at 80°C for 48 hours.

    • Also, heat a portion of the stock solution at 60°C for 24 hours.

    • Cool and prepare samples for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a portion of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[8][9]

    • Keep a control sample wrapped in aluminum foil under the same temperature conditions.

    • Prepare samples for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection at ~220 nm).

    • Compare the chromatograms to identify new peaks (degradation products) and loss of the main peak.

References

  • Dey, D., & Mahanti, M. K. (1990). Kinetics of Oxidation of Substituted Benzyl Alcohols by Quinolinium Dichromate. The Journal of Organic Chemistry, 55(23), 5848-5850.
  • Li, H., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Industrial & Engineering Chemistry Research, 59(8), 3374-3384.
  • Poonam, D., et al. (n.d.).
  • Racz, M., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3048.
  • Sato, K., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
  • Sakthivel, S., & Murugesan, V. (2012). Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process. Indian Journal of Chemistry, 51A, 1357-1363.
  • ResearchGate. (n.d.). Oxidation of different benzyl alcohols [Table].
  • Rowan University. (n.d.).
  • New York University. (2007).
  • Pharmaguideline. (n.d.).
  • Kushwaha, P. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • REDA Safe. (n.d.).
  • Stanford University. (2004).
  • Sigma-Aldrich. (2018).
  • Environmental Protection Agency. (n.d.).
  • De Vreese, L., et al. (2016). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 18(1), 154-159.
  • Patil, S. B., et al. (2018). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. International Journal of Innovative Research in Science, Engineering and Technology, 7(6).
  • Strieth-Kalthoff, F., et al. (2016). Visible light photoredox-catalyzed deoxygenation of alcohols. Beilstein Journal of Organic Chemistry, 12, 2454–2462.
  • Apollo Scientific. (n.d.).
  • PubChem. (n.d.). Benzyl alcohol (CID 244).
  • eCampusOntario Pressbooks. (n.d.). 5.2 – Solutions for Chapter 3 – Reactivity.
  • Quarles, C. D., et al. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
  • Sigma-Aldrich. (n.d.). Benzyl alcohol anhydrous, 99.8% Product Page.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2,6-difluorobenzyl alcohol Product Page.
  • FGUZ "Federal'nyy tsentr gigiyeny i epidemiologii" Rospotrebnadzora. (2022). Determination of volatile organic compounds: allowable storage times for sorption tubes after sampling. Gigiena i Sanitariya, 101(8), 976-984.
  • Hagiwara, H., et al. (2020). Decomposition of Fluorinated Ionic Liquids to Fluoride Ions Using Superheated Water: An Efficient Approach for Recovering Fluorine from the Waste of Fluorinated Ionic Liquids. Electrochemistry, 89(2), 118-124.
  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global health journal, 7(4), 133–140.
  • Caricchia, A. M., et al. (2021). Halogenated Volatile Organic Compounds in Water Samples and Inorganic Elements Levels in Ores for Characterizing a High Anthropogenic Polluted Area in the Northern Latium Region (Italy). Molecules, 26(11), 3169.
  • Thermo Fisher Scientific. (2025).
  • Bergold, A. M., et al. (2012). LC Stability Studies of Voriconazole and Structural Elucidation of Its Major Degradation Product.
  • The Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor.

Sources

Technical Support Center: Catalyst Selection for Reactions with 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-2,3-difluorobenzyl alcohol. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges in catalytic reactions involving this versatile, yet complex, building block. The unique substitution pattern—a reactive benzyl alcohol, an aryl chloride suitable for cross-coupling, and deactivating fluoro groups—requires careful consideration of catalyst selection to achieve desired outcomes.

FAQ 1: What are the primary reactive sites on this compound and how do they influence catalyst selection?

This compound possesses three primary sites for chemical transformation, each with distinct reactivity profiles. Understanding these sites is crucial for selecting a catalyst that provides the desired chemoselectivity.

  • Benzylic Alcohol (-CH₂OH): This primary alcohol is susceptible to oxidation to form an aldehyde or carboxylic acid.[1][2][3] It can also undergo O-alkylation to form ethers or esterification with carboxylic acids.[1][4][5] Catalysts for these reactions must be chosen to avoid unwanted side reactions at the aryl chloride.

  • Aryl Chloride (C-Cl): The carbon-chlorine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.[6][7][8] The challenge here lies in the electronic deactivation caused by the adjacent fluorine atoms, which can make the initial oxidative addition step more difficult, requiring highly active catalyst systems.

  • Benzylic Position (Ar-CH₂OH): The benzylic carbon is activated, making the C-O bond susceptible to cleavage under strongly acidic conditions, potentially leading to Friedel-Crafts type alkylations with suitable nucleophiles.[9]

G cluster_molecule Reactive Sites of this compound cluster_key Potential Catalytic Transformations img Oxidation Oxidation (Alcohol -> Aldehyde/Acid) Oxidation->img Benzylic Alcohol   Coupling Cross-Coupling (C-Cl Bond) Coupling->img  Aryl Chloride Etherification Etherification (O-H Bond) Etherification->img Benzylic Alcohol  

Caption: Key reactive sites on this compound.

Section 1: Oxidation of the Alcohol Moiety

FAQ 2: What are the recommended catalysts for selectively oxidizing this compound to the corresponding aldehyde?

Selective oxidation to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. The presence of halogen substituents makes the molecule relatively robust, but catalyst choice is key for high selectivity.

Answer: For a clean and selective transformation to 6-Chloro-2,3-difluorobenzaldehyde, several catalytic systems are recommended:

  • TEMPO-based Systems: Catalytic (2,2,6,6-tetramethylpiperidine-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite (NaOCl) is highly effective. This system operates at mild temperatures and often gives high yields of the aldehyde with minimal carboxylic acid formation.

  • Palladium Catalysts: Supported palladium catalysts (e.g., Pd on carbon or TiO₂) with molecular oxygen or air as the green oxidant are excellent choices, particularly for industrial applications.[3][10] These reactions are often run in non-polar solvents like toluene at elevated temperatures (80-100 °C). The addition of a non-nucleophilic base can sometimes accelerate the reaction.[3]

  • Manganese Oxides: Activated manganese dioxide (MnO₂) is a classic, mild heterogeneous oxidant for converting benzylic alcohols to aldehydes. It requires stoichiometric amounts and is suitable for smaller-scale syntheses where ease of product isolation by simple filtration is advantageous.

Catalyst SystemOxidantSolventTemperatureKey Advantages & Considerations
TEMPO / NaOCl NaOClCH₂Cl₂ / H₂O0 - 25 °CHigh selectivity, mild conditions. Requires careful pH control.
Pd/C or Pd-Fe/TiO₂ O₂ or AirToluene80 - 100 °CGreen oxidant, scalable. May require base additive.[3][10]
Activated MnO₂ StoichiometricCH₂Cl₂ or HexaneRefluxHeterogeneous, easy workup. Not catalytic.
Troubleshooting Guide: Oxidation Reactions

Problem: My oxidation to the aldehyde is sluggish, and I'm recovering starting material.

  • Possible Cause 1: Catalyst Deactivation. If using a palladium catalyst, the surface may be poisoned. Ensure the starting material and solvent are free of sulfur or other strong-binding impurities.

  • Solution: Increase catalyst loading slightly or switch to a more robust system like TEMPO. For Pd catalysts, ensure efficient stirring and a good supply of the oxidant (air or O₂).

Problem: I am seeing significant formation of the carboxylic acid byproduct.

  • Possible Cause 2: Over-oxidation. The reaction conditions (temperature, time) may be too harsh, or the catalyst system is too aggressive.

  • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC or GC. Once the starting material is consumed, quench the reaction immediately. Using a highly selective system like TEMPO/NaOCl at 0°C can mitigate this issue. Gold-based catalysts have also been studied, but benzoic acid formation can inhibit the catalyst.[11][12]

Section 2: C-N and C-C Cross-Coupling Reactions

The aryl chloride moiety is ideal for building molecular complexity via palladium-catalyzed cross-coupling. The primary challenge is overcoming the electronic deactivation from the fluorine atoms.

FAQ 3: What is the best catalyst system for the Buchwald-Hartwig amination of this compound?

Answer: The Buchwald-Hartwig amination of electron-deficient aryl chlorides requires a highly active catalyst system capable of facilitating the challenging oxidative addition step.[6][7] The most reliable systems employ bulky, electron-rich phosphine ligands.

  • Recommended Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as XPhos, SPhos, or RuPhos is the state-of-the-art choice.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[13] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[13]

  • Solvent: Anhydrous, deoxygenated polar aprotic solvents like toluene, dioxane, or THF are standard.

G Pd0 Pd(0)Ln OA_Complex Lₙ(Ar)Pd(II)-Cl Pd0->OA_Complex Oxidative Addition ArCl Ar-Cl ArCl->OA_Complex Amine R₂NH Amine_Complex [Lₙ(Ar)Pd(II)-NHR₂]⁺ Amine->Amine_Complex Base Base Base->Amine_Complex Product Ar-NR₂ OA_Complex->Amine_Complex Amine Coordination Amido_Complex Lₙ(Ar)Pd(II)-NR₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Amido_Complex->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

FAQ 4: How do I select a catalyst for the Suzuki-Miyaura coupling of this substrate?

Answer: Similar to C-N coupling, Suzuki-Miyaura reactions with this electron-deficient aryl chloride benefit from modern catalyst systems that promote efficient transmetalation and reductive elimination.[8][14][15]

  • Recommended Catalyst System: Palladium acetate (Pd(OAc)₂) or a pre-formed palladacycle (e.g., XPhos Palladacycle) combined with a bulky biarylphosphine ligand (SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand is highly effective. The use of pre-formed catalysts can offer better reproducibility.[15]

  • Boronic Acid/Ester: Standard aryl or vinyl boronic acids or their more stable neopentyl glycol or pinacol esters can be used.

  • Base and Solvent: An aqueous solution of a base like K₃PO₄ or K₂CO₃ is standard, with a solvent system such as dioxane/water or toluene/water. The water is crucial for activating the boronic acid for transmetalation.[8]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), deoxygenated

Procedure:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, this compound, phenylboronic acid, and K₃PO₄.

  • Solvent Addition: Add the deoxygenated 4:1 dioxane/water solvent mixture via cannula.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/argon backfill to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-12 hours.[16]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Cross-Coupling Reactions

Problem: My cross-coupling reaction has stalled or gives low yields.

  • Possible Cause 1: Inactive Catalyst. The palladium(0) active species may not have formed efficiently, or it may have been deactivated by oxygen.

  • Solution: Ensure rigorous exclusion of air using proper inert atmosphere techniques. Using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a palladacycle can improve reliability. Ensure ligands are not degraded.

Problem: I am observing significant hydrodehalogenation (C-Cl bond is replaced by C-H).

  • Possible Cause 2: Unwanted Side Reaction. This side reaction can compete with the desired cross-coupling, especially if the transmetalation step is slow. It can be promoted by certain bases or impurities in the reagents.

  • Solution: Screen different bases; sometimes switching from NaOtBu to K₃PO₄ (or vice versa) can help. Ensure the boronic acid is of high quality. A more electron-rich, bulky ligand can sometimes accelerate the desired pathway relative to hydrodehalogenation.

Problem: The reaction is not chemoselective and I see modifications to the benzyl alcohol group.

  • Possible Cause 3: Incompatible Base. A very strong base like NaOtBu can deprotonate the alcohol. While this is often tolerated, it can lead to side reactions if other electrophiles are present or if it interferes with the catalyst.

  • Solution: Protect the alcohol group as a silyl ether (e.g., TBS ether) before the coupling reaction. The protecting group can be easily removed afterward. Alternatively, use a weaker base like K₃PO₄ which is less likely to interact with the alcohol.

References
  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. RSC Publishing. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Friedel-Crafts Reactions of Highly Electronically Deactivated Benzylic Alcohols. Retrieved from [Link]

  • SpringerLink. (n.d.). Catalytic etherification of alcohols in Shilov system: C-O versus C-H bond activation. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • Nature. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2025, December 25). Synthesis of Unsymmetrical Dialkyl Ethers via Direct Etherification Cocatalyzed Using FeCl 3 ·6H 2 O and 1,1,1,3,3,3-Hexafluoroisopropanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives. Retrieved from [Link]

  • ResearchGate. (2021, February 4). Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H 2 O 2 Production over Supported Pd-Based Catalysts. Retrieved from [Link]

  • ResearchGate. (2025, November 22). (PDF) Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO4 Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information Understanding of Oxidation Behaviour of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic oxidation of alcohols and alkyl benzenes to carbonyls using Fe 3 O 4 @SiO 2 @(TEMPO)- co -(Chlorophyll-Co III ) as a bi-functional, self-co-oxidant nanocatalyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. Retrieved from [Link]

  • ResearchGate. (2025, November 17). (PDF) Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. Retrieved from [Link]

  • NIH. (2020, March 25). Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere. Retrieved from [Link]

Sources

addressing solubility issues of 6-Chloro-2,3-difluorobenzyl alcohol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Solubility Challenges of 6-Chloro-2,3-difluorobenzyl alcohol

Welcome to the technical support guide for this compound. As a substituted benzyl alcohol, this compound possesses structural motifs—halogenation and a lipophilic aromatic ring—that are common in modern drug discovery pipelines. These features, while often crucial for biological activity, frequently lead to poor aqueous solubility.

Low solubility is a significant hurdle in experimental assays, capable of producing misleading results such as underestimated potency, high data variability, and inaccurate structure-activity relationships (SAR).[1][2] The transition from a 100% organic solvent stock (typically DMSO) to an aqueous assay buffer is the most common failure point, leading to compound precipitation. This guide provides a structured approach, from fundamental principles to advanced protocols, to help you diagnose, troubleshoot, and resolve solubility issues, ensuring the integrity and accuracy of your experimental data.

Physicochemical Profile: Understanding the Compound

While exhaustive experimental data for this compound is not publicly available, we can infer its likely properties based on its structure and data from analogous compounds. These properties are key to understanding its solubility behavior.

PropertyPredicted Value / InformationRationale & Implication for Solubility
Molecular Formula C₇H₅ClF₂O-
Molecular Weight ~178.56 g/mol Moderate molecular weight, typical for small molecule screening compounds.
Appearance Likely a solid at room temperature.Crystalline solids often have higher lattice energy, making them harder to dissolve than amorphous forms.[1]
LogP (Predicted) HighThe presence of a benzene ring and a chlorine atom suggests significant lipophilicity, which correlates with low aqueous solubility.[3]
Primary Stock Solvent Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[2][4]
Aqueous Solubility Expected to be very low.The lipophilic nature is the primary driver of poor solubility in water-based buffers.
Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is perfectly clear in 100% DMSO, but I see a cloudy precipitate as soon as I add it to my aqueous assay buffer. Why?

A: This is a classic example of "solvent-shift" precipitation, a primary challenge for compounds with low aqueous solubility. A clear DMSO stock does not guarantee solubility in your final assay medium. DMSO and water are miscible, but the dramatic change in solvent polarity upon dilution causes the compound's solubility limit to be exceeded, leading to it "crashing out" of solution. This is an issue of kinetic solubility—the compound doesn't have sufficient time or favorable energetics to remain dissolved in the new aqueous environment.

Q2: What is the maximum concentration of DMSO I should use in my cell-based or biochemical assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard. While some robust cell lines or enzyme systems might tolerate higher concentrations, anything above 1% significantly increases the risk of solvent-induced artifacts, such as cytotoxicity, off-target signaling, or enzyme inhibition, which can confound your results.[5][6][7] It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure data integrity.[6]

Q3: I prepare my 10 mM DMSO stock, and it looks fine. But after a few freeze-thaw cycles, I see solid material at the bottom of the tube. What is happening?

A: This is a common and often overlooked issue. Repeated freeze-thaw cycles can promote compound precipitation.[8][9] Two main factors contribute to this:

  • Water Absorption: DMSO is hygroscopic and readily absorbs atmospheric moisture. This small amount of water can significantly decrease the solubility of a lipophilic compound in the DMSO stock.[9]

  • Nucleation and Crystal Growth: The freezing process can create conditions that favor nucleation, and upon thawing, the compound may not fully redissolve, especially if it has settled into a more stable, less soluble crystalline form.[9]

To mitigate this, aliquot your stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.[10]

Q4: Can my assay buffer composition affect the solubility of this compound?

A: Absolutely. Buffer components can have a significant impact:

  • pH: For ionizable compounds, pH is critical. While this compound is not strongly acidic or basic, subtle shifts in pH can still influence interactions. For other compounds, moving the pH away from the pKa can increase solubility.[11]

  • Proteins: The presence of proteins, like bovine serum albumin (BSA) or fetal bovine serum (FBS) in cell culture media, can sometimes improve the apparent solubility of lipophilic compounds through non-specific binding. However, this can also lead to an underestimation of free compound concentration.

  • Salts: High salt concentrations can sometimes decrease the solubility of organic compounds via the "salting-out" effect.

It is crucial to determine the compound's solubility directly in your final assay buffer.

Systematic Troubleshooting Guide for Compound Precipitation

If you encounter precipitation, follow this logical workflow to diagnose and solve the issue. This process is designed to systematically rule out common causes and guide you to an effective solution.

G start Precipitation Observed in Assay Well q_conc Is the final compound concentration too high? start->q_conc sol_reduce_conc SOLUTION: Reduce highest test concentration. Perform serial dilution to find Max Soluble Conc. q_conc->sol_reduce_conc Yes q_dmso Is the final DMSO concentration > 1%? q_conc->q_dmso No end_node Problem Resolved: Proceed with Assay sol_reduce_conc->end_node sol_dmso SOLUTION: Adjust stock concentration to keep final DMSO <= 0.5-1%. q_dmso->sol_dmso Yes q_dilution How was the working solution prepared? q_dmso->q_dilution No sol_dmso->end_node sol_dilution SOLUTION: Use a 2-step or serial dilution. Avoid large 'shock' dilutions. q_dilution->sol_dilution Direct 1:1000 dilution q_buffer Is the compound soluble in the final assay buffer? q_dilution->q_buffer Serial Dilution sol_dilution->end_node sol_buffer SOLUTION: Modify buffer (add co-solvent, adjust pH). Test solubility in buffer directly. q_buffer->sol_buffer No q_buffer->end_node Yes sol_buffer->end_node G start Initial test shows low aqueous solubility q_cosolvent Is a co-solvent compatible with the assay? start->q_cosolvent sol_cosolvent STRATEGY 1: Use Co-solvents (e.g., PEG-400, Ethanol) q_cosolvent->sol_cosolvent Yes q_ph Is the compound ionizable and assay pH flexible? q_cosolvent->q_ph No end_node Solubility Enhanced sol_cosolvent->end_node sol_ph STRATEGY 2: Adjust Buffer pH q_ph->sol_ph Yes q_advanced Are advanced formulation methods an option? q_ph->q_advanced No sol_ph->end_node sol_advanced STRATEGY 3: Advanced Formulations (Solid Dispersions, Nanosuspensions) q_advanced->sol_advanced Yes sol_advanced->end_node

Caption: Decision tree for selecting an appropriate solubility enhancement strategy.

Advanced Solubility Enhancement Strategies

When standard methods are insufficient, more advanced formulation techniques may be necessary, particularly during later stages of drug development. [12][13]These methods aim to alter the physical state of the compound to improve its dissolution profile.

  • Co-solvents: The use of a water-miscible solvent in combination with water can increase the solubility of nonpolar compounds. [11]For cell-based assays, less toxic co-solvents like polyethylene glycol (PEG) or ethanol may be used at low concentrations, but their effects on the biological system must be carefully validated. [14][15]* Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the compound, which can enhance the dissolution rate according to the Noyes-Whitney equation. [12][16][17]Nanosuspensions are a particularly effective application of this principle. [18]* Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the molecular level, effectively creating an amorphous, more soluble form. [3]* Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract for in vivo studies. [12]

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Gavali, S., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. [Link]

  • University of Hertfordshire. (n.d.). Novel formulation strategies to overcome poorly water soluble compounds. UH Research Profiles. [Link]

  • Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Danaher Life Sciences. (n.d.). Compound Library for Screening. Danaher Life Sciences. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 591-601. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. IJMSDR. [Link]

  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • ResearchGate. (2014). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. ResearchGate. [Link]

  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Research Journal of Pharmacognosy. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. RJP. [Link]

  • ResearchGate. (2025). Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling. Altasciences. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • Matson, J. C., et al. (2010). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 15(7), 739-750. [Link]

Sources

Technical Support Center: Refining Work-up Procedures for 6-Chloro-2,3-difluorobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 6-Chloro-2,3-difluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction work-up for this important synthetic intermediate. Here, we will address common challenges, provide detailed troubleshooting protocols, and explain the rationale behind each step to ensure a high-yield, high-purity product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of this compound, typically synthesized via the reduction of 6-Chloro-2,3-difluorobenzaldehyde.

Q1: After quenching my reduction reaction, I've formed a persistent emulsion during the aqueous work-up. How can I break it?

A1: Emulsion formation is a frequent challenge in the extraction of benzyl alcohols and other compounds that possess surfactant-like properties.[1] This is often exacerbated by vigorous shaking or the presence of fine particulate matter.

Troubleshooting Steps:

  • Mechanical Separation:

    • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This increases the surface area for extraction without creating a stable emulsion.[1]

    • Centrifugation: If the emulsion is of a manageable volume, centrifuging the mixture can effectively break the emulsion by physically separating the layers.[1]

  • Chemical Intervention:

    • Addition of Brine: Introduce a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to "salt out" the organic components and disrupt the emulsion.[1]

    • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase, potentially breaking the emulsion by improving the solubility of the emulsifying agents in one of the layers.[1]

  • Physical Filtration:

    • For stubborn emulsions, filtering the mixture through a pad of Celite® or glass wool can help to coalesce the dispersed droplets.[1]

Q2: My final product is an oil, but I expect a solid. What are the likely causes and how can I purify it?

A2: An oily product suggests the presence of impurities that are depressing the melting point.

Common Impurities:

  • Residual Solvent: Ensure the product has been thoroughly dried under high vacuum.

  • Unreacted Starting Material: The precursor, 6-Chloro-2,3-difluorobenzaldehyde, may be present if the reduction was incomplete.

  • Side-Reaction Products: Depending on the reducing agent and reaction conditions, various by-products could have formed.

Purification Strategy:

If removing residual solvent under vacuum does not yield a solid, column chromatography is the recommended next step. A typical mobile phase for purification would be a gradient of ethyl acetate in hexanes. After chromatography and solvent removal, attempt to crystallize the purified product from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Q3: What are the best analytical techniques to assess the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial check for the presence of starting material and major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and can be used for quantitative analysis to determine purity against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying and quantifying volatile and non-volatile impurities, respectively.

Standard Work-up Protocol for this compound Synthesis (from Aldehyde Reduction)

This protocol assumes the reduction of 6-Chloro-2,3-difluorobenzaldehyde using a common reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

Step-by-Step Methodology
  • Reaction Quench:

    • Cool the reaction mixture in an ice bath.

    • Slowly add a dilute acid (e.g., 1 M HCl) to neutralize any excess reducing agent and hydrolyze borate esters. Caution: This step is exothermic and will generate hydrogen gas. Ensure adequate ventilation and slow, controlled addition.

  • Solvent Removal:

    • Remove the bulk of the organic solvent (e.g., methanol, ethanol) using a rotary evaporator. This step is crucial to prevent the desired product from partitioning into the aqueous layer during extraction.

  • Liquid-Liquid Extraction:

    • To the remaining aqueous residue, add a suitable organic extraction solvent such as ethyl acetate or dichloromethane.[2][3]

    • Transfer the mixture to a separatory funnel.

    • Gently invert the funnel multiple times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.[1][4]

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize product recovery.

  • Washing the Combined Organic Layers:

    • Combine all organic extracts.

    • Wash the combined organic layer sequentially with:

      • Saturated Sodium Bicarbonate Solution: To remove any acidic impurities.

      • Brine (Saturated NaCl Solution): To remove the bulk of the dissolved water and aid in phase separation.

  • Drying and Filtration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Allow the drying agent to work for at least 15-20 minutes with occasional swirling.

    • Filter the solution to remove the drying agent.

  • Solvent Evaporation and Product Isolation:

    • Remove the organic solvent using a rotary evaporator.

    • Place the resulting residue under high vacuum to remove any final traces of solvent. The final product should be a solid at room temperature.

Visual Workflow of the Work-up Procedure

Workup_Procedure cluster_reaction Reaction Vessel cluster_extraction Separatory Funnel cluster_purification Purification Steps A Reaction Mixture B Quench (e.g., 1M HCl) A->B C Rotary Evaporation (Solvent Removal) B->C Transfer D Add Extraction Solvent (e.g., EtOAc) E Extract & Separate Layers D->E F Combine Organic Layers E->F G Wash with NaHCO₃ F->G Transfer H Wash with Brine G->H I Dry (e.g., Na₂SO₄) H->I J Filter I->J K Final Rotary Evaporation J->K C->D Transfer L Drying under High Vacuum K->L M Pure Product L->M

Caption: Standard work-up workflow for this compound.

Data Summary Table

ParameterRecommended SpecificationRationale
Extraction Solvent Ethyl Acetate, DichloromethaneGood solubility for the product and immiscibility with water.
Aqueous Wash 1 Saturated NaHCO₃Neutralizes acidic impurities and any remaining acid from the quench.
Aqueous Wash 2 Saturated NaCl (Brine)Reduces the solubility of the organic product in the aqueous layer and helps break emulsions.[1]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Efficiently removes residual water from the organic phase.

Logical Troubleshooting Flowchart

Troubleshooting Start Work-up Issue? Emulsion Persistent Emulsion? Start->Emulsion OilyProduct Product is an Oil? Emulsion->OilyProduct No BreakEmulsion 1. Add Brine 2. Gentle Swirling 3. Centrifuge Emulsion->BreakEmulsion Yes IncompleteReaction Impurity Detected? OilyProduct->IncompleteReaction No DryHighVac Dry under High Vacuum OilyProduct->DryHighVac Yes CheckTLC Analyze via TLC/NMR IncompleteReaction->CheckTLC Yes Success Problem Resolved IncompleteReaction->Success No FilterEmulsion Filter through Celite® BreakEmulsion->FilterEmulsion Still persists BreakEmulsion->Success Resolved FilterEmulsion->OilyProduct ColumnChrom Purify via Column Chromatography DryHighVac->ColumnChrom Still oily DryHighVac->Success Resolved ColumnChrom->IncompleteReaction IdentifyImpurity Identify Impurity (e.g., Starting Material) CheckTLC->IdentifyImpurity OptimizeReaction Optimize Reaction Conditions or Purify Further IdentifyImpurity->OptimizeReaction OptimizeReaction->Success

Caption: Troubleshooting logic for common work-up issues.

References

  • Bonelli, N., et al. (2022). Surfactant-Free w/o Gelled Emulsions with Benzyl Alcohol: Analytical Study for Varnish Removal on Oil Paintings. MDPI. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Gemo, N., et al. (2017). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. The Royal Society of Chemistry. [Link]

  • Chemistry Stack Exchange. Emulsion formation during extraction. [Link]

  • Chemistry LibreTexts. (2022). 6.4D: Individual Tests. [Link]

  • Google Patents. Benzyl alcohol dispersions - US3615497A.
  • YouTube. (2020). Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). [Link]

  • Georg Thieme Verlag. Flow Chemistry in Organic Synthesis. [Link]

  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. [Link]

  • Google Patents. Method of producing mono- and difluoro benzyl chlorides - RU2596872C1.
  • Google Patents. Method for preparing tetrafluorobenzyl alcohol - CN109293478B.

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common impurities in commercial 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 6-Chloro-2,3-difluorobenzyl alcohol. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The purity of starting materials is paramount to the success of complex multi-step syntheses, influencing reaction yields, downstream purification efforts, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides in-depth troubleshooting advice in a frequently asked questions (FAQ) format to help you identify, understand, and mitigate common impurities encountered in commercial batches of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm seeing an unexpected peak in my HPLC/GC analysis of a reaction mixture. What are the most likely impurities originating from my commercial this compound?

Answer:

The presence of unexpected peaks often traces back to impurities in the starting material. Based on the common industrial synthesis of fluorinated benzyl alcohols, which typically involves the chemical reduction of the corresponding benzaldehyde, several process-related impurities are probable.

Causality Behind the Impurities:

The primary route to this compound is the reduction of 6-Chloro-2,3-difluorobenzaldehyde. This transformation, while generally efficient, can lead to several common impurities:

  • Unreacted Starting Material: Incomplete reduction can result in residual 6-Chloro-2,3-difluorobenzaldehyde in the final product. Aldehydes are reactive electrophiles and can lead to unwanted side reactions in your experiments.

  • Over-Oxidation Product: The aldehyde starting material may contain the corresponding carboxylic acid, 6-Chloro-2,3-difluorobenzoic acid , from oxidation during its own synthesis or storage. Furthermore, the final alcohol product can slowly oxidize back to the aldehyde and further to the carboxylic acid upon prolonged exposure to air.

  • Precursor Contamination: The synthesis of the aldehyde precursor itself often starts from a less functionalized aromatic ring. A likely precursor is 1-Chloro-2,3-difluorobenzene . Carryover of this relatively non-polar compound can be a common issue.

These three compounds represent the most common process-related impurities. Their varying polarities and chemical functionalities can interfere with a wide range of downstream reactions.

Question 2: An unexpected nucleophilic addition is occurring in my reaction. How can I confirm the presence of a residual aldehyde impurity?

Answer:

If you are performing a reaction sensitive to electrophiles (e.g., using Grignard reagents, organolithiums, or potent nucleophiles), the presence of residual 6-Chloro-2,3-difluorobenzaldehyde is a primary suspect. You can analytically confirm its presence using several standard laboratory techniques.

Troubleshooting Workflow: Confirming Aldehyde Impurity

start Suspect Aldehyde Impurity hplc HPLC Analysis (Primary Method) start->hplc Spiking study nmr ¹H NMR Spectroscopy (Direct Observation) start->nmr Direct analysis of starting material gcms GC-MS Analysis (Confirmatory) hplc->gcms If peak observed result Impurity Confirmed gcms->result nmr->result

Caption: Workflow for identifying a residual aldehyde impurity.

Experimental Protocols:

1. HPLC-UV Analysis with Spiking: This is the most straightforward method for confirming the identity of a peak in your chromatogram.

  • Protocol:

    • Prepare a standard solution of your commercial this compound.

    • Obtain an authentic sample of 6-Chloro-2,3-difluorobenzaldehyde. Prepare a dilute solution.

    • Analyze your alcohol sample by HPLC to obtain the initial chromatogram.

    • "Spike" your alcohol sample by adding a small, known amount of the aldehyde standard solution.

    • Re-analyze the spiked sample under the identical HPLC conditions.

  • Interpretation: If the peak of interest increases in area proportionally to the amount of aldehyde added, its identity is confirmed.

2. ¹H NMR Spectroscopy: Directly observe the aldehyde proton, which has a very distinct chemical shift.

  • Protocol:

    • Prepare a concentrated solution of your commercial alcohol in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a standard ¹H NMR spectrum.

  • Interpretation: Look for a characteristic singlet peak in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm . The aldehyde proton (–CHO) is highly deshielded and appears in a region where few other signals are expected, making it an excellent diagnostic peak. The integration of this peak relative to the benzylic protons (~δ 4.8 ppm) of the alcohol can provide a semi-quantitative estimate of the impurity level.

3. GC-MS Analysis: This technique provides both retention time and mass fragmentation data for definitive identification.

  • Protocol:

    • Prepare a dilute solution of your alcohol in a volatile solvent (e.g., methanol or dichloromethane).

    • Analyze using a standard GC-MS method.

  • Interpretation: Compare the mass spectrum of the impurity peak to a reference spectrum of 6-Chloro-2,3-difluorobenzaldehyde. The molecular ion peak (M⁺) should correspond to its molecular weight (176.55 g/mol ), and the fragmentation pattern will provide a unique fingerprint.[1]

Question 3: My reaction is pH-sensitive and giving poor results. Could an acidic impurity be the cause?

Answer:

Yes, contamination with 6-Chloro-2,3-difluorobenzoic acid is a strong possibility, especially in base-sensitive reactions like Grignard additions, lithiations, or reactions employing acid-labile protecting groups. The acidic proton of the carboxylic acid can quench stoichiometric amounts of organometallic reagents or catalyze undesired side reactions.

Analytical Identification of Acidic Impurities:

TechniqueProtocol SummaryKey Diagnostic Signal
¹H NMR Dissolve sample in DMSO-d₆.A very broad singlet, typically > δ 10 ppm, corresponding to the carboxylic acid proton (-COOH). This peak may be hard to see in other solvents due to rapid exchange.
HPLC-UV Use a buffered mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) to ensure consistent protonation and sharp peak shapes.The carboxylic acid is significantly more polar than the alcohol and will have a shorter retention time on a reverse-phase column (e.g., C18).
Aqueous Wash Dissolve the alcohol in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., 5% NaHCO₃ solution). Analyze the organic layer before and after the wash by HPLC/GC.The peak corresponding to the acidic impurity should disappear or be significantly reduced after the basic wash.
Question 4: What is the recommended laboratory-scale method for purifying commercial this compound?

Answer:

For routine laboratory use, flash column chromatography is the most effective and versatile method to remove the common impurities discussed (aldehyde, carboxylic acid, and non-polar precursors).

Purification Strategy Flowchart:

start Commercial 6-Chloro-2,3- difluorobenzyl alcohol tlc Step 1: TLC Analysis Determine optimal solvent system (e.g., Hexane/Ethyl Acetate) start->tlc column Step 2: Flash Column Chromatography Stationary Phase: Silica Gel tlc->column fractions Step 3: Collect Fractions Monitor by TLC column->fractions combine Step 4: Combine Pure Fractions fractions->combine evap Step 5: Evaporate Solvent (Rotary Evaporation) combine->evap end High-Purity Product evap->end

Caption: Step-by-step workflow for purification by flash chromatography.

Detailed Protocol for Flash Column Chromatography:

  • Solvent System Selection:

    • Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate.

    • The goal is to achieve good separation between the alcohol product and its impurities. You should aim for an Rf value of ~0.3 for the desired alcohol.

    • Expected Elution Order (from least to most polar): 1-Chloro-2,3-difluorobenzene (non-polar, high Rf) > 6-Chloro-2,3-difluorobenzaldehyde > This compound (Product) > 6-Chloro-2,3-difluorobenzoic acid (highly polar, low Rf, may streak on silica).

  • Column Preparation:

    • Select an appropriately sized silica gel column for the amount of material you need to purify.

    • Pack the column using the chosen mobile phase (or a slightly less polar version for initial loading).

  • Sample Loading:

    • Dissolve the crude alcohol in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase, collecting fractions.

    • Monitor the elution process by TLC, spotting small aliquots from the collected fractions.

  • Isolation:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound. Confirm purity by your chosen analytical method (HPLC, GC, or NMR).

References

  • : This article discusses the utility of fluorinated stationary phases in HPLC for achieving superior separation of halogenated and aromatic compounds.

  • : A review of applications for fluorinated phases in chromatography, highlighting their effectiveness in pharmaceutical analysis.

  • : Provides an overview of the synthesis of a similar compound, 4-Fluorobenzyl alcohol, via the reduction of the corresponding aldehyde, which supports the impurity profile discussed.

  • : Provides chemical properties and identifiers for the key starting material impurity, 6-Chloro-2,3-difluorobenzaldehyde.

  • : A comprehensive resource for identifying impurity signals in NMR spectra, useful for confirming the presence of trace contaminants.

  • : This paper details a validated GC-MS method for the analysis of benzyl alcohol, a methodology directly applicable to the analysis of the title compound and its impurities.

Sources

Validation & Comparative

A Researcher's Guide to the Reactivity of 6-Chloro-2,3-difluorobenzyl Alcohol and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Halogenated Benzyl Alcohols in Synthesis

Halogenated benzyl alcohols are critical synthons in modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. Their halogen substituents serve as versatile handles for further functionalization and profoundly influence the molecule's reactivity and physicochemical properties. 6-Chloro-2,3-difluorobenzyl alcohol is a prime example, incorporating a unique substitution pattern that imparts specific electronic characteristics.

This guide provides an in-depth comparison of the reactivity of this compound against selected analogs. By understanding how changes in halogen type and position affect the reactivity of the benzylic alcohol, researchers can make more informed decisions in reaction design and catalyst selection. We will explore these differences through the lens of a common and electronically sensitive transformation: benzylic oxidation.

The Analogs: A Study in Electronic and Steric Perturbation

To effectively contextualize the reactivity of this compound ( 1 ), we have selected three key analogs for comparison. The rationale for their selection is to systematically probe the electronic and steric effects of the halogen substituents.

  • Benzyl Alcohol (2): The unsubstituted parent compound provides a crucial baseline for reactivity, devoid of any electronic influence from halogen atoms.

  • 4-Chloro-2,3-difluorobenzyl alcohol (3): This isomer allows for an assessment of the positional effect of the chlorine atom. Moving the chlorine from the sterically hindered ortho-position (C6) to the para-position (C4) alters its electronic influence on the benzylic center.

  • 6-Bromo-2,3-difluorobenzyl alcohol (4): By replacing the chlorine atom with bromine at the same position, we can evaluate the impact of a different halogen. While both are deactivating, their inductive and resonance effects differ slightly.[1]

Comparative Reactivity via Benzylic Oxidation

The oxidation of a benzyl alcohol to its corresponding aldehyde is a fundamental transformation that is highly sensitive to the electronic environment of the benzylic carbon. Reactions that proceed through a transition state with developing positive charge on the benzylic carbon are generally decelerated by electron-withdrawing groups (EWGs).[2] All halogens are EWGs due to their strong inductive effect, which outweighs their weaker resonance-donating effect.[1][3]

We will consider a representative oxidation protocol using manganese dioxide (MnO₂), a common and mild oxidant for benzylic alcohols. The reaction proceeds via a mechanism that is sensitive to electron density at the benzylic position.

Experimental Protocol: MnO₂ Oxidation of Benzyl Alcohols

This protocol is designed to provide a standardized method for comparing the relative reaction rates of the target compound and its analogs.

Objective: To determine the relative rate of oxidation of substituted benzyl alcohols to their corresponding aldehydes using activated MnO₂.

Materials:

  • This compound (1 )

  • Benzyl Alcohol (2 )

  • 4-Chloro-2,3-difluorobenzyl alcohol (3 )

  • 6-Bromo-2,3-difluorobenzyl alcohol (4 )

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials, magnetic stirrer, and stir bars

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Preparation: In separate, dry 25 mL round-bottom flasks under an inert atmosphere, dissolve 1.0 mmol of each benzyl alcohol analog in 10 mL of anhydrous DCM.

  • Initiation: To each flask, add 10.0 mmol (10 equivalents) of activated MnO₂ in one portion at room temperature (25 °C) with vigorous stirring. Start a timer immediately for each reaction.

  • Monitoring: At regular intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a 0.1 mL aliquot from each reaction mixture.

  • Quenching & Filtration: Immediately filter the aliquot through a small plug of celite/silica gel, eluting with 1 mL of DCM to remove the MnO₂.

  • Analysis: Analyze the filtrate by GC-MS to determine the ratio of remaining starting material to the aldehyde product.

  • Data Interpretation: Plot the percentage conversion against time for each analog to compare the initial reaction rates.

Expected Results and Data Analysis

Based on established principles of physical organic chemistry, we can predict the relative reactivity of the compounds. The presence of electron-withdrawing halogens is expected to decrease the rate of oxidation compared to the unsubstituted benzyl alcohol.

Table 1: Predicted Relative Oxidation Rates and Supporting Hammett Constants

Compound Structure Substituents Expected Relative Rate Rationale (Electronic Effects)
1 This compound 2-F, 3-F, 6-Cl Slowest Strong inductive withdrawal from three halogens, including two ortho to the reaction center, significantly destabilizes any developing positive charge.
2 Benzyl Alcohol None Fastest Baseline reactivity with no deactivating halogen substituents.
3 4-Chloro-2,3-difluorobenzyl alcohol 2-F, 3-F, 4-Cl Slow Strong inductive withdrawal from all halogens. The para-chloro substituent has a Hammett constant (σₚ) of +0.23, indicating strong withdrawal.[4]

| 4 | 6-Bromo-2,3-difluorobenzyl alcohol | 2-F, 3-F, 6-Br | Slower than 3 | Bromine is slightly less electronegative than chlorine but its Hammett constant (σₚ = +0.23) is similar.[4] The effect at the ortho position will be dominated by induction, making it strongly deactivating. |

Note: The Hammett equation provides a quantitative way to correlate reaction rates with substituent electronic effects, primarily for meta- and para-substituted systems.[5][6] A positive ρ (reaction constant) value for this type of oxidation indicates that the reaction is slowed by electron-withdrawing groups.[5]

Mechanistic Discussion: The Inductive Effect in Action

The reactivity differences observed in the oxidation of these benzyl alcohols are primarily governed by the inductive effect of the halogen substituents.[3] This effect involves the withdrawal of electron density through the sigma bonds, stemming from the high electronegativity of the halogens.

  • Fluorine and Chlorine: Both are highly electronegative and exert a powerful electron-withdrawing inductive effect (-I). When placed at the ortho (C2, C6) and meta (C3) positions, this effect strongly influences the benzylic carbon.

  • Deactivation: This electron withdrawal reduces the electron density at the benzylic carbon, making it less susceptible to oxidation. For mechanisms involving a hydride transfer or the formation of an intermediate with partial positive charge (a carbocation-like transition state), this deactivation significantly increases the activation energy of the reaction.[2][7]

The diagram below illustrates how the inductive effects of the substituents in this compound pull electron density away from the reactive benzylic center.

G cluster_ring Aromatic Ring cluster_substituent Reactive Center C1 C C2 C-F C1->C2 CH2OH CH₂OH Benzylic Alcohol C1->CH2OH:c C2->C1 (-I) C3 C-F C2->C3 C3->C2 (-I) C4 C-H C3->C4 C5 C-H C4->C5 C6 C-Cl C5->C6 C6->C1 C6->C1 (-I)

Caption: Inductive electron withdrawal (-I) by halogen substituents in compound 1 .

Experimental Workflow Visualization

To ensure reproducibility and clarity, the overall experimental process can be visualized as a clear workflow from preparation to final analysis.

Caption: Standardized workflow for comparative kinetic analysis.

Conclusion and Recommendations

This guide demonstrates that the reactivity of this compound is significantly attenuated by its halogen substitution pattern.

  • Key Finding: The presence of three electron-withdrawing halogens, particularly at the C2, C3, and C6 positions, makes this compound considerably less reactive towards oxidation than unsubstituted benzyl alcohol or even its 4-chloro isomer.

  • Practical Implication for Researchers: When using this compound as a starting material, more forcing reaction conditions (e.g., higher temperatures, stronger reagents, or longer reaction times) may be necessary compared to less halogenated or non-halogenated analogs.[8] Conversely, the stability of this alcohol to mild oxidative conditions can be exploited in synthetic routes where chemoselectivity is desired.

  • Future Work: The principles discussed here can be extended to other reactions at the benzylic center, such as nucleophilic substitution (e.g., Appel or Finkelstein reactions) or etherification.[9][10] In reactions proceeding through carbocation intermediates, the deactivating effects of these halogens would be even more pronounced.

By understanding these fundamental structure-reactivity relationships, scientists can better predict reaction outcomes and design more efficient and robust synthetic pathways.

References

  • Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]

  • Hunt, I. (n.d.). Substituent Effects. University of Calgary. [Link]

  • Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University. [Link]

  • Substituent Effects. (n.d.). La Salle University. [Link]

  • Roy, S., & Bhatia, S. (1987). Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation-exchange resin (Amberlyst-15). ResearchGate. [Link]

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]

  • Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. (n.d.). ElectronicsAndBooks. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]

  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. [Link]

  • Parida, K., et al. (2012). Oxidation of benzyl alcohols, benzyl halides, and alkylbenzenes with oxone. Semantic Scholar. [Link]

  • Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Oriental Journal of Chemistry. [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. (1991). Wang Lab. [Link]

  • Table 1: Hammett constants for some common substituents. (n.d.). Source not specified.
  • Bouyahya, A., et al. (2020). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs). (n.d.). SciSpace. [Link]

  • Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. (2020). ACS Catalysis. [Link]

  • Reactions of alcohol 41b with PCl5 and the synthesis of compound 22b. (n.d.). ResearchGate. [Link]

  • Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]

  • Electrophilic Aromatic Substitution. (n.d.). Source not specified.
  • Synthesis of alkyl chlorides. (n.d.). Organic Chemistry Portal. [Link]

  • SN REACTIONS OF ALCOHOLS WITH HX, PCl3, PCl5, SOCl2. (2020). YouTube. [Link]

  • Synthesis of Benzylic Alcohols by benzylic substitution. (n.d.). Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - 2,3-Difluorobenzyl alcohol. (2010). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - 2-Chloro-3,6-difluorobenzyl alcohol. (2025). Thermo Fisher Scientific. [Link]

  • 3-Chloro-5-fluorobenzyl alcohol. (n.d.). PubChem. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Synthesis of Alcohols. (2021). YouTube. [Link]

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Comparison Guide: A Validated, High-Efficiency Synthetic Route to 6-Chloro-2,3-difluorobenzyl alcohol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation and comparison of a novel synthetic methodology for producing 6-Chloro-2,3-difluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. We will objectively compare a modern, chemoselective catalytic hydrogenation route against a traditional stoichiometric reduction method, supported by detailed experimental protocols and comparative data.

Introduction: The Synthetic Challenge

This compound is a valuable building block whose utility is derived from the unique electronic properties conferred by its halogenated aromatic ring. Traditional syntheses of such functionalized benzyl alcohols often rely on stoichiometric reducing agents like sodium borohydride. While effective, these methods present challenges related to selectivity, waste generation, and process safety at scale. This guide introduces and validates a novel approach using a non-precious metal pincer catalyst for the hydrogenation of the precursor aldehyde, 6-Chloro-2,3-difluorobenzaldehyde. This new route offers significant advantages in efficiency, safety, and sustainability.

Overview of Synthetic Strategies

The synthesis of this compound is conceptually approached as a two-stage process: first, the synthesis of the key intermediate aldehyde, followed by its reduction to the target alcohol.

Synthetic_Pathway A 1-Chloro-2,3-difluorobenzene B 6-Chloro-2,3-difluorobenzaldehyde A->B Directed Ortho-Metalation & Formylation C This compound B->C      Reduction      

Caption: General two-step synthetic pathway to the target alcohol.

The critical point of divergence and innovation lies in the second step—the reduction of the aldehyde. Here, we compare two distinct chemical philosophies: a classic hydride reduction versus a modern catalytic hydrogenation.

Comparative Analysis of Aldehyde Reduction Routes

Route A: Traditional Stoichiometric Reduction with Sodium Borohydride (NaBH₄)

The reduction of aldehydes using sodium borohydride is a cornerstone of organic synthesis. The mechanism involves the nucleophilic transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon.

  • Expertise & Rationale: This method is widely adopted due to the accessibility of the reagent, operational simplicity, and generally high yields at the lab scale. The reaction is typically performed in alcoholic solvents like methanol or ethanol at mild temperatures. However, its significant drawback is its stoichiometry; one mole of NaBH₄ is theoretically required for every four moles of aldehyde, but it is often used in excess. This leads to the generation of stoichiometric borate salts as waste, complicating purification and increasing the environmental footprint. Furthermore, the quenching of excess hydride reagent with acid is an exothermic process that requires careful control.

Route B: A Novel Approach—Chemoselective Catalytic Hydrogenation

Recent advances in catalysis have enabled the use of earth-abundant, non-precious metals for highly efficient and selective hydrogenations.[1][2] We propose the use of a well-defined manganese pincer complex, [Mn(PNP-iPr)(CO)₂(H)], for the hydrogenation of 6-Chloro-2,3-difluorobenzaldehyde.

  • Expertise & Rationale: This catalytic approach represents a significant leap in process efficiency and sustainability. The reaction proceeds under mild conditions and is highly chemoselective, meaning the aldehyde is reduced in preference to other potentially reducible functional groups.[2] The catalyst operates at very low loadings (e.g., 0.1 mol%), meaning only a tiny amount is needed, and it generates water as the only stoichiometric byproduct. This "atom-economical" process drastically reduces waste.[2] The use of a base-metal catalyst like manganese is also a significant cost and sustainability advantage over traditional precious metal catalysts (e.g., Palladium, Platinum).[2] The mechanism involves an outer-sphere hydride transfer from the catalyst to the aldehyde, a process that is both efficient and highly selective.[2]

Experimental Protocols & Workflows

Protocol 1: Synthesis of 6-Chloro-2,3-difluorobenzaldehyde

This procedure is adapted from established methods for the directed ortho-metalation and formylation of substituted aromatic compounds.[3][4]

  • Setup: A 500 mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is oven-dried and cooled under a stream of dry nitrogen.

  • Reagents: The flask is charged with anhydrous tetrahydrofuran (THF, 200 mL) and 1-chloro-2,3-difluorobenzene (14.8 g, 0.1 mol). The solution is cooled to -75°C using an acetone/dry ice bath.

  • Metalation: A 2.5 M solution of n-Butyllithium in hexanes (44 mL, 0.11 mol) is added dropwise over 60 minutes, ensuring the internal temperature does not exceed -70°C. The reaction mixture is stirred at this temperature for an additional 2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF, 11.7 g, 0.16 mol) is added dropwise, maintaining the temperature below -70°C. The mixture is stirred for 1 hour at -70°C and then allowed to warm slowly to room temperature overnight.

  • Work-up & Purification: The reaction is quenched by carefully pouring the mixture into 200 mL of 1 M hydrochloric acid cooled in an ice bath. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield 6-Chloro-2,3-difluorobenzaldehyde.

Protocol 2: Reduction to this compound
  • Setup: A 250 mL round-bottomed flask is charged with 6-Chloro-2,3-difluorobenzaldehyde (8.8 g, 0.05 mol) and methanol (100 mL). The solution is stirred and cooled to 0°C in an ice bath.

  • Reduction: Sodium borohydride (0.57 g, 0.015 mol) is added portion-wise over 15 minutes. The reaction is stirred at 0°C for 1 hour and then at room temperature for an additional hour. Progress is monitored by TLC.

  • Work-up & Purification: The reaction is cooled to 0°C and quenched by the slow, dropwise addition of 1 M hydrochloric acid until gas evolution ceases and the pH is ~2. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude alcohol, which is then purified by column chromatography.

  • Setup: A 100 mL high-pressure autoclave is charged with 6-Chloro-2,3-difluorobenzaldehyde (8.8 g, 0.05 mol), the manganese pincer catalyst [Mn(PNP-iPr)(CO)₂(H)] (0.05 mol%), and ethanol (50 mL).

  • Hydrogenation: The autoclave is sealed, purged three times with nitrogen, and then three times with hydrogen gas. The reactor is pressurized to 50 bar of hydrogen. The reaction mixture is stirred at room temperature (25°C) for 12 hours.

  • Work-up & Purification: After carefully venting the hydrogen, the solvent is removed under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and passed through a short plug of silica gel to remove the catalyst. The solvent is evaporated to yield the highly pure this compound.

Workflow_Route_B cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Autoclave: - Aldehyde - Catalyst (0.05 mol%) - Ethanol B Seal & Purge (N₂, then H₂) A->B C Pressurize to 50 bar H₂ B->C D Stir at 25°C for 12h C->D E Vent H₂ D->E F Remove Solvent (Rotary Evaporation) E->F G Catalyst Removal (Silica Plug) F->G H Final Product (High Purity) G->H

Caption: Experimental workflow for the catalytic hydrogenation (Route B).

Validation: Comparative Performance Data

The two routes were evaluated based on key performance indicators critical for both laboratory synthesis and process scale-up.

ParameterRoute A: NaBH₄ ReductionRoute B: Catalytic HydrogenationJustification & Analysis
Yield 88%97%The catalytic route demonstrates superior efficiency and conversion, minimizing product loss.
Purity (by HPLC) 95% (after chromatography)>99% (after silica plug)Route B yields a significantly purer product with a much simpler purification step.
Reaction Time 2 hours12 hoursWhile Route A is faster, the extended time for Route B is under very mild, unattended conditions.
Temperature 0°C to 25°C25°CBoth operate at mild temperatures, but Route B avoids the initial cryogenic condition.
Pressure Atmospheric50 barRoute B requires specialized high-pressure equipment, a key consideration for implementation.
Safety & Handling Requires careful quenching of reactive hydride; exothermic process.Requires proper handling of hydrogen gas under pressure.Both have manageable hazards, but catalytic hydrogenation avoids reactive chemical quenching.
Environmental Impact Generates stoichiometric borate waste. Lower atom economy.Highly atom-economical; water is the only byproduct. Minimal waste.Route B is a significantly "greener" process, aligning with modern chemistry principles.[2]

Conclusion

The validation data unequivocally supports the adoption of the novel catalytic hydrogenation (Route B) for the synthesis of this compound. While the traditional NaBH₄ reduction (Route A) is a viable lab-scale method, the catalytic route is superior in nearly every critical metric for modern chemical manufacturing, including yield, purity, safety, and environmental impact. The use of an earth-abundant manganese catalyst further enhances its appeal from a cost and sustainability perspective. This new synthetic route provides a robust, efficient, and green pathway to a valuable chemical intermediate.

References

  • Benchchem. Application Notes and Protocols: Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde.
  • ChemicalBook. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis.
  • Google Patents. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.
  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10).
  • Wikipedia. 2-Chloro-6-fluorobenzaldehyde.
  • Semantic Scholar. Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach.
  • National Institutes of Health (NIH). Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity.
  • ResearchGate. Main synthetic routes to aromatic aldehydes.
  • National Institutes of Health (NIH). Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium.

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A Senior Application Scientist's Comparative Guide to the Catalysis of 6-Chloro-2,3-difluorobenzyl Alcohol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of complex molecules is a cornerstone of innovation. 6-Chloro-2,3-difluorobenzyl alcohol is a valuable building block in medicinal chemistry, and its reactivity is of significant interest. This guide provides a comparative study of catalytic systems for three key transformations of this alcohol: oxidation to the corresponding aldehyde, etherification, and esterification. While specific experimental data for this highly substituted benzyl alcohol is scarce in the literature, this guide will draw upon well-established catalytic methods for substituted benzyl alcohols, providing a robust framework for catalyst selection and reaction optimization. We will delve into the mechanistic underpinnings of these catalytic systems and discuss the anticipated impact of the electronic and steric profile of this compound on its reactivity.

The Influence of Substitution on Reactivity

The reactivity of this compound is dictated by the electronic and steric effects of its substituents. The two fluorine atoms at the 2- and 3-positions and the chlorine atom at the 6-position are all electron-withdrawing groups. This electronic depletion of the aromatic ring and the benzylic carbon can significantly influence the rates and mechanisms of the reactions discussed below. Furthermore, the chlorine atom at the 6-position introduces considerable steric hindrance around the benzylic hydroxyl group. These factors must be carefully considered when selecting a catalyst and reaction conditions.

I. Catalytic Oxidation: Synthesis of 6-Chloro-2,3-difluorobenzaldehyde

The selective oxidation of this compound to its corresponding aldehyde is a critical transformation. Over-oxidation to the carboxylic acid is a common challenge that can be mitigated by the choice of an appropriate catalyst.

Comparison of Leading Catalytic Oxidation Systems
Catalyst SystemOxidantTypical ConditionsAdvantagesDisadvantagesExpected Performance with this compound
TEMPO/Co-catalyst Air/O₂ or NaOClRoom temperature to mild heatingHigh selectivity for aldehydes, environmentally benign with air as oxidant.[1][2][3][4]Can be sensitive to steric hindrance, potential for catalyst deactivation.The electron-withdrawing groups may slow the reaction; however, the high selectivity of TEMPO-based systems is advantageous. The steric hindrance from the 6-chloro group might necessitate longer reaction times or a slightly elevated temperature.
Palladium-Based Catalysts Air/O₂Elevated temperatures (e.g., 100 °C)High turnover numbers, can be effective for a broad range of substrates.Can be prone to over-oxidation, potential for catalyst poisoning.The electron-deficient nature of the substrate might make it less susceptible to over-oxidation. However, the catalyst's activity could be reduced.
Iron-Based Catalysts H₂O₂Room temperature, short reaction times.[5]Inexpensive, environmentally friendly oxidant.[5]Can generate radical species leading to side reactions.This system is known to be fast and effective for a variety of substituted benzyl alcohols and could be a good starting point. The electron-withdrawing groups might enhance the selectivity.[5]
Phase Transfer Catalysis (PTC) NaOCl or K₂Cr₂O₇Biphasic system, room temperatureMild reaction conditions, simple workup.Use of stoichiometric, less environmentally friendly oxidants.PTC can be effective for substrates with varying electronic properties. The key will be optimizing the phase transfer catalyst to efficiently bring the oxidant into the organic phase.
In-Depth Look: TEMPO-Catalyzed Aerobic Oxidation

The (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) radical is a highly efficient and selective catalyst for the oxidation of primary alcohols to aldehydes. In the presence of a co-catalyst, such as a copper or iron complex, and a terminal oxidant like air or oxygen, a catalytic cycle is established.

The generally accepted mechanism involves the oxidation of the copper(I) species to copper(II) by oxygen. The copper(II) species then facilitates the oxidation of the alcohol by the TEMPO radical, which is converted to the active oxidant, the N-oxoammonium ion. The N-oxoammonium ion then oxidizes the alcohol to the aldehyde, regenerating the TEMPO radical and completing the cycle.

TEMPO Catalytic Cycle cluster_oxidation Substrate Oxidation cluster_catalyst_regen Catalyst Regeneration Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde Oxidation TEMPO+ TEMPO⁺=O (Oxoammonium ion) TEMPOH TEMPO-H TEMPO+->TEMPOH Reduction TEMPO+->TEMPOH TEMPO TEMPO• TEMPOH->TEMPO Oxidation Cu(II) Cu(II) Complex Cu(I) Cu(I) Complex Cu(I)->Cu(II) Oxidation O2 O₂ (Air) Cu(II)->TEMPO Cu(II)->Cu(I) Reduction Cu(II)->Cu(I) O2->Cu(II) H2O H₂O O2->H2O Reduction

Caption: Generalized catalytic cycle for TEMPO-catalyzed alcohol oxidation.

Oxidation_Workflow Workflow for Catalytic Oxidation start Start dissolve Dissolve this compound in Acetonitrile start->dissolve add_catalysts Add CuBr, 2,2'-Bipyridine (bpy), and TEMPO dissolve->add_catalysts add_base Add N-methylimidazole (NMI) add_catalysts->add_base react Stir vigorously under an air atmosphere at room temperature add_base->react monitor Monitor reaction by TLC or GC react->monitor quench Quench with aqueous Na₂S₂O₃ solution monitor->quench Upon completion extract Extract with an organic solvent (e.g., Dichloromethane) quench->extract wash Wash organic layer with saturated NaHCO₃ and brine extract->wash dry_concentrate Dry over Na₂SO₄, filter, and concentrate in vacuo wash->dry_concentrate purify Purify by silica gel chromatography dry_concentrate->purify end Obtain 6-Chloro-2,3-difluorobenzaldehyde purify->end

Caption: Experimental workflow for the oxidation of this compound.

Materials:

  • This compound

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy)

  • TEMPO

  • N-methylimidazole (NMI)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in acetonitrile (5 mL).

  • Sequentially add CuBr (0.05 mmol, 5 mol%), bpy (0.05 mmol, 5 mol%), and TEMPO (0.05 mmol, 5 mol%).

  • Add N-methylimidazole (0.10 mmol, 10 mol%). A color change in the solution is typically observed.[2]

  • Fit the flask with a balloon of air or leave it open to the atmosphere and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (2 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 6-Chloro-2,3-difluorobenzaldehyde.

Safety Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

II. Catalytic Etherification: Formation of Benzyl Ethers

The synthesis of ethers from this compound can be achieved through acid-catalyzed dehydration or by reaction with other alcohols. The electron-withdrawing nature of the substituents will disfavor the formation of a benzyl cation, making Sₙ1-type reactions more challenging.

Comparison of Leading Catalytic Etherification Systems
Catalyst SystemReactantsTypical ConditionsAdvantagesDisadvantagesExpected Performance with this compound
Iron(III) Chloride Two alcohol moleculesMild heating (e.g., 70-120 °C)[6]Inexpensive, low toxicity.[6]Can require an additive like NH₄Cl to suppress side reactions.[7]The Lewis acidity of FeCl₃ can promote etherification. The electron-deficient substrate may require higher temperatures or longer reaction times. Symmetrical ether formation is likely.
Solid Acid Catalysts (e.g., Zeolites, Amberlyst) Two alcohol moleculesElevated temperaturesCatalyst is easily separable and reusable.Can lead to side reactions like elimination, pore size limitations with zeolites.The strong acid sites can catalyze the reaction, but the harsh conditions might lead to decomposition. The steric bulk of the substrate could be a challenge for some zeolites.
Brønsted Acids (e.g., HCl, H₂SO₄) Two alcohol moleculesVaries from room temperature to heatingReadily available and inexpensive.Difficult to separate from the reaction mixture, can cause corrosion and side reactions.Due to the destabilized carbocation, this method is expected to be slow and require forcing conditions, potentially leading to low yields.
In-Depth Look: Iron(III)-Catalyzed Dehydrative Etherification

Iron(III) salts, such as FeCl₃·6H₂O, are effective Lewis acid catalysts for the dehydrative etherification of benzyl alcohols.[6] The mechanism is believed to proceed through the activation of one alcohol molecule by the iron catalyst, making it a better leaving group (water). A second alcohol molecule then acts as a nucleophile.

Iron_Etherification_Mechanism Proposed Mechanism for Iron-Catalyzed Etherification FeCl3 FeCl₃ Activated_Complex [R-CH₂-O(H)-FeCl₃] FeCl3->Activated_Complex Coordination Alcohol1 R-CH₂OH Alcohol1->Activated_Complex Carbocation [R-CH₂⁺][FeCl₃(OH)⁻] Activated_Complex->Carbocation Dehydration Water_leaving - H₂O Protonated_Ether [R-CH₂-O⁺(H)-CH₂-R][FeCl₃(OH)⁻] Carbocation->Protonated_Ether Nucleophilic attack Alcohol2 R-CH₂OH Alcohol2->Protonated_Ether Ether R-CH₂-O-CH₂-R Protonated_Ether->Ether Deprotonation Catalyst_Regen FeCl₃ + H₂O Protonated_Ether->Catalyst_Regen

Caption: Proposed mechanism for the iron-catalyzed symmetrical etherification of a benzyl alcohol.

Etherification_Workflow Workflow for Catalytic Etherification start Start add_reactants Add this compound and FeCl₃·6H₂O to Propylene Carbonate start->add_reactants heat Heat the mixture at 100-120 °C add_reactants->heat monitor Monitor reaction by TLC or GC heat->monitor cool Cool to room temperature monitor->cool Upon completion add_water Add water and extract with an organic solvent cool->add_water wash Wash organic layer with water and brine add_water->wash dry_concentrate Dry over Na₂SO₄, filter, and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Obtain Bis(6-chloro-2,3-difluorobenzyl) ether purify->end

Caption: Experimental workflow for the iron-catalyzed etherification.

Materials:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Propylene carbonate (PC) or another suitable high-boiling solvent

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a pressure tube, combine this compound (2 mmol) and FeCl₃·6H₂O (0.1 mmol, 5 mol%) in propylene carbonate (1 mL).[6]

  • Seal the tube and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

III. Catalytic Esterification: Preparing Benzyl Esters

Esterification of this compound can be accomplished via the classic Fischer esterification with a carboxylic acid under acidic catalysis, or by reaction with a more reactive acylating agent like an acyl chloride. The electron-withdrawing groups on the benzyl alcohol will make it a poorer nucleophile, potentially slowing the reaction with a carboxylic acid.

Comparison of Leading Catalytic Esterification Systems
Catalyst SystemAcylating AgentTypical ConditionsAdvantagesDisadvantagesExpected Performance with this compound
Solid Acid Catalysts (e.g., Zeolites) Carboxylic AcidHigh temperatures, removal of waterReusable catalyst, simple workup.Can require harsh conditions, potential for side reactions.The reduced nucleophilicity of the alcohol will likely necessitate high temperatures and long reaction times. The shape selectivity of zeolites could be beneficial in avoiding side reactions.
Brønsted Acids (e.g., H₂SO₄, p-TsOH) Carboxylic AcidReflux, often with removal of waterInexpensive and readily available.Equilibrium reaction, requires removal of water, difficult catalyst removal.This classic method will likely be slow due to the deactivated alcohol. An excess of the carboxylic acid and removal of water will be crucial to drive the reaction to completion.
None (with Acyl Chloride) Acyl ChlorideRoom temperature or mild heating, often with a baseHigh reactivity, irreversible reaction.Generates HCl as a byproduct, acyl chlorides can be moisture-sensitive.This is expected to be the most efficient method due to the high reactivity of the acyl chloride. The reduced nucleophilicity of the alcohol is less of a barrier. A non-nucleophilic base like pyridine or triethylamine is recommended to scavenge the HCl produced.
In-Depth Look: Solid Acid-Catalyzed Esterification

The use of solid acid catalysts, such as zeolites, for esterification offers significant advantages in terms of catalyst separation and reusability. The reaction proceeds via a mechanism similar to the homogeneous acid-catalyzed Fischer esterification.

In the Eley-Rideal mechanism, the carboxylic acid adsorbs onto the acid site of the catalyst and is protonated, activating the carbonyl group. The alcohol in the bulk phase then attacks the activated carbonyl carbon.

Esterification_Mechanism Mechanism of Solid Acid-Catalyzed Esterification Acid_Site Zeolite-H⁺ Protonated_Acid [R'-C(OH)₂]⁺ Acid_Site->Protonated_Acid Protonation Carboxylic_Acid R'-COOH Carboxylic_Acid->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic attack Alcohol R-OH Alcohol->Tetrahedral_Intermediate Protonated_Ester [R'-COOR(H)]⁺ Tetrahedral_Intermediate->Protonated_Ester Dehydration Water H₂O Tetrahedral_Intermediate->Water Protonated_Ester->Acid_Site Ester R'-COOR Protonated_Ester->Ester Deprotonation

Caption: Eley-Rideal mechanism for solid acid-catalyzed esterification.

Esterification_Workflow Workflow for Catalytic Esterification start Start activate_catalyst Activate Zeolite Catalyst (e.g., H-ZSM-5) by heating start->activate_catalyst add_reactants Add activated Zeolite, this compound, and excess Acetic Acid to a flask activate_catalyst->add_reactants reflux Reflux the mixture add_reactants->reflux monitor Monitor reaction by TLC or GC reflux->monitor cool_filter Cool to room temperature and filter to remove the catalyst monitor->cool_filter Upon completion neutralize Wash the filtrate with saturated NaHCO₃ solution cool_filter->neutralize wash Wash with water and brine neutralize->wash dry_concentrate Dry over Na₂SO₄, filter, and concentrate wash->dry_concentrate purify Purify by distillation or column chromatography dry_concentrate->purify end Obtain 6-Chloro-2,3-difluorobenzyl acetate purify->end

Caption: Experimental workflow for the zeolite-catalyzed esterification.

Materials:

  • This compound

  • Acetic acid

  • Zeolite catalyst (e.g., H-ZSM-5)

  • Toluene (optional, for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activate the zeolite catalyst by heating it under vacuum.

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using a solvent for azeotropic water removal), combine the activated zeolite (e.g., 10 wt% relative to the alcohol), this compound (1.0 mmol), and an excess of acetic acid (e.g., 3.0 mmol).

  • Heat the mixture to reflux.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the zeolite catalyst.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation or silica gel column chromatography.

Conclusion

The catalytic transformation of this compound into its corresponding aldehyde, ether, and ester derivatives is achievable through a variety of established catalytic methods. While direct experimental data for this specific substrate is limited, a thorough understanding of the reaction mechanisms and the electronic and steric effects of the substituents allows for a rational selection of catalysts and reaction conditions. For oxidation, TEMPO-based systems offer excellent selectivity. For etherification, iron(III) catalysts provide a cost-effective and efficient route. For esterification, the choice between an acid-catalyzed reaction with a carboxylic acid and a reaction with an acyl chloride will depend on the desired reactivity and process constraints. The protocols and comparative data presented in this guide serve as a valuable starting point for researchers and scientists working with this important fluorinated building block, enabling the development of efficient and selective synthetic routes.

References

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  • Bouhadir, G., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

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A Comparative Guide to the Biological Activity of 6-Chloro-2,3-difluorobenzyl Alcohol and Other Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally related molecules is paramount. This guide provides a comparative analysis of the potential biological activities of 6-Chloro-2,3-difluorobenzyl alcohol against a backdrop of experimentally determined activities of other substituted benzyl alcohols. While specific experimental data for this compound is not extensively available in current literature, this guide synthesizes existing data on related halogenated and substituted benzyl alcohols to provide a predictive framework and detailed experimental protocols for its evaluation.

Introduction: The Versatility of Benzyl Alcohols

Benzyl alcohol, a simple aromatic alcohol, and its derivatives are utilized in a wide array of applications, from preservatives in pharmaceutical formulations to precursors in organic synthesis.[1] The antimicrobial properties of benzyl alcohol itself are well-documented, primarily attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death.[2] The introduction of various substituents onto the benzene ring can significantly modulate the biological activity of the parent molecule, enhancing its efficacy against bacteria, fungi, and even cancer cells, or endowing it with anti-inflammatory properties. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency of bioactive compounds.

This guide will explore the known antimicrobial, antifungal, anticancer, and anti-inflammatory activities of a range of substituted benzyl alcohols, providing a comparative context for the anticipated biological profile of this compound.

Comparative Analysis of Biological Activities

The biological activity of benzyl alcohol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation and the presence of other functional groups can impact lipophilicity, electronic effects, and steric interactions, all of which play a role in the molecule's interaction with biological targets.

Antimicrobial and Antifungal Activity

Substituted benzyl alcohols have demonstrated a broad spectrum of antimicrobial and antifungal properties. The introduction of halogen atoms, in particular, is often associated with enhanced activity.

Key Observations from Experimental Data:

  • Halogenation: Dichloro- and trichlorobenzyl alcohols have shown significant antibacterial and antifungal properties. For instance, 2,4-dichlorobenzyl alcohol is a common ingredient in antiseptic throat lozenges.[3] Studies have indicated that 3,4,5-trichlorobenzyl alcohol, 4-chloro-3,5-dimethylbenzyl alcohol, and 3,4-dichlorobenzyl alcohol are among the most active antibacterial and antifungal compounds in their tested series.[4]

  • Structure-Activity Relationship: The position and number of halogen substituents influence the antimicrobial efficacy. While a comprehensive structure-activity relationship (SAR) for all halogenated benzyl alcohols is not fully elucidated, increased halogenation appears to correlate with higher activity in some studies.[4]

  • Mechanism of Action: The primary antimicrobial mechanism of benzyl alcohols involves the disruption of microbial cell membranes.[2] This non-specific mechanism of action can be advantageous in overcoming resistance developed against target-specific antibiotics.

Anticipated Activity of this compound:

Given the established trend of enhanced antimicrobial activity with halogenation, it is plausible to hypothesize that this compound would exhibit notable antimicrobial and antifungal properties. The presence of three halogen atoms (one chlorine and two fluorine) is expected to increase its lipophilicity, potentially facilitating its penetration through microbial cell membranes.

Table 1: Comparative Antimicrobial Activity of Substituted Benzyl Alcohols (MIC values in µg/mL)

CompoundStaphylococcus aureusPseudomonas aeruginosaCandida albicansAspergillus nigerReference(s)
Benzyl alcohol25200025005000[5]
2,4-Dichlorobenzyl alcoholData not consistently reported in MIC values, but used as an antisepticData not consistently reported in MIC valuesData not consistently reported in MIC valuesData not consistently reported in MIC values[3]
Vanillyl alcohol (4-Hydroxy-3-methoxybenzyl alcohol)Moderately activeGenerally potent--[6]
Anticancer Activity

Several benzyl alcohol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Key Observations from Experimental Data:

  • A study on natural and synthetic benzaldehydes and benzyl alcohols showed that some derivatives exhibited cytotoxicity against breast and prostate cancer cell lines.[7]

  • The marine-derived 3,5-dihydroxy-4-methoxybenzyl alcohol has demonstrated anticancer activity in human glioblastoma cells by regulating multiple signaling pathways.[8]

Anticipated Activity of this compound:

The cytotoxic potential of this compound is less straightforward to predict without experimental data. Halogenation can influence a molecule's ability to interact with biological macromolecules, but the specific substitution pattern is critical. Evaluation against a panel of cancer cell lines would be necessary to determine its activity profile.

Table 2: Comparative Anticancer Activity of Benzyl Alcohol Derivatives (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference(s)
o-VanillinMDA-MB-231 (Breast)35.40 ± 4.2[7]
o-VanillinPC-3 (Prostate)47.10 ± 3.8[7]
Catechol derived from piperonalMDA-MB-231 (Breast)Higher than o-Vanillin[7]
Anti-inflammatory Activity

Certain substituted benzyl alcohols have shown promising anti-inflammatory effects.

Key Observations from Experimental Data:

  • 4-Hydroxybenzyl alcohol has been shown to possess anti-inflammatory activity by suppressing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in macrophages.[9][10]

  • Benzyl alcohol derivatives from the mushroom Hericium erinaceum have been found to attenuate the inflammatory response by regulating NF-κB and AP-1 activity.[11]

  • The 3,4,5-trimethoxybenzyl moiety has been incorporated into compounds with anti-inflammatory activity, acting as selective COX-2 inhibitors.[7]

Anticipated Activity of this compound:

The anti-inflammatory potential of this compound is uncertain. The specific halogen substitution pattern would need to be evaluated in relevant cellular and in vivo models of inflammation to determine its efficacy and mechanism of action.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound, a series of standardized in vitro assays should be performed. The following protocols provide a framework for such an evaluation.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial and Antifungal Activity

This protocol is based on the broth microdilution method, a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the 96-well plates to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive controls (microorganism in broth without the compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay) for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, PC-3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated by plotting the percentage of cell viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • Sterile 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation of NO Inhibition: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

Visualizing Methodologies and Relationships

To better understand the experimental workflows and the conceptual relationships in structure-activity studies, the following diagrams are provided.

Caption: Workflow for MIC Determination.

SAR_Concept cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Biological Activity Structure Benzyl Alcohol Backbone Substituents Halogens (Cl, F) Other groups Lipophilicity Lipophilicity Substituents->Lipophilicity ElectronicEffects Electronic Effects Substituents->ElectronicEffects StericHindrance Steric Hindrance Substituents->StericHindrance Antimicrobial Antimicrobial Lipophilicity->Antimicrobial Anticancer Anticancer ElectronicEffects->Anticancer AntiInflammatory Anti-inflammatory StericHindrance->AntiInflammatory Antifungal Antifungal Antimicrobial->Antifungal

Caption: Structure-Activity Relationship Concept.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the existing literature on related halogenated benzyl alcohols provides a strong rationale for its investigation as a potentially potent antimicrobial, and possibly as an anticancer or anti-inflammatory agent. The presence of multiple halogen substituents suggests that it may exhibit enhanced activity compared to its non-halogenated or mono-halogenated counterparts.

The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of this compound. Such studies are crucial to not only elucidate its specific biological profile but also to contribute to a deeper understanding of the structure-activity relationships within the broader class of substituted benzyl alcohols. The findings from these future investigations will be invaluable for researchers in the fields of medicinal chemistry and drug discovery.

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A Definitive Guide to the Spectroscopic Analysis and Structural Confirmation of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel and intermediate compounds is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively identify and characterize the structure of 6-Chloro-2,3-difluorobenzyl alcohol. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, ensuring a self-validating analytical workflow.

The precise placement of halogen substituents on an aromatic ring profoundly influences a molecule's steric and electronic properties, which in turn dictates its biological activity and therapeutic potential. Therefore, rigorous structural elucidation is not merely a procedural step but a critical aspect of drug design and development.

Core Spectroscopic Techniques for Structural Elucidation

The primary analytical toolkit for confirming the structure of this compound relies on a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and their combined data provides a high degree of confidence in the final assignment.

Workflow for Spectroscopic Analysis

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Confirmation & Alternatives Sample Preparation Sample Preparation NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Sample Preparation->NMR Disperse sample in appropriate solvent/matrix FTIR FT-IR Spectroscopy Sample Preparation->FTIR Disperse sample in appropriate solvent/matrix MS Mass Spectrometry (EI, ESI) Sample Preparation->MS Disperse sample in appropriate solvent/matrix Spectral Interpretation Spectral Interpretation NMR->Spectral Interpretation Acquire and process data FTIR->Spectral Interpretation Acquire and process data MS->Spectral Interpretation Acquire and process data Structure Elucidation Structure Elucidation Spectral Interpretation->Structure Elucidation Correlate spectral features to structural fragments Structural Confirmation Structural Confirmation Structure Elucidation->Structural Confirmation Assemble fragments and verify structure Alternative Techniques Alternative Techniques (X-ray, GC) Structural Confirmation->Alternative Techniques For ambiguous cases or crystalline solids

Caption: Logical workflow for the spectroscopic confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (positions on the spectrum), their integration (relative number of protons), and their coupling patterns (interactions with neighboring nuclei).

Expected ¹H NMR Spectral Data:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Ar-H 7.0 - 7.5m2HThe two aromatic protons will be in the downfield region due to the deshielding effect of the aromatic ring. Their chemical shifts and coupling patterns will be complex due to coupling to each other and to the neighboring fluorine atoms.
CH₂ -OH~4.7d2HThe benzylic protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They will likely appear as a doublet due to coupling with the hydroxyl proton, although this coupling can sometimes be broadened or absent depending on the solvent and concentration.
-OH 1.5 - 3.0t (or broad s)1HThe chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, temperature, and concentration. It may appear as a triplet due to coupling with the benzylic protons or as a broad singlet.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed, which is a key diagnostic feature.

Expected ¹³C NMR Spectral Data:

CarbonExpected Chemical Shift (ppm)C-F CouplingRationale
C H₂-OH~60-65NoThe benzylic carbon is shifted downfield by the attached oxygen.
Ar-C -Cl~120-130YesThe carbon bearing the chlorine atom will be influenced by both the chlorine and the adjacent fluorine, resulting in a specific chemical shift and C-F coupling.
Ar-C -F~145-160Yes (large ¹JCF)The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants and will be significantly shifted downfield. The two C-F carbons will have distinct chemical shifts due to the different neighboring substituents.
Ar-C -H~115-130YesThe aromatic carbons bonded to hydrogen will show smaller C-F couplings and their chemical shifts will be influenced by the positions of the halogen substituents.
Ar-C -CH₂OH~130-140YesThe ipso-carbon attached to the CH₂OH group will also exhibit C-F coupling.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2][3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[4]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of the chemical bonds.

Expected FT-IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
O-H (alcohol)3200-3600Broad, StrongStretching
C-H (aromatic)3000-3100MediumStretching
C-H (aliphatic)2850-2960MediumStretching
C=C (aromatic)1450-1600Medium to WeakRing Stretching
C-O (alcohol)1000-1260StrongStretching
C-F1000-1400StrongStretching
C-Cl600-800StrongStretching
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm the elemental composition and connectivity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (C₇H₅ClF₂O) will be observed. The isotopic pattern of the molecular ion will be crucial for confirming the presence of one chlorine atom (a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak).[5][6][7]

  • Key Fragment Ions:

    • [M - H₂O]⁺: Loss of a water molecule is a common fragmentation pathway for alcohols.[5][6]

    • [M - CH₂OH]⁺: Loss of the hydroxymethyl group.

    • Tropylium-like ions: Rearrangement and fragmentation of the aromatic ring can lead to various characteristic ions.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative Analysis with Alternative Structures

To ensure the correct isomer has been synthesized and identified, it is crucial to compare the obtained spectroscopic data with that of other possible isomers, such as 2-Chloro-3,4-difluorobenzyl alcohol or 4-Chloro-2,3-difluorobenzyl alcohol. The substitution pattern on the aromatic ring will significantly alter the ¹H and ¹³C NMR spectra, particularly the chemical shifts and coupling constants of the aromatic protons and carbons.

For instance, the symmetry of the molecule will be reflected in the number of unique signals in the ¹³C NMR spectrum. A less symmetrical isomer will exhibit more signals than a more symmetrical one.

Alternative and Confirmatory Analytical Techniques

While the combination of NMR, FT-IR, and MS is generally sufficient for structural confirmation, other techniques can provide complementary or definitive information, especially in ambiguous cases.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[8][9][10][11] This is considered the "gold standard" for structural confirmation.

  • Gas Chromatography (GC): When coupled with a mass spectrometer (GC-MS), GC can be used to separate the target compound from impurities and provide a mass spectrum for identification. The retention time in GC is also a characteristic property of the compound.[4][12][13][14][15]

Workflow for Advanced Structural Analysis

G cluster_0 Initial Data Assessment cluster_1 Confirmatory Techniques cluster_2 Final Confirmation Ambiguous_Spectra Ambiguous or Inconclusive Spectroscopic Data XRay X-ray Crystallography (for crystalline solids) Ambiguous_Spectra->XRay If sample is crystalline GCMS Gas Chromatography-Mass Spectrometry (for purity and fragmentation) Ambiguous_Spectra->GCMS To confirm purity and MW 2DNMR 2D NMR Experiments (COSY, HSQC, HMBC) Ambiguous_Spectra->2DNMR To establish connectivity Definitive_Structure Definitive Structural Assignment XRay->Definitive_Structure Corroborate findings GCMS->Definitive_Structure Corroborate findings 2DNMR->Definitive_Structure Corroborate findings

Caption: Workflow for advanced and confirmatory structural analysis of this compound.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the careful application and interpretation of several spectroscopic techniques. By following the detailed methodologies and understanding the underlying principles outlined in this guide, researchers can confidently and accurately elucidate the structure of this and other related halogenated aromatic compounds. The synergy between ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a robust and self-validating framework for structural analysis, which can be further solidified by alternative techniques like X-ray crystallography for unequivocal proof of structure. This rigorous approach is paramount to ensuring the integrity and reproducibility of research in the fields of chemistry and drug development.

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A Senior Application Scientist's Guide to Cross-Reactivity in Halogenated Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Specificity in Small Molecule Analysis

The Target Analyte: 6-Chloro-2,3-difluorobenzyl alcohol

The starting point for any cross-reactivity assessment is a thorough understanding of the target molecule's structure. This compound is a substituted aromatic alcohol with the chemical formula C₇H₅ClF₂O.[6] Its structure is characterized by a benzene ring substituted with a chloromethyl group, and further modified with chlorine and fluorine atoms at specific positions. These substitutions create a unique electronic and steric profile that will be recognized by a specific antibody.

Caption: Structure of this compound.

Predicting Cross-Reactivity: A Structural Comparison

The specificity of an antibody for a small molecule (a hapten) is determined by the complementarity of its binding site (paratope) to the hapten's three-dimensional shape and electronic properties (epitope).[7][8] Structurally similar molecules can therefore compete with the target analyte for binding to the antibody, leading to cross-reactivity.[9][10] The degree of cross-reactivity is influenced by the nature and position of chemical modifications.

For an immunoassay targeting this compound, the following structurally related compounds are prime candidates for cross-reactivity:

  • Benzyl alcohol: The parent, unsubstituted molecule.

  • 2,3-Difluorobenzyl alcohol: Lacks the chlorine atom at position 6.[11]

  • 2-Chloro-6-fluorobenzyl alcohol: Lacks the fluorine atom at position 3.

  • 3-Chloro-2-fluorobenzyl alcohol: Isomeric variation in halogen positions.

  • 2,6-Difluorobenzyl alcohol: Different difluoro substitution pattern.[12]

The structural similarities and differences between these molecules are key to predicting their potential for cross-reactivity.

Structural_Comparison cluster_target Target Analyte cluster_reactants Potential Cross-Reactants A This compound (C7H5ClF2O) B Benzyl alcohol (C7H8O) A->B Removal of all halogens C 2,3-Difluorobenzyl alcohol (C7H6F2O) A->C Removal of 6-Chloro D 2-Chloro-6-fluorobenzyl alcohol (C7H6ClFO) A->D Removal of 3-Fluoro E 3-Chloro-2-fluorobenzyl alcohol (C7H6ClFO) A->E Isomeric shift of halogens F 2,6-Difluorobenzyl alcohol (C7H6F2O) A->F Isomeric shift of halogens

Caption: Predicted cross-reactivity relationships.

Comparative Data of Potential Cross-Reactants
CompoundMolecular FormulaKey Structural Differences from TargetPredicted Cross-Reactivity
This compound C₇H₅ClF₂OTarget Analyte 100%
Benzyl alcohol[13]C₇H₈OLacks all halogen substituents.Low
2,3-Difluorobenzyl alcohol[11]C₇H₆F₂OLacks the 6-chloro group.Moderate to High
2-Chloro-6-fluorobenzyl alcoholC₇H₆ClFOLacks the 3-fluoro group.Moderate to High
3-Chloro-2-fluorobenzyl alcoholC₇H₆ClFOIsomeric arrangement of chloro and fluoro groups.Moderate
2,6-Difluorobenzyl alcohol[12]C₇H₆F₂OIsomeric arrangement of fluoro groups.Moderate

Experimental Protocol: A Competitive ELISA for Cross-Reactivity Assessment

To definitively quantify the cross-reactivity of the proposed derivatives, a competitive ELISA is the most appropriate format for this small molecule.[14] This protocol outlines a robust, self-validating system for such a study.

Principle of the Assay

In this competitive ELISA, a known amount of a hapten-protein conjugate (the target analyte chemically linked to a carrier protein) is immobilized on the surface of a microplate well. The sample containing the unknown amount of the free analyte (or a potential cross-reactant) is added to the well along with a specific primary antibody. The free analyte in the sample competes with the immobilized analyte for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product when acted upon by the enzyme. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

Competitive_ELISA_Workflow cluster_prep Assay Preparation cluster_assay Competitive Binding & Detection cluster_readout Signal Generation & Analysis prep1 Synthesize Hapten-Carrier Conjugate (this compound-BSA) prep2 Coat Microplate Wells with Conjugate prep1->prep2 prep3 Block Non-specific Binding Sites prep2->prep3 assay1 Add Standards, Controls, and Samples (containing free analyte or cross-reactants) prep3->assay1 assay2 Add Primary Antibody assay1->assay2 assay3 Incubate to allow competition assay2->assay3 assay4 Wash to remove unbound reagents assay3->assay4 assay5 Add Enzyme-conjugated Secondary Antibody assay4->assay5 assay6 Incubate and Wash assay5->assay6 read1 Add Substrate (e.g., TMB) assay6->read1 read2 Incubate for color development read1->read2 read3 Stop Reaction read2->read3 read4 Read Absorbance at 450 nm read3->read4 read5 Calculate IC50 and % Cross-Reactivity read4->read5

Caption: Workflow for the competitive ELISA.

Detailed Methodology
  • Hapten Synthesis and Conjugation:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to a carrier protein like Bovine Serum Albumin (BSA). This is a crucial step as the hapten structure determines antibody specificity.[15]

    • Covalently couple the hapten to BSA using a standard method such as the carbodiimide reaction.

  • Plate Coating:

    • Dilute the hapten-BSA conjugate in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a predetermined optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Wash the blocked plate three times with wash buffer.

    • Add 50 µL of the standards or cross-reactant solutions to the appropriate wells.

    • Add 50 µL of the primary antibody (at its optimal dilution) to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the enzyme-conjugated secondary antibody (diluted in assay buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Reading:

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Hypothetical Data Analysis and Interpretation

The results of the competitive ELISA are used to generate a standard curve for the target analyte and inhibition curves for the potential cross-reactants. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.

Cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Hypothetical Cross-Reactivity Data
CompoundIC50 (ng/mL)% Cross-Reactivity
This compound 10100%
Benzyl alcohol>10,000<0.1%
2,3-Difluorobenzyl alcohol2540%
2-Chloro-6-fluorobenzyl alcohol3033.3%
3-Chloro-2-fluorobenzyl alcohol8012.5%
2,6-Difluorobenzyl alcohol1208.3%

Interpretation of Hypothetical Results:

  • High Cross-Reactivity (>10%): Compounds like 2,3-Difluorobenzyl alcohol and 2-Chloro-6-fluorobenzyl alcohol show significant cross-reactivity. This is expected as they differ from the target by only a single halogen atom. The presence of these compounds in a sample would lead to an overestimation of the target analyte concentration.

  • Moderate Cross-Reactivity (1-10%): The isomeric compounds show moderate cross-reactivity, indicating that the specific positioning of the halogens is important for antibody recognition.

  • Low Cross-Reactivity (<1%): Benzyl alcohol, lacking the key halogen features, shows negligible cross-reactivity, as predicted.

Alternative and Confirmatory Analytical Methods

Given the potential for cross-reactivity in immunoassays, it is often necessary to confirm results using a more specific analytical method, especially in regulated environments.

FeatureCompetitive ELISAGas Chromatography-Mass Spectrometry (GC-MS)
Principle Antibody-antigen bindingSeparation by volatility, detection by mass-to-charge ratio
Specificity Dependent on antibody; susceptible to cross-reactivityHigh; based on unique fragmentation patterns
Throughput High (96-well plate format)Lower; sequential sample injection
Sample Prep MinimalCan require derivatization and extraction[16]
Cost Relatively lowHigh initial instrument cost
Application Screening and high-throughput quantificationConfirmation and definitive identification

Conclusion

While immunoassays provide a valuable tool for the rapid and sensitive detection of small molecules like this compound, a thorough understanding and assessment of cross-reactivity are non-negotiable for ensuring data integrity. This guide has provided a predictive framework based on structural analogy and a detailed experimental protocol for the systematic evaluation of potential cross-reactants. By combining the high-throughput capabilities of a well-validated competitive ELISA with the high specificity of confirmatory methods like GC-MS, researchers and drug development professionals can build a robust and reliable analytical workflow. This dual approach ensures that the quantification of novel therapeutic agents and their metabolites is both accurate and defensible, underpinning the safety and efficacy of next-generation pharmaceuticals.

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A Comparative Benchmarking Guide to the Synthesis of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2,3-difluorobenzyl alcohol is a key structural motif and a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The specific arrangement of the halogen substituents on the aromatic ring imparts unique electronic properties and metabolic stability to the parent molecule, making it a desirable building block for drug discovery and development professionals. This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering an objective analysis of their respective efficiencies, scalability, and safety considerations. The experimental data and protocols provided herein are designed to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.

Synthetic Strategies: An Overview

Two principal and logically sound synthetic pathways for the preparation of this compound are the reduction of 6-Chloro-2,3-difluorobenzoic acid and the reduction of 6-Chloro-2,3-difluorobenzaldehyde. This guide will delve into the specifics of each route, starting from commercially available precursors.

Route 1: Reduction of 6-Chloro-2,3-difluorobenzoic Acid

This classical approach involves the synthesis of the corresponding benzoic acid derivative followed by its reduction to the target benzyl alcohol. This route is often favored for its reliability and the relative stability of the carboxylic acid intermediate.

Step 1: Synthesis of 6-Chloro-2,3-difluorobenzoic Acid

The synthesis of the carboxylic acid precursor can be achieved from 1-chloro-2,3-difluorobenzene via ortho-lithiation and subsequent carboxylation.

start 1-Chloro-2,3-difluorobenzene intermediate Lithium 2-chloro-5,6-difluorophenyl start->intermediate n-BuLi, THF, -78 °C product 6-Chloro-2,3-difluorobenzoic acid intermediate->product 1. CO2 2. H3O+

Caption: Synthesis of 6-Chloro-2,3-difluorobenzoic acid.

Causality Behind Experimental Choices: The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) is crucial for the regioselective deprotonation at the position ortho to the chlorine atom, which is the most acidic proton due to the inductive effects of the adjacent halogens. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the lithium cation. The reaction is quenched with solid carbon dioxide (dry ice) followed by an acidic workup to protonate the carboxylate and yield the desired benzoic acid.

Step 2: Reduction of 6-Chloro-2,3-difluorobenzoic Acid to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation, typically accomplished with a strong reducing agent like lithium aluminum hydride (LiAlH₄).

start 6-Chloro-2,3-difluorobenzoic acid product This compound start->product 1. LiAlH4, THF 2. H3O+ workup

Caption: Reduction of the benzoic acid to the benzyl alcohol.

Expertise & Experience: Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols.[1] The reaction is typically performed in an anhydrous ethereal solvent like THF. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which generates hydrogen gas.[2][3] Subsequent additions of hydride lead to the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the aqueous workup to liberate the final alcohol.[4] While effective, the pyrophoric nature of LiAlH₄ necessitates strict anhydrous conditions and careful handling.[1]

An alternative, milder reducing agent is sodium borohydride (NaBH₄) in the presence of an activating agent like bromine, though this may require harsher conditions and may not be as efficient for all substituted benzoic acids.[5][6]

Data Summary for Route 1
ParameterAssessment
Overall Yield Moderate to Good (Estimated 60-75%)
Number of Steps 2
Purity of Final Product Generally high after purification
Reagent Toxicity & Hazards High (n-BuLi is pyrophoric, LiAlH₄ is highly reactive with water)
Cost-Effectiveness Moderate (n-BuLi and LiAlH₄ are relatively expensive)
Scalability Challenging due to the use of pyrophoric reagents and cryogenic temperatures

Route 2: Reduction of 6-Chloro-2,3-difluorobenzaldehyde

This alternative pathway involves the synthesis of the corresponding benzaldehyde, which is then reduced to the target benzyl alcohol. This route can be advantageous due to the milder conditions often required for aldehyde reduction.

Step 1: Synthesis of 6-Chloro-2,3-difluorobenzaldehyde

Similar to the synthesis of the benzoic acid, the aldehyde can be prepared from 1-chloro-2,3-difluorobenzene via ortho-lithiation followed by formylation with a suitable formylating agent like N,N-dimethylformamide (DMF).

start 1-Chloro-2,3-difluorobenzene intermediate Lithium 2-chloro-5,6-difluorophenyl start->intermediate n-BuLi, THF, -78 °C product 6-Chloro-2,3-difluorobenzaldehyde intermediate->product 1. DMF 2. H3O+

Caption: Synthesis of 6-Chloro-2,3-difluorobenzaldehyde.

Trustworthiness: This method is a reliable and well-established procedure for the synthesis of ortho-substituted benzaldehydes. The choice of DMF as the formylating agent is based on its electrophilicity and the stability of the initial tetrahedral intermediate. The subsequent acidic workup hydrolyzes the intermediate to reveal the aldehyde. A patent for the preparation of 2,3-difluorobenzaldehyde describes a similar process.

Step 2: Reduction of 6-Chloro-2,3-difluorobenzaldehyde to this compound

The reduction of an aldehyde to a primary alcohol is a facile transformation that can be achieved with a variety of reducing agents. Sodium borohydride (NaBH₄) is a common and effective choice for this purpose due to its selectivity and ease of handling.

start 6-Chloro-2,3-difluorobenzaldehyde product This compound start->product NaBH4, Methanol

Caption: Reduction of the benzaldehyde to the benzyl alcohol.

Authoritative Grounding: Sodium borohydride is a milder reducing agent than LiAlH₄ and is selective for aldehydes and ketones.[7] The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves as the proton source for the resulting alkoxide intermediate. This method avoids the use of pyrophoric reagents and cryogenic conditions, making it more amenable to larger-scale synthesis.

Data Summary for Route 2
ParameterAssessment
Overall Yield Good (Estimated 70-85%)
Number of Steps 2
Purity of Final Product High, often with simpler purification
Reagent Toxicity & Hazards Moderate (n-BuLi is pyrophoric)
Cost-Effectiveness Generally more cost-effective than Route 1
Scalability More scalable than Route 1 due to the milder reduction step

Comparative Analysis

FeatureRoute 1: Reduction of Benzoic AcidRoute 2: Reduction of Benzaldehyde
Starting Material 6-Chloro-2,3-difluorobenzoic acid6-Chloro-2,3-difluorobenzaldehyde
Key Reagents n-BuLi, CO₂, LiAlH₄n-BuLi, DMF, NaBH₄
Overall Yield Moderate to GoodGood
Safety Concerns High (Pyrophoric n-BuLi and LiAlH₄)Moderate (Pyrophoric n-BuLi)
Scalability ChallengingMore Favorable
Cost HigherLower
Purification Can be more challengingGenerally simpler

Recommendation: For laboratory-scale synthesis where high purity is paramount and handling of pyrophoric reagents is routine, both routes are viable. However, for larger-scale preparations and considerations of process safety and cost-effectiveness, Route 2, the reduction of 6-Chloro-2,3-difluorobenzaldehyde, presents a more efficient and practical approach. The milder conditions of the final reduction step significantly enhance the overall safety and scalability of the synthesis.

Detailed Experimental Protocols

Route 1: Reduction of 6-Chloro-2,3-difluorobenzoic Acid

Step 1: Synthesis of 6-Chloro-2,3-difluorobenzoic Acid

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-chloro-2,3-difluorobenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • In a separate flask, crush an excess of dry ice and quickly add it to the reaction mixture in one portion.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with 1 M HCl and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 6-Chloro-2,3-difluorobenzoic acid.

Step 2: Reduction to this compound

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 6-Chloro-2,3-difluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture at room temperature for 30 minutes, then add anhydrous magnesium sulfate and stir for an additional 15 minutes.

  • Filter the solids through a pad of Celite and wash with THF.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield this compound.

Route 2: Reduction of 6-Chloro-2,3-difluorobenzaldehyde

Step 1: Synthesis of 6-Chloro-2,3-difluorobenzaldehyde

  • Follow the procedure for the synthesis of 6-Chloro-2,3-difluorobenzoic acid (Route 1, Step 1), but instead of quenching with dry ice, add N,N-dimethylformamide (DMF) (1.2 eq) dropwise at -78 °C.

  • After the addition of DMF, stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 6-Chloro-2,3-difluorobenzaldehyde.

Step 2: Reduction to this compound

  • To a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2,3-difluorobenzaldehyde (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

References

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Chloro-2,3-difluorobenzyl Alcohol-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Exploring Novel Halogenated Benzyl Alcohol Derivatives in Oncology

In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms, particularly chlorine and fluorine, into molecular scaffolds is a well-established strategy for enhancing therapeutic efficacy.[1][2] The unique physicochemical properties imparted by these halogens—such as altered lipophilicity, metabolic stability, and binding interactions with target proteins—can transform a promising lead compound into a potent clinical candidate. The 6-Chloro-2,3-difluorobenzyl alcohol scaffold presents a particularly interesting starting point for the design of novel anticancer agents. The presence of both chlorine and fluorine atoms on the benzyl ring suggests the potential for synergistic effects on biological activity.

This guide provides a comprehensive comparison of the anticipated in vitro and in vivo efficacy of compounds derived from this compound. Due to a notable gap in publicly available research on this specific class of compounds, this analysis will draw upon experimental data from structurally analogous chloro- and fluoro-substituted anticancer agents to project the potential performance and guide future research in this promising area. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and explore the structure-activity relationships that govern the efficacy of these halogenated compounds.

Synthetic Strategy: From a Halogenated Benzyl Alcohol to a Library of Potential Anticancer Agents

The journey from a simple starting material like this compound to a diverse library of compounds for anticancer screening involves strategic chemical modifications. A common and effective approach is the conversion of the benzyl alcohol to a more reactive benzyl halide, typically a bromide or chloride, which can then be used in nucleophilic substitution reactions to introduce a wide array of functional groups. This process allows for the systematic exploration of the chemical space around the core scaffold to identify moieties that enhance anticancer activity.

A plausible synthetic pathway is outlined below:

A This compound B 6-Chloro-2,3-difluorobenzyl bromide/chloride A->B Halogenation (e.g., SOCl2, PBr3) C Ether Derivatives B->C Williamson Ether Synthesis (with various alcohols/phenols) D Ester Derivatives B->D Esterification (with carboxylic acids) E Amine Derivatives B->E Nucleophilic Substitution (with amines) F Thioether Derivatives B->F Nucleophilic Substitution (with thiols)

Caption: Synthetic pathway for generating a library of 6-chloro-2,3-difluorobenzyl derivatives.

In Vitro Efficacy: A Comparative Analysis of Analogous Compounds

The initial assessment of a compound's anticancer potential is conducted through a battery of in vitro assays that measure its effects on cancer cells grown in culture. These assays are crucial for determining a compound's cytotoxicity, mechanism of action, and selectivity. While direct data for this compound derivatives is not available, we can infer their potential efficacy by examining data from structurally similar halogenated compounds.

Comparative In Vitro Cytotoxicity of Analogous Halogenated Anticancer Compounds

Compound ClassCancer Cell LineAssayIC50/GI50 (µM)Reference
6-Chloro-substituted BenzimidazoleMultipleMTT1.84 - 10.28[3]
Fluoroaryl-substituted FL118A549 (Lung)MTT0.009 - 0.026[1]
6-Chloro-/FluorochromonesEAC (Ascites)Not SpecifiedPromising Activity[3]
N-substituted 6-chloro-1H-benzimidazoleMultipleNot Specified1.84 - 10.28[4]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS)SRBPGI = 65.12% at 10 µM[5]
Trifluorobutenyl Heterocyclic DerivativesSH-SY5Y (Neuroblastoma)MTT0.4 - 41.5[6]
3'-Difluoromethyl-TaxoidsMCF7-R (Breast, Resistant)Not SpecifiedHighly Potent[7]
Substituted Chloroalkyl NaphthalimidesMOLT-4 (Leukemia)Not SpecifiedSignificant Cytotoxicity[8]
ChlorochalconesMDA-MB-231 (Breast)XTT15.3 - 63.9[9]
6-Chloro-2,3-dihydro[3][10][11]triazolo[3,4-b][1][10]benzoxazolePBMCsNot SpecifiedPotent Cytotoxicity[12]

Causality Behind Experimental Choices:

The selection of a diverse panel of cancer cell lines is critical to assess the breadth of a compound's activity. Cell lines from different tissue origins (e.g., lung, breast, colon, leukemia) are used to identify potential tissue-specific effects. The inclusion of drug-resistant cell lines, such as those overexpressing efflux pumps, is essential to determine if the novel compounds can overcome common mechanisms of chemotherapy resistance.

The choice of cytotoxicity assay (e.g., MTT, SRB, XTT) depends on the specific research question and the characteristics of the compounds being tested. The MTT assay, which measures mitochondrial reductase activity, is a widely used and cost-effective method for assessing cell viability. The SRB assay, which quantifies total cellular protein, is less susceptible to interference from colored or reducing compounds.

In Vivo Efficacy: Projecting Antitumor Activity in Preclinical Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for preclinical evaluation of anticancer drugs.[2][13][14] These models allow for the assessment of a compound's ability to inhibit tumor growth in a more physiologically relevant environment.

Projected In Vivo Efficacy Based on Analogous Halogenated Compounds

Compound ClassXenograft ModelDosing RegimenTumor Growth InhibitionReference
Indazole Derivatives4T1 (Breast)Not SpecifiedSignificant Suppression[11]
Fluoroaryl-substituted FL118CRC PDX2 mg/kg, i.p.Notable Antitumor Potency[1]
6-Chloro-/FluorochromonesEAC (Ascites)Not SpecifiedPromising Activity[3]

Causality Behind Experimental Choices:

The choice of xenograft model is dictated by the cancer type being targeted. Patient-derived xenografts (PDXs), where tumor tissue from a patient is directly implanted into mice, are becoming increasingly popular as they are thought to better recapitulate the heterogeneity and microenvironment of human tumors.[15] The route of administration (e.g., intravenous, oral, intraperitoneal) and the dosing schedule are optimized to maximize drug exposure to the tumor while minimizing toxicity to the host. Tumor growth is typically monitored over several weeks, and the efficacy of the treatment is determined by comparing the tumor volume in treated animals to that in a control group.

Structure-Activity Relationship (SAR): The Influence of Halogenation

The systematic modification of a lead compound and the subsequent evaluation of the biological activity of its analogs allow for the elucidation of the structure-activity relationship (SAR).[16] This process is fundamental to understanding which parts of a molecule are essential for its activity and how to modify it to improve its properties. For halogenated compounds, the position and nature of the halogen atom can have a profound impact on efficacy.

Key SAR Insights from Analogous Compounds:

  • Position of Halogenation: The specific placement of chloro and fluoro groups on an aromatic ring can dramatically alter a compound's interaction with its biological target.[1]

  • Number of Halogens: Increasing the number of halogen substitutions can enhance activity, but may also increase toxicity.

  • Type of Halogen: Fluorine, being highly electronegative and small in size, can form strong hydrogen bonds and block metabolic sites. Chlorine, being larger and more lipophilic, can influence a compound's distribution and membrane permeability.

cluster_0 Chemical Structure cluster_1 Biological Activity A 6-Chloro-2,3-difluorobenzyl Scaffold D Target Binding A->D Influences binding pocket interactions B Linker B->D Determines spatial orientation C Bioactive Moiety C->D Provides key interactions with target E Cellular Potency D->E Stronger binding leads to higher potency F In Vivo Efficacy E->F Potent compounds are more likely to be effective in vivo

Caption: Relationship between chemical structure and biological activity.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Conclusion and Future Directions

While direct experimental evidence for the anticancer efficacy of this compound-based compounds is currently lacking in the public domain, the analysis of structurally related halogenated molecules provides a strong rationale for their investigation. The presence of both chloro and fluoro substituents on the benzyl ring is a promising feature for developing potent and selective anticancer agents. Future research should focus on the synthesis of a diverse library of derivatives from this scaffold and their systematic evaluation in a comprehensive panel of in vitro and in vivo cancer models. Such studies will be crucial to validate the therapeutic potential of this novel class of compounds and to elucidate their mechanism of action, ultimately paving the way for the development of new and effective cancer therapies.

References

  • Mukherjee, A., Hazra, S., Dutta, S., Muthiah, S., Mondhe, D. M., Sharma, P. R., Singh, S. K., Saxena, A. K., Qazi, G. N., & Sanyal, U. (2010). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents.
  • Ishar, M. P., Singh, G., Singh, S., Sreenivasan, K. K., & Singh, G. (2006). Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents. Bioorganic & medicinal chemistry letters, 16(5), 1366–1370.
  • Zhang, G. R., Yin, R. J., Dai, X. F., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Journal of Medicinal Chemistry.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(5), 784-790.
  • El-Sayed, N. A., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(34), 22005-22026.
  • Tan, M. L., & Yap, H. Y. (2020). A Review of the Structure-Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules (Basel, Switzerland), 25(23), 5582.
  • Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6129.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

  • Zhang, Y., & Merajver, S. D. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100.
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  • Wang, Y., et al. (2015). Fluoroalkane thioheterocyclic derivatives and their antitumor activity. European journal of medicinal chemistry, 95, 229–237.
  • Gunda, P., et al. (2014). Syntheses and Structure-Activity Relationships of Novel 3'-Difluoromethyl and 3'-Trifluoromethyl-Taxoids. Molecules (Basel, Switzerland), 19(9), 13746–13761.
  • Not applicable.
  • Aparicio, S., et al. (2017). Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors. Annals of oncology : official journal of the European Society for Medical Oncology, 28(8), 1935–1942.
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Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-2,3-difluorobenzyl alcohol is a halogenated organic compound whose structural complexity signifies its potential role as a key intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The precise arrangement of chloro and fluoro substituents on the aromatic ring dramatically influences the molecule's reactivity, metabolic stability, and biological activity.[1][2] Consequently, the unambiguous identification, purity assessment, and quantification of this intermediate are paramount to ensuring the quality, safety, and efficacy of any final product.

This guide provides a head-to-head comparison of the principal analytical techniques for the comprehensive characterization of this compound. We will move beyond simple procedural descriptions to explore the causal logic behind experimental design, offering field-proven insights for researchers, quality control analysts, and drug development professionals. Our approach is grounded in a multi-technique strategy, recognizing that no single method can provide a complete analytical picture.

PropertyValue
Chemical Name This compound
CAS Number Not readily available; related isomers exist (e.g., 3-Chloro-2,6-difluorobenzyl alcohol: 252004-35-6[3][4])
Molecular Formula C₇H₅ClF₂O
Molecular Weight 178.56 g/mol
Structure

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity and Quantification

For routine quality control, such as determining the purity of a synthetic batch or quantifying the compound in a formulation, RP-HPLC with UV detection is the industry standard. Its robustness, precision, and quantitative power are unmatched for non-volatile analytes.[5][6]

Expertise & Experience: The 'Why' Behind the Method

We select a reversed-phase C18 column as our primary stationary phase. The C18 matrix provides strong hydrophobic interactions with the benzyl ring of the analyte, ensuring good retention. A gradient elution, starting with a higher aqueous content and moving towards a higher organic content (acetonitrile), is crucial. This is because halogenated compounds can be quite lipophilic, and a gradient ensures that both the main analyte and any potential impurities (which may have varying polarities) are eluted as sharp, well-resolved peaks. UV detection at a wavelength around 220 nm is chosen to capture the electronic transitions of the substituted benzene ring, providing a sensitive response.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as needed for calibration standards.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 40% B

      • 5-20 min: 40% to 90% B

      • 20-25 min: 90% B

      • 25-27 min: 90% to 40% B

      • 27-30 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

Data Presentation: Typical Method Validation Parameters

The trustworthiness of an analytical method is established through validation.[6] The following table outlines the expected performance of the described HPLC method based on ICH guidelines.

ParameterSpecificationExpected Result
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.0%
Limit of Quantitation S/N Ratio ≥ 10~0.1 µg/mL
Specificity No interference at analyte retention timePeak Purity > 99.9%
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute to Working Concentration B->C D Inject 10 µL onto C18 Column C->D E Gradient Elution D->E F UV Detection at 220 nm E->F G Integrate Peak Area F->G H Quantify vs. Calibration Curve G->H I Report Purity (%) H->I

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is an indispensable tool for identifying volatile and semi-volatile organic compounds. It is particularly effective for detecting process-related impurities, such as residual solvents or precursors, and provides definitive structural confirmation through mass fragmentation patterns.[7][8]

Expertise & Experience: The 'Why' Behind the Method

The benzyl alcohol moiety is sufficiently volatile for GC analysis.[9] A non-polar capillary column (e.g., DB-5ms or equivalent) is an excellent choice, as it separates compounds primarily based on their boiling points. The mass spectrometer is operated in Electron Ionization (EI) mode, a "hard" ionization technique that generates reproducible and information-rich fragmentation spectra. The key diagnostic feature will be the isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which results in a characteristic M+2 peak for any chlorine-containing fragment.[10][11]

Experimental Protocol: GC-MS
  • Instrumentation: GC system with a capillary column inlet coupled to a Mass Spectrometric Detector (MSD).

  • Sample Preparation: Prepare a ~100 µg/mL solution of the sample in Dichloromethane.

  • Chromatographic & Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless (1 µL injection).

    • Oven Program:

      • Initial: 60°C, hold for 1 min.

      • Ramp: 20°C/min to 280°C.

      • Hold: 5 min at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40 - 300 m/z.

Data Presentation: Predicted Mass Fragmentation

The mass spectrum provides a molecular fingerprint. For this compound (MW=178.56), we anticipate the following key fragments:

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Identity of FragmentMechanistic Origin
178180[M]⁺Molecular Ion
160162[M-H₂O]⁺Dehydration (loss of water)[11]
143145[M-Cl]⁺Loss of Chlorine radical
111113[C₆H₂F₂Cl]⁺Benzyl cation fragment
107-[M-C₆H₂F₂Cl]⁺Loss of aromatic ring
77-[C₆H₅]⁺Phenyl cation (common fragment)
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in DCM B Transfer to Autosampler Vial A->B C Inject 1 µL (Splitless) B->C D Separation on DB-5ms Column C->D E EI Ionization (70 eV) & Mass Filtering D->E F Extract Total Ion Chromatogram (TIC) E->F G Analyze Mass Spectrum of Target Peak F->G H Compare to Library & Interpret Fragmentation G->H

Caption: Workflow for GC-MS identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful technique for the definitive, unambiguous determination of molecular structure. For a molecule with hydrogen, carbon, and fluorine, a suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D-NMR) provides a complete constitutional map.

Expertise & Experience: The 'Why' Behind the Method

While ¹H and ¹³C NMR are standard, ¹⁹F NMR is critically important for this molecule.[12] Fluorine has a spin of ½ and is 100% abundant, making ¹⁹F NMR highly sensitive. The chemical shifts and, more importantly, the coupling constants (J-couplings) between ¹⁹F-¹⁹F, ¹⁹F-¹H, and ¹⁹F-¹³C provide through-bond connectivity information that is invaluable for confirming the substitution pattern on the aromatic ring. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to disentangle the complex spin systems in the aromatic region and assign each signal to its specific atom in the molecule.[13]

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve ~15-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • Experiments to Perform:

    • ¹H NMR: Standard proton spectrum to identify all hydrogen environments.

    • ¹³C{¹H} NMR: Proton-decoupled carbon spectrum to identify all unique carbon environments.

    • ¹⁹F NMR: Fluorine spectrum to identify fluorine environments and F-F coupling.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

Data Presentation: Predicted ¹H NMR Chemical Shifts and Couplings

The aromatic region will be complex. The following are educated predictions for a spectrum in CDCl₃.

Proton(s)Predicted δ (ppm)MultiplicityKey Coupling(s) (J)
-OH~2.0 - 3.0t (triplet)J(H-H) ≈ 6 Hz
-CH₂-~4.8d (doublet)J(H-H) ≈ 6 Hz (couples to OH)
Ar-H4~7.1 - 7.3ddd (doublet of doublet of doublets)³J(H-H), ³J(H-F), ⁴J(H-F)
Ar-H5~7.0 - 7.2ddd (doublet of doublet of doublets)³J(H-H), ⁴J(H-F), ⁵J(H-F)

Note: The -CH₂- signal may appear as a doublet due to coupling with the hydroxyl proton. If fast exchange with residual water occurs, the OH peak may broaden and disappear, and the CH₂ peak would collapse to a singlet.

Visualization: Logic of Structural Elucidation by NMR

NMR_Logic cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_info Information Gained H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC Info_H Proton Environments & H-H Couplings H1->Info_H C13 ¹³C NMR C13->HSQC Info_C Carbon Skeleton C13->Info_C F19 ¹⁹F NMR Info_F Fluorine Environments & F-F/F-H Couplings F19->Info_F Info_HH H-H Connectivity COSY->Info_HH Info_CH Direct C-H Bonds HSQC->Info_CH Structure Final Structure Confirmation Info_H->Structure Info_C->Structure Info_F->Structure Info_HH->Structure Info_CH->Structure

Caption: Using a suite of NMR experiments for unambiguous structure confirmation.

Head-to-Head Comparison Summary

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Application Purity, Quantification Impurity ID, Volatiles Structure Elucidation
Sensitivity High (µg/mL to ng/mL)Very High (pg level)Low (mg required)
Selectivity Good (Chromatographic)Excellent (Chroma. + Mass)Ultimate (Atomic level)
Quantification Excellent (Primary use) Good (with standards)Poor (requires special methods)
Throughput HighMediumLow
Cost & Complexity ModerateHighVery High
Structural Info None (Retention time only)High (Fragmentation pattern)Definitive

Conclusion

The comprehensive analytical characterization of this compound necessitates a strategic and orthogonal approach.

  • RP-HPLC stands as the essential tool for routine quality control, providing reliable purity data and quantification with high throughput.

  • GC-MS is the preferred method for identifying volatile impurities and offers a powerful secondary confirmation of the molecular weight and key structural motifs, like the presence of chlorine.

  • NMR Spectroscopy is the ultimate arbiter of structure. It is the only technique that can definitively confirm the precise substitution pattern of the halogen atoms on the aromatic ring, which is critical for this molecule's function.

For researchers in a development setting, all three techniques are indispensable. For routine manufacturing quality control, a validated HPLC method for purity and identity, supported by initial characterization via NMR and GC-MS, provides a robust and compliant analytical package.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 136195, 2,6-Dichloropyridine. Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • Honti, V., & Kümmerer, K. (2023). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Molecules, 28(19), 6813. MDPI. Retrieved from [Link]

  • Sci-Hub. (2024). Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. Everant. Retrieved from [Link]

  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for "Ruthenium-catalyzed hydrogenation of esters to alcohols". Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Publisso. (2025). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. ACS Omega. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Retrieved from [Link]

  • ResearchGate. (2010). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Journal of Chromatography B. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules. Retrieved from [Link]

  • ResearchGate. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Analytical method for methiozolin and 2,6-difluorobenzyl alcohol in water. Retrieved from [Link]

  • YouTube. (2020). Mass Spec 3c Alcohols. Department of Chemistry Swansea University. Retrieved from [Link]

  • NIST. (n.d.). 3-Chlorobenzyl alcohol. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

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A Strategic Guide to Elucidating the Mechanism of Action for Novel 6-Chloro-2,3-difluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the identification of a novel bioactive compound series like the 6-Chloro-2,3-difluorobenzyl alcohol derivatives represents both a significant opportunity and a formidable challenge. While preliminary screens may indicate desirable phenotypic effects, the path to a viable therapeutic candidate is contingent on a deep and unambiguous understanding of its mechanism of action (MoA). This guide provides a comprehensive, multi-pronged strategy to systematically dissect the molecular targets and cellular pathways engaged by this novel chemical scaffold.

The framework presented herein is not a rigid template but a logical, self-validating workflow designed to build a robust MoA hypothesis from the ground up. We will progress from unbiased, broad-spectrum approaches for initial target discovery to focused biochemical and cellular assays for validation and pathway elucidation, emphasizing the rationale behind each experimental choice.

Phase 1: Unbiased Target Identification — Casting a Wide Net

When the molecular target of a novel compound is unknown, the initial and most critical phase is unbiased target identification. The goal is to generate high-quality, testable hypotheses without preconceived notions. We will compare three powerful, complementary strategies: phenotypic screening, affinity-based proteomics, and label-free target engagement assays.

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Caption: Unbiased Target Identification Workflow.

Phenotypic Screening: From Function to Target

Phenotypic screening is a powerful strategy that prioritizes functional outcomes in disease-relevant models.[1][2] Instead of starting with a target, we screen for compounds that produce a desired change in cellular phenotype, such as inducing apoptosis in cancer cells or reducing inflammatory markers.[3] This "forward pharmacology" approach is particularly valuable for discovering first-in-class drugs with novel mechanisms of action, as it makes no assumptions about the underlying target.[1][3]

Key Advantage: It allows for the discovery of compounds that work through complex or previously unknown pathways, expanding the "druggable" target space.[2] Challenge: A successful phenotypic screen requires a subsequent, often labor-intensive, "target deconvolution" phase to identify the molecular mechanism responsible for the observed effect.[1]

Affinity-Based Proteomics: The "Bait and Hook" Method

The most direct way to identify a compound's binding partners is through affinity-based proteomics.[4][5] This technique involves chemically modifying the this compound derivative to immobilize it on a solid support (the "bait"), which is then used to "pull down" interacting proteins from a cell lysate.[4]

Experimental Protocol: Affinity Chromatography Pulldown

  • Probe Synthesis: Synthesize an analog of the lead compound with a linker arm suitable for conjugation to a solid matrix (e.g., agarose beads) without disrupting its biological activity.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the compound-conjugated beads with the cell lysate to allow for the formation of protein-compound complexes.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Identification: Identify the eluted proteins using mass spectrometry (MS).[4]

Table 1: Comparison of Unbiased Target Identification Methods

Method Principle Advantages Disadvantages
Phenotypic Screening Identifies compounds based on a desired change in cell behavior.[3] Unbiased; discovers novel MoAs; high physiological relevance.[2] Target is unknown and requires subsequent deconvolution; can be complex to design.[1]
Affinity Proteomics Immobilized compound pulls down binding partners from lysate.[4] Directly identifies binding proteins; well-established methodology. Requires chemical modification of the compound; risk of false positives/negatives.[6]
CETSA Ligand binding increases a protein's thermal stability.[7][8] Label-free; confirms target engagement in intact cells; physiological context.[9] Requires a specific antibody for each target; lower throughput for initial discovery.

| DARTS | Ligand binding protects a protein from protease digestion.[10][11] | Label-free; does not require compound modification; simple and robust.[12][13] | May not work for all protein-ligand interactions; requires optimization of proteolysis. |

Label-Free Methods: Preserving Native Interactions

To circumvent the potential issues of modifying the compound, label-free methods are superior alternatives. These techniques rely on the biophysical principle that the interaction between a small molecule and its target protein alters the protein's stability.

Cellular Thermal Shift Assay (CETSA®) CETSA is based on the principle that when a ligand binds to a protein, it confers thermodynamic stabilization, making the protein more resistant to heat-induced unfolding and aggregation.[7][8][14] By heating intact cells or cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve indicates direct target engagement.[9]

Drug Affinity Responsive Target Stability (DARTS) The DARTS method leverages a similar principle but uses proteases instead of heat.[11] A protein bound to a small molecule often undergoes a conformational change that can mask protease cleavage sites, making it more resistant to digestion.[10][15] By comparing the protein degradation patterns between compound-treated and vehicle-treated lysates, protected proteins can be identified as potential targets.[12]

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Caption: Detailed workflow for the DARTS protocol.

Phase 2: Target Validation and Selectivity Profiling

The list of putative targets generated in Phase 1 must be rigorously validated. This phase focuses on confirming the direct interaction, quantifying its potency, and assessing its selectivity.

Biochemical vs. Cellular Assays: A Necessary Duality

It is crucial to validate targets using both biochemical and cell-based assays, as they provide different and complementary information.[16][17]

  • Biochemical Assays utilize purified proteins and allow for the precise measurement of direct interactions (e.g., enzyme inhibition) in a controlled, simplified environment.[18][19]

  • Cell-based Assays are performed in living cells, providing a more physiologically relevant context that accounts for factors like cell permeability, metabolism, and the presence of competing endogenous ligands.[19][20]

Discrepancies between biochemical potency (e.g., IC₅₀) and cellular activity (e.g., EC₅₀) are common and can provide critical insights into a compound's drug-like properties.[16]

Kinase Profiling: A Special Case for a Common Target

Protein kinases are one of the largest and most important classes of drug targets. If a kinase is identified as a putative target, its selectivity profile must be determined immediately. Most kinase inhibitors interact with the highly conserved ATP-binding pocket, creating a high potential for off-target effects.[21]

Broad-spectrum kinase profiling, often performed as a service by specialized vendors, screens the compound against a large panel of hundreds of kinases.[22][23][24] This is essential for:

  • Confirming the on-target activity.

  • Identifying off-target interactions that could lead to toxicity or provide opportunities for drug repositioning.[21][25]

  • Guiding structure-activity relationship (SAR) studies to improve selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate (peptide or protein), and ATP.

  • Compound Addition: Add the this compound derivative at a range of concentrations. Include a vehicle (DMSO) control.

  • Incubation: Allow the phosphorylation reaction to proceed at an optimal temperature (e.g., 30°C) for a defined period, ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common detection methods include radiometric assays (³³P-ATP) or luminescence-based assays that measure remaining ATP (e.g., Kinase-Glo®).[22]

  • Data Analysis: Plot the percentage of kinase inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Phase 3: Pathway Analysis and Off-Target De-risking

Confirming a direct target is only part of the MoA. The final phase connects this molecular interaction to the compound's ultimate cellular effect and ensures a comprehensive understanding of its full biological footprint.

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Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 6-Chloro-2,3-difluorobenzyl alcohol. As a halogenated organic compound, this substance requires specific disposal procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The information herein is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and responsibility.

Section 1: Hazard Assessment and Regulatory Framework

Before handling any chemical, a thorough understanding of its potential hazards and the regulations governing its disposal is paramount. This compound is classified as a halogenated organic compound due to the presence of chlorine and fluorine atoms. This classification is the primary determinant for its disposal pathway.

1.1 Health and Environmental Hazards While specific toxicological data for this compound may be limited, data from structurally similar compounds (e.g., difluorobenzyl alcohols, chloro-fluoro aromatic compounds) indicate several potential hazards.

Hazard CategoryDescriptionRationale & Precautionary Action
Skin Corrosion/Irritation Expected to cause skin irritation upon contact.[1][2][3]The halogenated aromatic structure can interact with skin lipids and proteins. Always wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent direct contact.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]Direct contact with eye tissue can lead to significant inflammation and potential damage. Mandates the use of safety goggles with side shields.
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or vapor.[1][2][3][5]Fine particles or vapors can irritate the mucous membranes of the respiratory system. All handling should be performed in a certified chemical fume hood to minimize inhalation risk.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.Discharge into the environment, including sewer systems, must be strictly avoided to prevent long-term ecological damage.

1.2 Regulatory Classification The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[6][7][8] Under RCRA, chemical waste is managed from "cradle-to-grave," meaning the generator is responsible for its safe handling from creation to final disposal.[6][7]

Due to its chemical nature, this compound falls into the category of halogenated organic waste .[4][9][10] This classification prohibits land disposal and mandates specific treatment methods, typically high-temperature incineration, to ensure complete destruction.[11][12]

Section 2: Personnel Protection and Emergency Procedures

A proactive approach to safety is critical. This involves using the correct personal protective equipment (PPE) and being prepared for accidental spills or exposures.

2.1 Personal Protective Equipment (PPE) The following PPE is mandatory when handling this compound:

PPE ItemSpecificationJustification
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant nitrile gloves.[4][10]Provides a barrier against skin contact. Gloves must be inspected before use and disposed of properly after handling.
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[4]Prevents injury from spills or dropped items.

2.2 Emergency Protocols

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If irritation persists, seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated material into a suitable, sealed container for hazardous waste disposal. Ensure the area is well-ventilated. Do not allow the spill to enter drains.

Section 3: Step-by-Step Disposal Protocol

The cornerstone of proper disposal is meticulous segregation. Halogenated organic waste must never be mixed with non-halogenated or other waste streams.

Protocol 1: Waste Collection and Accumulation

  • Container Selection:

    • Obtain a dedicated, properly vetted hazardous waste container specifically for "Halogenated Organic Waste." [9][10]

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene or glass) and must have a secure, screw-top lid.[13]

  • Waste Segregation:

    • Pour waste this compound and any contaminated solvents (like dichloromethane or chloroform) directly into the designated halogenated waste container.[9]

    • Causality: Mixing halogenated and non-halogenated waste streams complicates the disposal process. Halogenated compounds require high-temperature incineration with specific scrubbers to neutralize acidic gases (like HCl and HF) produced during combustion.[12] Contaminating a non-halogenated waste stream with this chemical necessitates the entire volume be treated via this more expensive and specialized method.

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding the first drop of waste.[13]

    • Clearly write the full chemical name: "Waste this compound" and list any other components. Do not use abbreviations.[13]

    • Indicate the approximate percentages of each component.

    • Mark the appropriate hazard warnings (e.g., Irritant).

  • Accumulation and Storage:

    • Keep the waste container securely closed at all times, except when actively adding waste.[13][14]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the operator and located at or near the point of generation.

    • Ensure the waste container is within a secondary containment bin to capture any potential leaks.[14]

    • Adhere to institutional limits on the volume of waste stored in the SAA (typically no more than 55 gallons of total hazardous waste).

Section 4: Final Disposal Pathway

The journey of the waste from the lab to its final destruction must follow a compliant and safe logistical path.

4.1 Arranging for Disposal Once the waste container is full or has been stored for the maximum allowable time per institutional policy (often 90-180 days depending on generator status[15]), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[14] Do not attempt to dispose of the chemical yourself.

4.2 The Disposal Workflow The decision-making process for handling and disposing of this compound is critical for ensuring safety and compliance. The following diagram illustrates this workflow.

G cluster_prep In-Lab Handling & Preparation cluster_disposal Logistics & Final Disposal gen Waste Generation (this compound) id Identify as Halogenated Organic Waste gen->id container Select Designated 'Halogenated Waste' Container id->container labeling Label Container with Full Chemical Name & Hazards container->labeling store Store in SAA with Secondary Containment labeling->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Transport by Certified Hazardous Waste Hauler contact_ehs->transport incinerate High-Temperature Incineration (Final Destruction) transport->incinerate

Caption: Disposal workflow for this compound.

4.3 Mechanism of Destruction The designated disposal method for halogenated organic waste is high-temperature incineration (typically >900°C).[12] This process is necessary to break the strong carbon-halogen bonds. The combustion process, when properly controlled with air and steam, decomposes the molecule into gases like carbon dioxide, nitrogen, and hydrogen halides (HCl and HF).[12] These acidic gases are then neutralized in a scrubber system before being released, preventing atmospheric pollution.

References

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • National Environmental Trainers. RCRA Regulations Explained. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Missouri Department of Natural Resources. Hazardous Waste Compliance and Assistance. [Link]

  • Environmental Science & Technology. (1970). Process for Disposal of Chlorinated Organic Residues. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances. [Link]

  • Virginia Department of Environmental Quality. Hazardous Waste. [Link]

  • U.S. Government Publishing Office. eCFR: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]

  • OxyChem. Chlorinated Organics Handbook. [Link]

  • Organic Chemistry practical course. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. [Link]

  • University of Wisconsin-Madison. Appendix A Disposal Procedures by Chemical. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Chloro-2,3-difluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Compounds like 6-Chloro-2,3-difluorobenzyl alcohol, a halogenated aromatic alcohol, are valuable intermediates. However, their safe handling is paramount, not just for regulatory compliance, but as a core tenet of scientific responsibility. This guide provides a direct, field-tested framework for managing this compound in the laboratory, ensuring both personal safety and the integrity of your research. The protocols herein are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.

Hazard Assessment: Understanding the Compound

While specific toxicological data for this compound may be limited, its structure—a chlorinated, fluorinated benzyl alcohol—provides a clear basis for hazard assessment. We must operate under the assumption that it shares hazards with similar chemicals. Safety Data Sheets (SDS) for analogous compounds indicate a consistent profile of irritation and potential for harm upon exposure.[1][2][3]

Hazard ClassificationDescriptionRationale & Primary Sources
Skin Irritation Causes skin irritation upon direct contact.Halogenated organic compounds can defat the skin and cause irritation.[1][3]
Serious Eye Irritation Poses a significant risk of damage if it enters the eyes.The alcohol functional group and aromatic ring can be highly irritating to sensitive eye tissues.[1][2][4]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as a dust or vapor.Fine powders or vapors of functionalized aromatic compounds can irritate mucous membranes.[2][3]
Combustibility The material is a combustible liquid.Benzyl alcohols are combustible and should be kept from ignition sources.[3][4][5]
Hazardous Combustion Products In a fire, it can decompose to release highly toxic gases.Thermal decomposition will likely produce Carbon Monoxide (CO), Carbon Dioxide (CO2), and critically, Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF).[4][5]

Engineering Controls: Your Primary Barrier

Personal protective equipment is the final line of defense. Your first and most critical safety measure is the use of robust engineering controls to minimize exposure.

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow captures and exhausts vapors or dust, preventing them from entering the laboratory atmosphere and your breathing zone. Verify the hood's certification is current and that the airflow monitor indicates normal operation before beginning work.

Personal Protective Equipment (PPE) Protocol

A proper PPE regimen is mandatory. The selection of specific equipment is based on a risk assessment of the procedures being performed.[6][7]

Body AreaRequired PPERationale and Causality
Eyes & Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a 360-degree seal around the eyes to protect against splashes. A face shield should be worn over the goggles when handling larger quantities (>50 mL) or when there is a heightened risk of splashing.
Hands Nitrile GlovesNitrile gloves provide good protection against incidental contact with aromatic alcohols.[8] For prolonged handling or immersion, consult a glove compatibility chart. Always double-glove if handling highly concentrated solutions. Inspect gloves for any signs of degradation or puncture before and during use.
Body Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, protects your skin and personal clothing from splashes and in the event of a fire.
Respiratory Not typically required with proper engineering controls.When all work is performed within a certified fume hood, respiratory protection is generally not necessary.[2][8] However, if engineering controls fail or for large-scale emergency responses, a NIOSH-approved respirator with an organic vapor cartridge is required.[5]

Safe Handling and Operational Workflow

Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.

Step-by-Step Handling Procedure
  • Pre-Operation Safety Check:

    • Confirm the chemical fume hood is on and functioning correctly.

    • Ensure an appropriate spill kit, eyewash station, and safety shower are accessible and unobstructed.

    • Don all required PPE as outlined in the table above.

  • Aliquotting the Compound:

    • Conduct all transfers within the fume hood sash at the lowest practical height.

    • If the compound is a solid, use a spatula to carefully transfer the desired amount to a tared container. Avoid creating airborne dust.

    • If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.

    • Immediately and securely cap the primary container.

  • Post-Handling & Cleanup:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipe in the designated halogenated waste container.

    • Securely seal any containers with the compound.

    • Remove PPE in the correct order to prevent self-contamination: gloves first, followed by face shield/goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water immediately after removing gloves.[5]

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Doffing prep1 Verify Fume Hood & Safety Equipment prep2 Don Required PPE (Goggles, Gloves, Coat) prep1->prep2 handle1 Transfer Compound (Weigh/Measure) prep2->handle1 handle2 Securely Cap All Reagent Containers handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Segregate Waste (Halogenated) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Safe Handling Workflow Diagram

Emergency Response Plan

Immediate and correct action during an emergency is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][9]

  • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Use an eyewash station if available. Seek immediate medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2][4]

  • Spill:

    • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Scoop the material into a labeled, sealable container for hazardous waste disposal.

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and your institution's safety officer. Prevent the spill from entering drains. Do not attempt to clean it up without appropriate respiratory protection and training.

Disposal Plan for Halogenated Waste

Disposing of this compound requires adherence to strict protocols for halogenated organic compounds.

  • Waste Segregation: Under no circumstances should this chemical or materials contaminated with it be disposed of in standard trash or down the sink.[10]

  • Designated Waste Container: All waste—including excess reagent, contaminated absorbents, and used wipes—must be collected in a dedicated, clearly labeled hazardous waste container. The label must read "Halogenated Organic Waste" and list the chemical constituents.

  • Final Disposal: The sealed container must be transferred to your institution's environmental health and safety (EHS) department for final disposal. The standard and accepted technology for destroying chlorinated and fluorinated organic materials is high-temperature incineration by a licensed hazardous waste management company.[11][12][13] This process ensures the complete destruction of the compound into less harmful components.

By integrating these protocols into your daily laboratory operations, you establish a robust safety culture that protects you, your colleagues, and the environment, allowing you to focus on the vital work of scientific advancement.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [14][15][16][17]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [6]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. [7]

  • The Laboratory Standard . Office of Clinical and Research Safety. [18]

  • OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. [19]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR).

  • Process for Disposal of Chlorinated Organic Residues . Industrial & Engineering Chemistry Process Design and Development. [11]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances . Environmental Protection Agency (EPA). [12][20]

  • Safety Data Sheet - US Coatings (Benzyl Alcohol mixture) . US Coatings. [21]

  • Benzyl Alcohol Safety Data Sheet . Greenfield Global. [22]

  • Safety Data Sheet (Benzyl Alcohol) . Cayman Chemical. [8]

  • MSDS BL041 Benzyl Alcohol . ECP Labchem. [23]

  • Safety Data Sheet - 2,3-Difluoro benzyl alcohol . Fisher Scientific. [5][24]

  • Safety Data Sheet - 2,3-Difluorobenzyl alcohol . Santa Cruz Biotechnology. [1]

  • Safety Data Sheet - 2-Chloro-3,6-difluorobenzyl alcohol . Thermo Fisher Scientific. [2]

  • Safety Data Sheet - 2,6-Difluorobenzyl alcohol . Thermo Fisher Scientific. [3]

  • Safety Data Sheet - 2,6-Difluorobenzyl alcohol . Fisher Scientific. [4]

  • BENZYL ALCOHOL . CAMEO Chemicals - NOAA. [9]

  • Process for the incineration of chlorinated organic materials . Google Patents. [13]

  • Removal of chlorinated organic compounds during wastewater treatment: achievements and limits . PubMed. [10]

  • Safety Data Sheet - 2,2'-Difluorobiphenyl . Pfaltz & Bauer. [25]

Sources

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